molecular formula C10H24N2O4 B1362537 Ethylenediamine tetraethanol CAS No. 140-07-8

Ethylenediamine tetraethanol

Cat. No.: B1362537
CAS No.: 140-07-8
M. Wt: 236.31 g/mol
InChI Key: BYACHAOCSIPLCM-UHFFFAOYSA-N
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Description

Ethylenediamine tetraethanol is a useful research compound. Its molecular formula is C10H24N2O4 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BYACHAOCSIPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24N2O4
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DSSTOX Substance ID

DTXSID2041917
Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Molecular Weight

236.31 g/mol
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Physical Description

Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name Tetrahydroxyethyl ethylenediamine
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CAS No.

140-07-8
Record name N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
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Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name 2,2',2'',2'''-ethylenedinitrilotetraethanol
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Record name ETHYLENEDIAMINE TETRAETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethylenediamine Tetraethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethylenediamine tetraethanol (THEED), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine. This document details the prevalent synthetic routes, purification methodologies, and analytical techniques for purity assessment, tailored for professionals in research and drug development.

Introduction

This compound (CAS No. 140-07-8) is a versatile tetra-functional tertiary amine alcohol. Its structure, featuring a central ethylenediamine core with four hydroxyethyl arms, imparts unique properties, making it a valuable compound in various applications. It serves as a cross-linking agent for rigid polyurethane foams, a humectant, a gas absorbent, and notably as a chelating agent.[1] In the pharmaceutical and drug development sectors, its ability to form stable complexes with metal ions is leveraged in drug delivery systems and for the stabilization of pharmaceutical compounds.[2]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the production of this compound. The selection of a particular method often depends on the desired scale of production, available starting materials, and required purity of the final product.

Synthesis from Ethylenediamine and Ethylene Oxide

This is a widely used industrial method involving the nucleophilic substitution reaction between ethylenediamine and ethylene oxide.[2] The reaction proceeds via the opening of the ethylene oxide ring by the amine groups of ethylenediamine.

Reaction Scheme:

C₂H₄(NH₂)₂ + 4 C₂H₄O → (HOCH₂CH₂)₂NCH₂CH₂N(CH₂CH₂OH)₂

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below:

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is required.

  • Reactant Charging: Ethylenediamine and an alkaline catalyst, such as sodium hydroxide (NaOH), are charged into the reactor.[2]

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove any air.

  • Reaction Conditions: The temperature is raised to and maintained between 50-70°C.[2] Ethylene oxide is then introduced into the reactor in a controlled manner, maintaining a molar ratio of approximately 1:4 (ethylenediamine to ethylene oxide).[2] A patent describes a similar process conducted in a C3-C9 alcohol solvent at a higher temperature range of 120 to 220°C and a pressure of 2 to 60 bar, which can achieve high yields.[3]

  • Reaction Monitoring: The reaction is monitored by measuring the uptake of ethylene oxide.

  • Completion and Cooldown: Once the reaction is complete, the reactor is cooled down, and the pressure is released.

This method can achieve yields greater than 85%.[2]

Synthesis from Diethanolamine and 1,2-Dichloroethane

An alternative route involves the reaction of diethanolamine with 1,2-dichloroethane.[4] This method first forms the hydrochloride salt of THEED, which is then neutralized.

Reaction Scheme:

2 (HOCH₂CH₂)₂NH + ClCH₂CH₂Cl → [(HOCH₂CH₂)₂NHCH₂CH₂NH(CH₂CH₂OH)₂]²⁺ 2Cl⁻ [(HOCH₂CH₂)₂NHCH₂CH₂NH(CH₂CH₂OH)₂]²⁺ 2Cl⁻ + 2 NaOH → (HOCH₂CH₂)₂NCH₂CH₂N(CH₂CH₂OH)₂ + 2 NaCl + 2 H₂O

Experimental Protocol:

The following protocol is based on a patented synthesis method:[4]

  • Initial Reaction: Diethanolamine and 1,2-dichloroethane are reacted in a kettle. A preferred molar ratio of 1,2-dichloroethane to diethanolamine is between 2:1 and 3:1.[4]

  • Reaction Conditions: The reaction is carried out at a temperature of 50-120°C and a pressure of -0.1 MPa to 0.6 MPa for a duration of 3-8 hours.[4]

  • Hydrolysis and Separation: The resulting THEED hydrochloride is then hydrolyzed, and the layers are separated.

  • Purification Steps: The product is further purified through a series of steps including reduced pressure distillation, extraction, and fractionation under reduced pressure to obtain the final THEED product.[4]

Purification of this compound

The purity of this compound is critical for its application in drug development and other high-tech fields. The primary methods for purification are vacuum distillation and recrystallization.

Vacuum Distillation

Vacuum distillation is an effective method for purifying THEED by separating it from less volatile impurities.

Experimental Protocol:

  • Apparatus: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure: The crude THEED is placed in the round-bottom flask. A vacuum is gradually applied. Once the desired pressure is reached, the flask is heated. The fraction that distills at the boiling point of THEED under the applied pressure is collected. The boiling point of THEED is approximately 327.2°C at 760 mmHg, which necessitates distillation under reduced pressure to avoid decomposition.[2]

  • Purity: This method can yield THEED with a purity of ≥97%.[2]

Recrystallization

Recrystallization is a technique used to purify solid compounds. While THEED is a viscous liquid at room temperature, this method can be applied if a suitable solvent system is identified that allows for the crystallization of THEED upon cooling, leaving impurities dissolved.

General Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which THEED is soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Dissolution: The crude THEED is dissolved in a minimal amount of the hot solvent.

  • Cooling and Crystallization: The solution is slowly cooled to induce crystallization of the pure THEED.

  • Isolation: The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters and Outcomes

Synthesis RouteKey ReactantsMolar RatioTemperature (°C)PressureCatalystYield (%)Purity (%)
EthoxylationEthylenediamine, Ethylene Oxide1:450-70AtmosphericNaOH>85≥97
Dichloroethane RouteDiethanolamine, 1,2-Dichloroethane1:2 to 1:350-120-0.1 to 0.6 MPa---

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₄N₂O₄
Molecular Weight 236.31 g/mol
Appearance Colorless to yellowish viscous liquid
Boiling Point ~280 °C (decomposes)
Density 1.1 g/mL at 20 °C
Refractive Index n20/D 1.501

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound is crucial. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

  • Gas Chromatography (GC): A wide-bore capillary GC with a nitrogen-selective thermionic detector can be used to quantify THEED, achieving a detection limit of 0.1 ppm in plasma.[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (at λ = 210 nm) can effectively separate THEED from polar impurities.[2]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Reactants Reactants Reactor Reactor Reactants->Reactor Charge Crude_THEED Crude_THEED Reactor->Crude_THEED Reaction Purification_Method Purification_Method Crude_THEED->Purification_Method Process Pure_THEED Pure_THEED Purification_Method->Pure_THEED Isolation Analytical_Methods GC, HPLC Pure_THEED->Analytical_Methods Analysis

Caption: General workflow for the synthesis and purification of THEED.

Chelation Mechanism of this compound

The primary function of THEED in many applications is its ability to chelate metal ions. The diagram below illustrates this mechanism.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product THEED THEED Complex THEED-Metal Complex THEED->Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: Chelation of a metal ion by this compound.

Logical Relationship in Drug Delivery Application

The role of THEED as a chelating agent is pivotal in its application in drug delivery systems, where it can aid in the stabilization of pharmaceutical compounds.

Drug_Delivery_Logic THEED THEED Stabilized_Drug_Complex Stabilized_Drug_Complex THEED->Stabilized_Drug_Complex Forms complex with Metal_Ions Metal_Ions Metal_Ions->Stabilized_Drug_Complex Stabilizes Active_Drug Active_Drug Active_Drug->Stabilized_Drug_Complex Incorporated into Drug_Delivery_System Drug_Delivery_System Stabilized_Drug_Complex->Drug_Delivery_System Component of

Caption: Role of THEED in stabilizing a drug within a delivery system.

References

Characterization of Ethylenediamine Tetraethanol using NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of Ethylenediamine tetraethanol (THEED), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the structural elucidation of THEED through ¹H and ¹³C NMR, outlines comprehensive experimental protocols, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical analysis.

Introduction to this compound (THEED)

This compound is a versatile polyhydroxy organic amine.[1] Its structure, featuring two tertiary amine groups and four hydroxyl groups, makes it an effective chelating agent for various metal ions.[2] This property is crucial in applications such as catalysis, where it can stabilize metal ions, and in industrial processes.[2] In the context of pharmaceutical and biomedical research, understanding the precise structure and purity of THEED and its derivatives is paramount, and NMR spectroscopy serves as a primary analytical tool for this purpose.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of THEED by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The ¹H NMR spectrum of THEED is characterized by distinct signals corresponding to the different proton environments within the molecule. Due to the molecule's symmetry, the number of unique proton signals is simplified. The primary proton environments are:

  • Hydroxyl Protons (-OH): These protons are attached to the oxygen atoms of the four ethanol arms.

  • Methylene Protons adjacent to Oxygen (-CH₂-O): These are the methylene groups directly bonded to the hydroxyl groups.

  • Methylene Protons adjacent to Nitrogen (-CH₂-N): These are the methylene groups directly bonded to the nitrogen atoms.

  • Ethylenediamine Bridge Protons (-N-CH₂-CH₂-N-): These are the protons of the central ethylenediamine backbone.

The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), leading to a predictable pattern in the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the THEED molecule. Similar to the ¹H spectrum, the symmetry of the molecule results in a limited number of distinct carbon signals. The key carbon environments are:

  • Carbon atoms adjacent to Oxygen (C-O): The carbons of the methylene groups bonded to the hydroxyl groups.

  • Carbon atoms adjacent to Nitrogen (C-N): The carbons of the methylene groups bonded to the nitrogen atoms.

  • Carbon atoms of the Ethylenediamine Bridge (-N-C-C-N-): The carbons forming the central backbone of the molecule.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These values are based on spectral prediction and data from analogous compounds, providing a reference for the analysis of experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Hydroxyl (-OH)Singlet (broad)4.0 - 5.0
Methylene (-CH₂-O)Triplet3.5 - 3.8
Methylene (-CH₂-N)Triplet2.6 - 3.1
Ethylenediamine Bridge (-N-CH₂-CH₂-N-)Singlet2.6 - 3.1

Note: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature. The methylene protons adjacent to nitrogen and the ethylenediamine bridge protons may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methylene (-CH₂-O)58 - 62
Methylene (-CH₂-N)50 - 55
Ethylenediamine Bridge (-N-CH₂-CH₂-N-)50 - 55

Note: The chemical shifts of the methylene carbons adjacent to the nitrogen and the ethylenediamine bridge carbons are expected to be in a similar region and may require 2D NMR techniques for unambiguous assignment.

Experimental Protocols

A standardized and meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data for the characterization of this compound.

Sample Preparation
  • Solvent Selection: Deuterated solvents are essential for NMR analysis to avoid large solvent signals that can obscure the analyte's peaks. For THEED, which is a polar molecule, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are suitable choices. The selection of the solvent can influence the chemical shifts, particularly for the exchangeable hydroxyl protons.

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of THEED in 0.6-0.8 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: It is critical to ensure the sample is free of any particulate matter, which can degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity. The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals. Common standards include trimethylsilylpropanoic acid (TSP) for aqueous samples.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of THEED on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.

  • Spectral Width (sw): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single peaks for each carbon environment.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (sw): A spectral width of 200-220 ppm is sufficient to encompass all carbon signals.

Visualizations

The following diagrams illustrate the molecular structure of this compound with its NMR-active nuclei and a general workflow for its characterization by NMR spectroscopy.

THEED_Structure cluster_backbone Ethylenediamine Backbone cluster_arm1 Ethanol Arm 1 cluster_arm2 Ethanol Arm 2 cluster_arm3 Ethanol Arm 3 cluster_arm4 Ethanol Arm 4 N1 N C1 CH₂ N1->C1 N1_C3 CH₂ N1->N1_C3 N1_C5 CH₂ N1->N1_C5 C2 CH₂ C1->C2 N2 N C2->N2 N2_C7 CH₂ N2->N2_C7 N2_C9 CH₂ N2->N2_C9 C3_C4 CH₂ N1_C3->C3_C4 C4_O1 OH C3_C4->C4_O1 C5_C6 CH₂ N1_C5->C5_C6 C6_O2 OH C5_C6->C6_O2 C7_C8 CH₂ N2_C7->C7_C8 C8_O3 OH C7_C8->C8_O3 C9_C10 CH₂ N2_C9->C9_C10 C10_O4 OH C9_C10->C10_O4

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh THEED dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Acquisition Parameters load->setup acquire Acquire NMR Data (¹H & ¹³C) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Spectral Assignment integrate->assign report Generate Report assign->report

Caption: Experimental workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. Through the analysis of ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure, assess purity, and quantify the compound with high precision. The detailed experimental protocols and reference data provided in this guide are intended to support scientists and professionals in obtaining reliable and accurate NMR data for their research and development activities. Adherence to these guidelines will facilitate the robust characterization of THEED, ensuring its quality and suitability for various scientific and industrial applications.

References

An In-depth Technical Guide to the Mechanism of Ethylenediamine tetraethanol (EDTE) Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Ethylenediamine tetraethanol (EDTE) Metal Ion Chelation

This compound, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[1][2] Its efficacy as a chelator stems from its molecular structure, which features a combination of nitrogen and oxygen donor atoms. The molecule consists of an ethylenediamine backbone with two 2-hydroxyethyl substituents on each nitrogen atom.[3]

The primary mechanism of chelation involves the donation of lone pairs of electrons from the two tertiary amine nitrogen atoms and the four hydroxyl oxygen atoms to a central metal ion, forming multiple coordinate bonds.[3] This multidentate coordination results in the formation of stable, five-membered chelate rings, a configuration that imparts significant thermodynamic stability to the resulting metal complex.[4] This phenomenon, known as the chelate effect, is entropically driven, as one molecule of EDTE displaces multiple solvent molecules (typically water) from the metal ion's coordination sphere, leading to an overall increase in the system's disorder.[4][5][6]

The denticity of EDTE can vary depending on the size, charge, and coordination preferences of the metal ion, as well as the pH of the solution. It can act as a tetradentate ligand, coordinating through the two nitrogen atoms and two of the hydroxyl groups, or as a hexadentate ligand, involving all six donor atoms.[1] The protonation state of the amine and hydroxyl groups is pH-dependent, which in turn influences the chelating strength and the stability of the metal complex.[7]

The coordination geometry of the resulting metal-EDTE complex is also dependent on the specific metal ion. For instance, with transition metals like copper(II), a square-planar or distorted octahedral geometry is often observed.[1]

Chelation of a metal ion (Mⁿ⁺) by this compound (EDTE).

Quantitative Data: Stability Constants and Thermodynamic Parameters

The stability of metal-EDTE complexes is quantified by the formation constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), provide further insight into the driving forces of the chelation process. The Gibbs free energy change (ΔG), which is related to the stability constant, is determined by the balance between these enthalpic and entropic contributions (ΔG = ΔH - TΔS).

Metal IonLog KΔH (kJ/mol)TΔS (kJ/mol)Conditions
Ag(I)8.2 ± 0.3--Potentiometric titration (pH 2–12)
Cu(II)10.5 ± 0.5--Potentiometric titration (pH 2–12)

Note: There is a limited amount of publicly available thermodynamic data for a wide range of metal ions with EDTE. The data for Ag(I) and Cu(II) are derived from potentiometric titrations.[1] Further experimental work is required to populate this table for other metal ions of interest.

Thermodynamics DeltaG ΔG (Gibbs Free Energy) Overall Stability DeltaH ΔH (Enthalpy) Heat change, bond strength DeltaG->DeltaH - TDeltaS TΔS (Entropy) Disorder, chelate effect DeltaG->TDeltaS =

Relationship between thermodynamic parameters in chelation.

Experimental Protocols

The determination of stability constants and thermodynamic parameters of metal-EDTE complexes can be achieved through various experimental techniques. The following are detailed protocols for three common methods.

Potentiometric Titration for Stability Constant (Log K) Determination

This method involves monitoring the change in pH of a solution containing the metal ion and EDTE as it is titrated with a standard acid or base.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of EDTE of known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate to avoid competing complexation) of known concentration.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the metal ion, EDTE, and the background electrolyte.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Stir the solution continuously.

  • Data Acquisition:

    • Perform a titration by adding small, precise increments of the standardized strong base (or acid).

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Use a suitable software program (e.g., SUPERQUAD, Hyperquad) to analyze the titration data. The software fits the experimental data to a chemical model that includes the protonation constants of EDTE and the formation constants of the metal-EDTE complexes to calculate the log K values.

PotentiometricTitrationWorkflow A Prepare Solutions (EDTE, Metal Ion, Acid/Base, Electrolyte) C Set up Titration Vessel (Metal + EDTE + Electrolyte) A->C B Calibrate pH Meter B->C D Titrate with Standard Acid/Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Analyze Data with Software (e.g., SUPERQUAD) F->G H Determine Log K G->H

Workflow for potentiometric titration.

UV-Vis Spectrophotometry for Stability Constant Determination

This technique is suitable when the metal-EDTE complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and ligand.

Methodology:

  • Spectral Characterization:

    • Prepare solutions of the metal ion, EDTE, and the metal-EDTE complex at a known concentration and pH.

    • Record the UV-Vis absorption spectrum of each solution to identify the wavelength of maximum absorbance (λmax) for the complex.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the metal ion and EDTE is constant, but their mole fractions vary (e.g., from 0.1 to 0.9).

    • Maintain a constant pH and ionic strength.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of EDTE.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of [EDTE]/[Metal]. The plot will show two linear segments, and their intersection gives the stoichiometry. The data can also be used to calculate the formation constant.

  • Data Analysis for Stability Constant:

    • For a 1:1 complex, the stability constant can be determined from the absorbance data using the Benesi-Hildebrand equation or by non-linear regression analysis of the absorbance versus concentration data.

UvVisWorkflow A Identify λmax of Metal-EDTE Complex B Prepare Solutions for Job's Plot or Mole-Ratio Method A->B C Measure Absorbance at λmax B->C D Plot Data (Abs vs. Mole Fraction or Molar Ratio) C->D E Determine Stoichiometry D->E F Calculate Stability Constant (e.g., Benesi-Hildebrand) D->F

Workflow for UV-Vis spectrophotometry.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during the binding of a metal ion to EDTE, providing a complete thermodynamic profile (K, ΔH, and ΔS) in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.

    • Prepare a solution of EDTE in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the metal ion concentration in the cell.

    • Degas both solutions to prevent air bubbles.

  • ITC Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the metal ion solution into the sample cell and the same buffer into the reference cell.

    • Load the EDTE solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Data Acquisition:

    • Perform a series of small, sequential injections of the EDTE solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of EDTE to metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software. This analysis yields the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from the following equations:

      • ΔG = -RTlnK

      • ΔG = ΔH - TΔS, therefore TΔS = ΔH - ΔG

ITCWorkflow A Prepare and Degas Solutions (Metal in cell, EDTE in syringe) B Load ITC Instrument and Equilibrate Temperature A->B C Perform Sequential Injections of EDTE into Metal Solution B->C D Measure Heat Change per Injection C->D E Integrate Raw Data to Obtain Binding Isotherm D->E F Fit Isotherm to a Binding Model E->F G Determine K, ΔH, and Stoichiometry F->G H Calculate ΔG and ΔS G->H

Workflow for Isothermal Titration Calorimetry (ITC).

References

Determining the Stability Constants of Ethylenediamine tetraethanol (EDTE) Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the stability constants of metal complexes with Ethylenediamine tetraethanol (EDTE), a versatile chelating agent. A thorough understanding of these stability constants is crucial for applications ranging from industrial processes and environmental remediation to the development of novel therapeutic agents. This document details the core experimental protocols, presents available quantitative data, and offers visual workflows to aid in experimental design and execution.

Introduction to this compound (EDTE) and its Complexes

This compound (N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine), abbreviated as EDTE, is a polydentate ligand capable of forming stable complexes with a variety of metal ions. Its structure, featuring two nitrogen atoms and four hydroxyl groups, allows it to coordinate with metal centers through multiple binding sites, a phenomenon known as chelation. The stability of these complexes is a critical parameter that dictates their efficacy and behavior in various chemical and biological systems. The determination of stability constants (also known as formation constants) provides a quantitative measure of the affinity between the EDTE ligand and a metal ion in solution.

Quantitative Data: Stability Constants of EDTE Complexes

The determination of thermodynamic parameters for EDTE complexes with several transition metals has been accomplished using potentiometric techniques. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions. Below is a summary of the available formation constants (log K) and other thermodynamic data for selected metal-EDTE complexes.

Metal Ionlog K₁ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)MethodReference
Ni(II)7.8-44.5-29.351Potentiometry[1]
Cu(II)10.5-59.9-41.861Potentiometry[1]
Zn(II)7.2-41.1-25.154Potentiometry[1]

Note: The stability of the complexes follows the order Ni(II) < Cu(II) > Zn(II), which is consistent with predicted ligand field stabilization trends[1]. Further research is required to expand this dataset to include other relevant metal ions, such as other first-row transition metals and lanthanides.

Experimental Protocols for Determining Stability Constants

The following sections provide detailed methodologies for the most common and effective techniques used to determine the stability constants of metal-ligand complexes, adapted for the study of EDTE.

Potentiometric Titration (Irving-Rossotti Method)

Potentiometric titration is a highly accurate and widely used method for determining stability constants. The Irving-Rossotti method is a popular pH-metric technique that involves a series of titrations to determine the proton-ligand and metal-ligand stability constants.

Core Principle: The method is based on the competition between hydrogen ions and metal ions for the ligand. By monitoring the pH change of a solution containing the ligand upon the addition of a standard base, in the presence and absence of a metal ion, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the EDTE ligand of known concentration.

    • Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid complexation by the anion) of known concentration.

    • Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH or KOH).

    • Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) to lower the initial pH.

    • Prepare a solution of an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure: Perform the following three sets of titrations with the standard base solution at a constant temperature:

    • Set 1 (Acid Titration): A known volume of the strong acid and the inert electrolyte.

    • Set 2 (Ligand Titration): A known volume of the strong acid, the inert electrolyte, and the EDTE ligand solution.

    • Set 3 (Complex Titration): A known volume of the strong acid, the inert electrolyte, the EDTE ligand solution, and the metal salt solution.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, determine the horizontal distance between the ligand and complex titration curves. This difference in volume is used to calculate the formation function (n̄).

    • Calculate the free ligand exponent (pL) at each corresponding n̄ value.

    • Construct a formation curve by plotting n̄ versus pL.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂.

Experimental_Workflow_Potentiometric_Titration cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_ligand Prepare EDTE Solution titrate_ligand Titrate Acid + Ligand prep_ligand->titrate_ligand prep_metal Prepare Metal Salt Solution titrate_complex Titrate Acid + Ligand + Metal prep_metal->titrate_complex prep_base Prepare Standard Base titrate_acid Titrate Acid prep_base->titrate_acid prep_base->titrate_ligand prep_base->titrate_complex prep_acid Prepare Strong Acid prep_acid->titrate_acid prep_acid->titrate_ligand prep_acid->titrate_complex prep_electrolyte Prepare Inert Electrolyte prep_electrolyte->titrate_acid prep_electrolyte->titrate_ligand prep_electrolyte->titrate_complex plot_curves Plot pH vs. Volume of Base titrate_acid->plot_curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_n_bar Calculate Formation Function (n̄) plot_curves->calc_n_bar calc_pL Calculate Free Ligand Exponent (pL) calc_n_bar->calc_pL plot_formation_curve Plot n̄ vs. pL calc_pL->plot_formation_curve determine_K Determine Stability Constants (K) plot_formation_curve->determine_K

Spectrophotometric Method (Job's Method of Continuous Variation)

This method is particularly useful when the formation of a metal-ligand complex results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum. Job's method allows for the determination of the stoichiometry of the complex, which is a prerequisite for calculating the stability constant.

Core Principle: A series of solutions are prepared in which the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, while the individual metal and ligand absorb minimally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Detailed Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the EDTE ligand.

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-EDTE complex by recording the spectrum of a solution containing both the metal and the ligand.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions by mixing the equimolar metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.

    • The mole fraction of the ligand in each solution will range from 0 to 1.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Use a solution of the metal salt at the same concentration as in the series as a blank if the metal ion absorbs at λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect at a maximum. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For a complex of the form MLn, the mole fraction of the ligand at the maximum will be n/(n+1).

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal and ligand.

Experimental_Workflow_Jobs_Method cluster_prep 1. Preparation cluster_series 2. Job's Plot Series Preparation cluster_measurement 3. Spectrophotometric Measurement cluster_analysis 4. Data Analysis prep_solutions Prepare Equimolar Metal and EDTE Solutions mix_solutions Mix Metal and Ligand Solutions in Varying Ratios (Constant Total Volume) prep_solutions->mix_solutions determine_lambda_max Determine λ_max of the Complex measure_absorbance Measure Absorbance of Each Solution at λ_max determine_lambda_max->measure_absorbance mix_solutions->measure_absorbance plot_job Plot Absorbance vs. Mole Fraction of Ligand measure_absorbance->plot_job determine_stoichiometry Determine Stoichiometry from the Maximum plot_job->determine_stoichiometry calculate_K Calculate Stability Constant determine_stoichiometry->calculate_K

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Core Principle: A solution of the ligand (in the syringe) is titrated into a solution of the metal ion (in the sample cell) at a constant temperature. The heat released or absorbed upon each injection is measured. The resulting data is plotted as heat per injection versus the molar ratio of ligand to metal.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of the EDTE ligand in the exact same buffer to avoid heats of dilution. The concentration of the ligand should typically be 10-20 times that of the metal.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the metal solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform the titration. A series of small injections of the ligand solution are made into the metal solution, and the resulting heat change is measured after each injection.

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the peaks to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting process yields the stability constant (Kₐ), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the following equations:

      • ΔG° = -RT ln(Kₐ)

      • ΔG° = ΔH° - TΔS°

Experimental_Workflow_ITC cluster_prep 1. Sample Preparation cluster_experiment 2. ITC Experiment cluster_analysis 3. Data Analysis prep_metal Prepare Metal Solution in Buffer load_samples Load Metal into Cell and Ligand into Syringe prep_metal->load_samples prep_ligand Prepare EDTE Solution in the Same Buffer prep_ligand->load_samples degas Degas Both Solutions degas->load_samples set_params Set Experimental Parameters load_samples->set_params run_titration Perform Titration set_params->run_titration integrate_peaks Integrate Raw Data Peaks run_titration->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_data Fit Isotherm to a Binding Model plot_isotherm->fit_data determine_params Determine Kₐ, ΔH°, and n fit_data->determine_params calculate_thermo Calculate ΔG° and ΔS° determine_params->calculate_thermo

Logical Relationships in Stability Constant Determination

The determination of stability constants involves a logical progression of steps, from initial qualitative observations to rigorous quantitative analysis. The choice of method often depends on the specific properties of the metal-EDTE complex being studied.

Logical_Relationships cluster_method_selection Method Selection cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis and Constant Determination start Initial Observation of Complex Formation (e.g., color change, precipitation) spectro Spectrophotometry (if colored complex) start->spectro potentio Potentiometry (if ligand is a weak acid/base) start->potentio calorimetry Isothermal Titration Calorimetry (for thermodynamic profile) start->calorimetry abs_data Absorbance Data spectro->abs_data ph_data pH Titration Data potentio->ph_data heat_data Heat Change Data calorimetry->heat_data job_plot Job's Plot -> Stoichiometry abs_data->job_plot formation_curve Formation Curve -> Stepwise K ph_data->formation_curve binding_isotherm Binding Isotherm -> Kₐ, ΔH°, n heat_data->binding_isotherm stability_constant Final Stability Constant(s) job_plot->stability_constant formation_curve->stability_constant binding_isotherm->stability_constant

Conclusion

The determination of stability constants for this compound complexes is essential for understanding and optimizing their applications across various scientific and industrial fields. This guide has provided detailed experimental protocols for potentiometric titration, spectrophotometry, and isothermal titration calorimetry, which are the primary techniques for such determinations. While some quantitative data for EDTE complexes with transition metals are available, further research is needed to establish a more comprehensive database for a wider range of metal ions. The provided workflows and logical diagrams are intended to serve as a practical resource for researchers in designing and executing experiments to accurately determine these crucial chemical parameters.

References

Solubility of Ethylenediamine Tetraethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethylenediamine tetraethanol (also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine or THEED). Due to a lack of extensive published quantitative data, this document focuses on the qualitative solubility profile, theoretical considerations based on chemical structure, and a detailed, generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is a viscous, high-boiling point liquid with a chemical structure featuring a central ethylenediamine backbone and four hydroxyethyl arms. This unique structure, possessing both tertiary amine and multiple hydroxyl functionalities, governs its physical and chemical properties, including its solubility in various organic solvents. It finds applications as a cross-linking agent, a chelating agent for metal ions, and in the synthesis of various chemical compounds.

Qualitative and Theoretical Solubility Profile

Key Structural Features Influencing Solubility:

  • Four Hydroxyl (-OH) Groups: These groups are polar and capable of forming strong hydrogen bonds. This suggests a high affinity for polar protic solvents.

  • Two Tertiary Amine (-N<) Groups: The nitrogen atoms have lone pairs of electrons, contributing to the molecule's polarity and ability to act as a hydrogen bond acceptor.

  • Flexible Ethylenediamine Backbone: The carbon chain provides a degree of non-polar character.

Expected Solubility in Different Solvent Classes:

Based on the principle of "like dissolves like," the following trends in solubility can be anticipated:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): this compound is expected to be highly soluble in these solvents. The hydroxyl groups of the solute can readily form hydrogen bonds with the hydroxyl groups of the solvent. Indeed, some sources indicate it is slightly soluble in water and ethanol.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): Good solubility is also expected in these solvents. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have significant dipole moments that can interact with the polar functional groups of this compound.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The solubility is expected to be low in nonpolar solvents. The highly polar nature of this compound, dominated by its hydroxyl and amine groups, makes it energetically unfavorable to interact with nonpolar solvent molecules.

This theoretical assessment is supported by the general solubility characteristics of polyether polyols and amino alcohols. Polyether polyols are known to be soluble in alcohols, ketones, and esters[1]. Amino alcohols are typically highly water-soluble due to the presence of hydrophilic amine and hydroxyl groups[2].

Data Presentation

As specific quantitative data is scarce, a detailed table of solubility values cannot be provided. However, based on the available information, a qualitative summary is presented below.

Solvent ClassRepresentative SolventsExpected Solubility
Polar ProticWater, Ethanol, MethanolHigh
Polar AproticAcetone, DMF, DMSOModerate to High
NonpolarHexane, TolueneLow

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocol, based on the gravimetric method, can be employed. This method is suitable for determining the solubility of a viscous liquid like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight caps

  • Centrifuge

  • Pipettes and syringes

  • Drying oven

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker/water bath.

    • To separate the undissolved this compound from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained. It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed pipette or syringe.

    • Transfer the aliquot to a pre-weighed, dry vial.

    • Determine the mass of the transferred saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of inert gas or in a drying oven at a temperature below the boiling point of this compound and the decomposition temperature of both substances.

    • Once the solvent is completely removed, re-weigh the vial containing the non-volatile this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent in the aliquot is the mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as:

      • g/100 g of solvent = (mass of dissolved solute / mass of solvent) x 100

      • g/100 mL of solvent = (mass of dissolved solute / volume of solvent) x 100

      • Molarity (mol/L) = (moles of dissolved solute / volume of solution in L)

Experimental Workflow Diagram

Solubility_Determination_Workflow A 1. Sample Preparation Add excess this compound to solvent in a vial. B 2. Equilibration Agitate at constant temperature for 24-48h. A->B C 3. Phase Separation Centrifuge to separate undissolved solute. B->C D 4. Aliquot Extraction Withdraw a known mass/volume of the clear supernatant. C->D E 5. Solvent Evaporation Remove solvent to isolate the dissolved solute. D->E F 6. Gravimetric Analysis Weigh the remaining solute. E->F G 7. Calculation Determine solubility in desired units (g/100g, mol/L, etc.). F->G

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely documented, a strong theoretical basis suggests high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This understanding of its solubility characteristics is crucial for researchers and professionals in drug development and chemical synthesis for effective solvent selection, formulation design, and process optimization.

References

Quantum Chemical Studies of Ethylenediamine Tetraethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine tetraethanol (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is a versatile tetrapodal ligand with significant applications in coordination chemistry, catalysis, and materials science. Its flexible structure, featuring two tertiary amine groups and four hydroxyl groups, allows it to form stable complexes with a variety of metal ions. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of EDTE at a quantum mechanical level is crucial for elucidating its coordination behavior, predicting its reactivity, and designing novel applications. This technical guide provides an in-depth overview of the quantum chemical studies performed on the EDTE molecule, summarizing key findings and computational methodologies.

Computational Methodology

The primary tool for investigating the molecular properties of this compound is Density Functional Theory (DFT).[1] This computational method offers a good balance between accuracy and computational cost for a molecule of this size.

Key Experimental (Computational) Protocols:
  • Software: Quantum chemical calculations on EDTE and its complexes have been performed using software packages such as Gaussian 03.

  • Density Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been a common choice for these studies.[1][2] This functional is known to provide reliable results for a wide range of molecular systems.

  • Basis Sets: The selection of a basis set is crucial for the accuracy of the calculations. For EDTE and its complexes, the following basis sets have been employed:

    • 6-31G: A Pople-style basis set of double-zeta quality, often used for initial geometry optimizations and electronic structure calculations.[2]

    • 6-311++G: A larger, triple-zeta quality basis set with diffuse functions (+) on heavy atoms and hydrogen, and polarization functions ( ) on all atoms. This basis set is suitable for obtaining more accurate electronic properties and describing systems with potential for hydrogen bonding.[1]

    • LANL2DZ: For metal complexes of EDTE, the Los Alamos National Laboratory 2-double-zeta (LANL2DZ) effective core potential is used to describe the metal ion, while a standard basis set is used for the ligand atoms.[2]

  • Geometry Optimization: The molecular geometry of EDTE and its conformers is optimized to find the lowest energy structure on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum is reached.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, are calculated to understand the molecule's reactivity and polarity.

  • Solvent Effects: To simulate the behavior of EDTE in solution, Polarizable Continuum Models (PCM) can be employed.[1] These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of properties in a more realistic environment.

Data Presentation

The following tables summarize the available quantitative data from quantum chemical studies on this compound. It is important to note that comprehensive data for the neutral, isolated molecule is limited in the publicly available literature.

Table 1: Calculated Electronic Properties of this compound (EDTE)
PropertyValueComputational MethodSource
HOMO-LUMO Gap4.2 eVDFT (e.g., B3LYP)[1]

Note: The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability.

Table 2: Optimized Geometrical Parameters of this compound (EDTE)
ParameterValueComputational MethodSource
Bond Lengths (Å)Data not availableDFT-
Bond Angles (°)Data not availableDFT-
Dihedral Angles (°)Data not availableDFT-
Table 3: Calculated Vibrational Frequencies of this compound (EDTE)
Vibrational ModeFrequency (cm⁻¹)Computational MethodSource
N-H stretchData not availableDFT-
C-H stretchData not availableDFT-
O-H stretchData not availableDFT-
C-N stretchData not availableDFT-
C-C stretchData not availableDFT-
C-O stretchData not availableDFT-

Note: A full list of calculated vibrational frequencies for the neutral EDTE molecule is not available in the cited literature. This information would be essential for a detailed comparison with experimental IR and Raman spectra.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical quantum chemical study on a molecule like this compound and the relationship between its molecular orbitals and reactivity.

G cluster_0 Computational Workflow for EDTE Structure mol_structure Initial Molecular Structure (e.g., from builder or crystal data) method_selection Select Computational Method (DFT: B3LYP) and Basis Set (e.g., 6-311++G**) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop analysis Analysis of Results: - Optimized Geometry - Vibrational Spectra - Electronic Structure freq_calc->analysis elec_prop->analysis comparison Comparison with Experimental Data analysis->comparison

Caption: Computational workflow for studying the structure of this compound.

G cluster_1 Frontier Molecular Orbitals and Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) ~ 4.2 eV Electron_Donor Electron Donating Ability (Nucleophilicity) HOMO->Electron_Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Accepting Ability (Electrophilicity) LUMO->Electron_Acceptor Reactivity Chemical Reactivity & Stability Energy_Gap->Reactivity Electron_Donor->Reactivity Electron_Acceptor->Reactivity

Caption: Relationship between frontier molecular orbitals and chemical reactivity of EDTE.

Conclusion

Quantum chemical studies, particularly using Density Functional Theory, provide valuable insights into the structural and electronic properties of this compound. The choice of the B3LYP functional with appropriate basis sets like 6-311++G** has been shown to be effective for this system. While a HOMO-LUMO gap of 4.2 eV has been reported, indicating a relatively stable molecule, a more comprehensive public dataset of its optimized geometry and vibrational frequencies would be highly beneficial for the scientific community. Such data would facilitate a more detailed understanding of its conformational landscape, spectroscopic signatures, and coordination behavior, thereby aiding in the rational design of new catalysts, materials, and therapeutic agents. Future work should focus on performing and disseminating detailed computational analyses of the neutral EDTE molecule to fill this knowledge gap.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: This guide focuses on the thermogravimetric analysis (TGA) of ethylenediamine derivatives. Initial literature searches did not yield specific TGA data for Ethylenediamine tetraethanol (EDTE). Therefore, this document will use the widely studied and structurally related compound, Ethylenediaminetetraacetic acid (EDTA), as a detailed example to illustrate the principles, experimental protocols, and data interpretation of TGA. The methodologies and expected decomposition patterns for EDTA can provide a foundational understanding for researchers investigating the thermal properties of other ethylenediamine derivatives like EDTE.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials. In the context of drug development and materials science, TGA provides invaluable information about the purity of a sample, its solvent and moisture content, and the temperature ranges of its decomposition.

Core Principles of TGA

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is subjected to a controlled temperature program, and its mass is continuously monitored. The resulting data is plotted as a thermogram, which shows the percentage of mass loss on the y-axis against the temperature or time on the x-axis. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur.

Experimental Protocol for TGA of an EDTA Sample

The following protocol is a generalized procedure for conducting a TGA experiment on an EDTA sample, based on common laboratory practices.

3.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated instrument capable of precise temperature and mass measurements (e.g., TGA Q500).

  • Sample Pans: Inert crucibles, typically made of alumina or platinum.

  • Sample: A small quantity of the EDTA sample (typically 5-10 mg).

  • Purge Gas: An inert gas such as nitrogen or an oxidative gas like air, with a controlled flow rate.

3.2. Sample Preparation

  • Ensure the EDTA sample is homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.

  • Accurately weigh approximately 7.0480 mg of the EDTA sample into a clean, tared TGA crucible.[1]

3.3. TGA Instrument Setup and Execution

  • Purge Gas: Set the flow rate of the desired purge gas (e.g., nitrogen) to a constant rate, typically between 20 and 50 mL/min, to ensure an inert atmosphere and to carry away volatile decomposition products.

  • Temperature Program:

    • Initial Temperature: Set the initial temperature to ambient (e.g., 25 °C).

    • Heating Rate: Program a linear heating ramp, a common rate being 10 °C/min or 20 °C/min, to the desired final temperature.

    • Final Temperature: The final temperature should be high enough to ensure complete decomposition of the sample, for example, up to 800 °C.

  • Data Acquisition: Initiate the TGA run. The instrument will automatically record the sample mass as a function of temperature.

Thermal Decomposition of EDTA

The thermal decomposition of EDTA is a multi-stage process. The exact decomposition pathway can be influenced by factors such as the presence of metal ions and the atmospheric conditions. In an inert atmosphere, the decomposition of EDTA generally proceeds through the following stages:

  • Initial Decomposition: The decomposition of EDTA begins at approximately 190°C. The initial steps involve the hydrolytic cleavage of the ethylenic C-N bond. This leads to the formation of N-(2-hydroxyethyl)iminodiacetic acid and iminodiacetic acid.[2]

  • Decarboxylation: As the temperature increases, the carboxylic acid groups undergo decarboxylation, releasing carbon dioxide. This process is a significant contributor to the mass loss observed in the TGA curve.

  • Further Fragmentation: At higher temperatures, further breakdown of the molecule occurs, leading to the formation of smaller volatile molecules.

One study on the TGA of an EDTA sample identified two main decomposition steps. The first step shows a weight loss of 27.51% at 222.57°C, and the second major weight loss of 56.51% occurs at 438.36°C.[1] The remaining mass at the end of the analysis was 15.58% of the initial sample weight.[1]

Data Presentation

The quantitative data from a representative TGA of an EDTA sample is summarized in the table below.

Decomposition StepTemperature of Maximum Mass Loss (°C)Weight Loss (%)Residual Mass (%)
1222.5727.51-
2438.3656.51-
Final > 438.36 - 15.58

Table 1: Summary of Thermogravimetric Analysis Data for an EDTA Sample.[1]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation Sample Homogenous Sample Weighing Weigh Sample (5-10 mg) Sample->Weighing Crucible Place in TGA Crucible Weighing->Crucible Purge_Gas Set Purge Gas (e.g., N2) Crucible->Purge_Gas Load Sample Temp_Prog Define Temperature Program (Heating Rate, Temp Range) Purge_Gas->Temp_Prog Run Initiate TGA Run Temp_Prog->Run Data_Acq Record Mass vs. Temperature Run->Data_Acq Thermogram Generate Thermogram (TG Curve) Data_Acq->Thermogram DTG Generate DTG Curve Thermogram->DTG Analysis Analyze Decomposition Steps and Thermal Stability DTG->Analysis EDTA_Decomposition cluster_step1 Step 1: Initial Decomposition (~190-260°C) cluster_step2 Step 2: Decarboxylation & Fragmentation (>260°C) EDTA EDTA Cleavage Hydrolytic Cleavage of C-N Bond EDTA->Cleavage Products1 N-(2-hydroxyethyl)iminodiacetic acid + Iminodiacetic acid Cleavage->Products1 Decarboxylation Decarboxylation Products1->Decarboxylation Fragmentation Further Fragmentation Products1->Fragmentation CO2 Release of CO2 Decarboxylation->CO2 Residue Final Residue Volatiles Formation of Volatile Products Fragmentation->Volatiles Volatiles->Residue

References

Infrared Spectroscopy of Ethylenediamine Tetraethanol and Its Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the infrared (IR) spectroscopy of Ethylenediamine tetraethanol (EDTE) and its coordination complexes with various transition metals. Understanding the vibrational changes in the EDTE ligand upon complexation is crucial for characterizing the structure and bonding in these metal complexes, which have applications in catalysis and as potential therapeutic agents.

Introduction to this compound (EDTE)

This compound, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a versatile chelating agent. Its structure, featuring two nitrogen atoms and four hydroxyl groups, allows it to coordinate with metal ions through multiple donor sites, forming stable chelate rings. Infrared spectroscopy is a powerful analytical technique to probe the structural changes in the EDTE molecule upon coordination to a metal center. The binding of a metal ion to the nitrogen and oxygen atoms of EDTE alters the vibrational frequencies of the C-N, C-O, O-H, and N-H (if present as secondary amine) bonds, providing valuable insights into the coordination mode.

Experimental Protocols

General Synthesis of this compound Metal Complexes

The synthesis of metal complexes with EDTE generally involves the reaction of a metal salt with the EDTE ligand in a suitable solvent. While specific conditions may vary depending on the metal ion and the desired complex, a general procedure is outlined below. For a detailed protocol for a specific copper(II) complex, refer to the work of Kumar R, et al. (2015).[1]

Materials:

  • This compound (EDTE)

  • Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (optional, e.g., NaOH, to deprotonate hydroxyl groups)

Procedure:

  • Dissolve a stoichiometric amount of the metal salt in the chosen solvent.

  • In a separate flask, dissolve the EDTE ligand in the same solvent.

  • Slowly add the metal salt solution to the EDTE solution with constant stirring.

  • If the reaction requires a basic medium for deprotonation of the hydroxyl groups, a solution of a suitable base is added dropwise.

  • The reaction mixture is typically stirred at room temperature or refluxed for a specific period to ensure complete complex formation.

  • The resulting colored precipitate of the metal complex is collected by filtration.

  • The precipitate is washed with the solvent to remove any unreacted starting materials.

  • The final product is dried in a desiccator over a suitable drying agent.

Infrared Spectroscopic Analysis

The infrared spectra of the free EDTE ligand and its metal complexes are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid samples are prepared as potassium bromide (KBr) pellets.

Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

Procedure for KBr Pellet Preparation:

  • Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum.

  • Place a small amount of the finely ground sample (1-2 mg) and about 200-250 mg of dry KBr powder into the agate mortar.

  • Grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.

  • Transfer the ground mixture into the pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Infrared Absorption Frequencies

The following table summarizes the characteristic infrared absorption frequencies for free this compound and provides an indication of the expected shifts upon complexation with transition metals such as Copper(II), Cobalt(II), and Nickel(II). The data for the free ligand is based on typical values, and the shifts for the complexes are inferred from studies on similar polyamine and aminoalcohol ligands. For specific and detailed assignments for a Cu(II) complex, refer to the computational and experimental data in Kumar R, et al. (2015).[1]

Functional GroupVibrational ModeFrequency in Free EDTE (cm⁻¹)Expected Frequency in Metal Complexes (cm⁻¹)
O-HStretching, ν(O-H)~3400 (broad)Shift to lower or higher frequency, or disappearance upon deprotonation
C-HStretching, ν(C-H)~2950-2850Minor shifts
C-OStretching, ν(C-O)~1050-1150Shift to lower frequency upon coordination
C-NStretching, ν(C-N)~1100-1200Shift to lower or higher frequency depending on coordination effects
M-NStretching, ν(M-N)-~400-500 (new band)
M-OStretching, ν(M-O)-~300-450 (new band)

Note: The exact positions of the absorption bands for the metal complexes can vary depending on the specific metal, its oxidation state, the coordination geometry, and the counter-ion present.

Visualization of Key Processes

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of an EDTE metal complex.

experimental_workflow cluster_synthesis Complex Synthesis cluster_ir FTIR Analysis s1 Dissolve Metal Salt s3 Mix Solutions s1->s3 s2 Dissolve EDTE Ligand s2->s3 s4 Isolate & Dry Complex s3->s4 i1 Prepare KBr Pellet s4->i1 Sample i2 Record Spectrum i1->i2 i3 Data Analysis i2->i3 output output i3->output Spectral Data

References

The Coordination Chemistry of Ethylenediamine-N,N,N',N'-tetraethanol (EDTE) with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the fundamental coordination chemistry of Ethylenediamine-N,N,N',N'-tetraethanol (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), with transition metals. EDTE is a versatile hexadentate aminopolyalcohol ligand capable of forming stable complexes with a variety of metal ions. This document summarizes the available quantitative data on complex stability, details known experimental protocols for the synthesis and characterization of these complexes, and explores their potential applications, particularly in the context of drug development and catalysis. The coordination versatility of EDTE, involving both the nitrogen and hydroxyl donor atoms, gives rise to a rich structural chemistry and unique physicochemical properties that are of significant interest to researchers in inorganic chemistry, materials science, and medicinal chemistry.

Introduction to Ethylenediamine-N,N,N',N'-tetraethanol (EDTE)

Ethylenediamine-N,N,N',N'-tetraethanol (EDTE) is a flexible chelating agent featuring a central ethylenediamine backbone with four 2-hydroxyethyl arms. This structure provides six potential donor sites for coordination with metal ions: two tertiary amine nitrogen atoms and four hydroxyl oxygen atoms. The ability of EDTE to act as a multidentate ligand allows it to form stable, often octahedral, complexes with a wide range of transition metals. The coordination behavior of EDTE is distinct from its well-studied analogue, ethylenediaminetetraacetic acid (EDTA), due to the presence of hydroxyl groups instead of carboxylate groups, which influences the charge and stability of the resulting metal complexes.

The coordination of the hydroxyl groups can occur in either a neutral or deprotonated form, leading to the formation of complexes with varying charges and properties depending on the pH of the medium and the nature of the metal ion. This versatility makes EDTE an intriguing ligand for the design of metal complexes with specific catalytic, medicinal, or material properties.

Quantitative Data: Stability and Biological Activity

Quantitative data on the stability constants of EDTE with a wide range of transition metals is not extensively compiled in the literature. However, specific data points for certain complexes, particularly those with demonstrated biological activity, are available.

Metal IonComplexLog K (Stability Constant)MethodConditionsReference
La(III)--INVALID-LINK--₂·2H₂ONot ReportedX-ray DiffractionN/A[1]
Cu(II)--INVALID-LINK--Not ReportedX-ray DiffractionN/A[2][3]

In Vitro Anticancer Activity:

A notable application of EDTE-metal complexes is in the field of anticancer research. A copper(II) complex with EDTE has demonstrated significant cytotoxic activity against various human cancer cell lines.

ComplexCell LineIC₅₀ (µg/mL)Reference
--INVALID-LINK--MCF-7 (Breast Cancer)23[3]
--INVALID-LINK--HCT-116 (Colon Cancer)Data not available in abstract[3]
--INVALID-LINK--HL-60 (Leukemia)Data not available in abstract[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of a variety of transition metal-EDTE complexes are not consistently reported in the literature. However, based on available information, general synthetic procedures can be outlined.

General Synthesis of a Transition Metal-EDTE Complex

This protocol provides a general framework for the synthesis of a transition metal-EDTE complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

Materials:

  • N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (EDTE/THEED)

  • A soluble salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate salt)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., sodium hydroxide or triethylamine), if deprotonation of the hydroxyl groups is desired.

Procedure:

  • Dissolve a stoichiometric amount of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine in methanol or a methanol/water mixture.

  • In a separate flask, dissolve an equimolar amount of the transition metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the hydroxyl groups is intended, a stoichiometric amount of a suitable base is added dropwise to the reaction mixture. The pH of the solution should be monitored.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete complex formation.

  • The resulting solution is then filtered to remove any impurities.

  • Crystals of the complex can be obtained by slow evaporation of the solvent, or by layering a less polar solvent (e.g., diethyl ether) on top of the reaction mixture.

  • The collected crystals are washed with a small amount of cold solvent and dried in a desiccator.

Synthesis of La(THEEN)(PIC)(H₂O)₂₂·2H₂O

The synthesis of the Lanthanum(III) complex with EDTE and picrate (PIC) has been reported and provides a more specific example.[1]

Materials:

  • N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEN)

  • Lanthanum(III) picrate

  • Solvent (not specified in the abstract, but likely a polar solvent like methanol or ethanol)

Procedure:

  • A solution of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is prepared in a suitable solvent.

  • A solution of Lanthanum(III) picrate is prepared in the same solvent.

  • The two solutions are mixed together, likely in a 1:1 molar ratio of La(III) to THEEN.

  • The resulting solution is allowed to crystallize, which may involve slow evaporation of the solvent.

  • The formed crystals are isolated, washed, and dried.

Characterization Techniques

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques:

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, coordination geometry, and bond lengths.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, C-N, and O-H bonds.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex and to determine its coordination environment.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Potentiometric Titration: Can be used to determine the stability constants of the metal complexes in solution.

  • Calorimetry: To determine the thermodynamic parameters (enthalpy and entropy) of complex formation.

Signaling Pathways and Mechanisms of Action

The application of transition metal complexes in drug development is a rapidly growing field. The copper(II) complex of EDTE, --INVALID-LINK--, has shown promising anticancer activity. While the specific signaling pathway for this complex has not been fully elucidated, its mechanism of action is likely related to the broader class of copper ionophores.[4][5][6][7]

Copper ionophores are molecules that can transport copper ions across cell membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can induce cell death through a process known as cuproptosis.

Copper_Ionophore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cu_EDTE Copper-EDTE Complex (Ionophore) Cu_ion Increased Intracellular Cu²⁺ Cu_EDTE->Cu_ion Transport across membrane Membrane ROS Reactive Oxygen Species (ROS) Generation Cu_ion->ROS Mitochondria Mitochondrial Stress Cu_ion->Mitochondria Apoptosis Apoptosis/ Cuproptosis ROS->Apoptosis Proteotoxic_Stress Proteotoxic Stress (Protein Aggregation) Mitochondria->Proteotoxic_Stress Inhibition of Fe-S cluster proteins Mitochondria->Apoptosis Proteotoxic_Stress->Apoptosis

Figure 1: General proposed mechanism of action for a copper ionophore-based anticancer agent.

Mechanism of Cuproptosis:

  • Transport: The lipophilic copper-EDTE complex facilitates the transport of copper ions across the cell membrane into the cytoplasm.

  • Increased Intracellular Copper: This leads to an accumulation of copper ions within the cell, disrupting the tightly regulated copper homeostasis.

  • Mitochondrial Targeting: Copper ions are known to accumulate in the mitochondria.

  • Induction of Stress: The excess copper induces proteotoxic stress by causing the aggregation of specific mitochondrial enzymes. It can also lead to the generation of reactive oxygen species (ROS), which damage cellular components.

  • Cell Death: The culmination of these stress pathways leads to a specific form of cell death termed cuproptosis.

Logical Workflow for Synthesis and Characterization

The process of synthesizing and characterizing a new transition metal-EDTE complex follows a logical workflow, from initial synthesis to detailed structural and property analysis.

Synthesis_Workflow Start Define Target Metal-EDTE Complex Synthesis Synthesize Complex (e.g., solution method) Start->Synthesis Isolation Isolate and Purify (e.g., crystallization) Synthesis->Isolation Initial_Characterization Initial Characterization (FTIR, UV-Vis, Elemental Analysis) Isolation->Initial_Characterization Structural_Analysis Detailed Structural Analysis (Single-Crystal X-ray Diffraction) Initial_Characterization->Structural_Analysis If crystals obtained Property_Analysis Physicochemical Property Analysis (Stability Constants, Thermodynamics) Initial_Characterization->Property_Analysis Structural_Analysis->Property_Analysis Application_Testing Application Testing (e.g., Catalytic Activity, Biological Assays) Property_Analysis->Application_Testing End Report Findings Application_Testing->End

Figure 2: A logical workflow for the synthesis and characterization of transition metal-EDTE complexes.

Conclusion

Ethylenediamine-N,N,N',N'-tetraethanol (EDTE) is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of transition metals, coupled with the demonstrated biological activity of its copper(II) complex, makes it a promising candidate for further research and development, particularly in the fields of medicinal inorganic chemistry and catalysis. While a comprehensive dataset of stability constants and thermodynamic parameters is currently lacking, the available structural and biological data provide a strong foundation for future investigations. Further systematic studies are warranted to fully elucidate the coordination chemistry of EDTE with a broader range of transition metals and to explore the full potential of its metal complexes in various applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Ethylenediamine Tetraethanol as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand complexed to the palladium catalyst is critical, profoundly influencing reaction yield, rate, and scope. This document provides detailed application notes and protocols for the use of Ethylenediamine tetraethanol, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (edteH4), as a highly effective, water-soluble ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. The resulting palladium(II) complex, [PdCl₂(edteH₄)], demonstrates exceptional catalytic activity, particularly in aqueous media, offering a greener and more sustainable approach to the synthesis of biaryl compounds. This methodology is especially pertinent for the synthesis of pharmaceutical intermediates and other fine chemicals where the use of organic solvents is a concern.

Experimental Workflows and Signaling Pathways

Synthesis of the [PdCl₂(edteH₄)] Catalyst

The experimental workflow for the synthesis of the palladium catalyst precursor is outlined below. This process involves the direct reaction of palladium(II) chloride with the this compound ligand.

cluster_synthesis Catalyst Synthesis Workflow PdCl2 Palladium(II) Chloride (PdCl₂) Stir Stirring at Room Temperature PdCl2->Stir edteH4 This compound (edteH₄) edteH4->Stir Solvent Acetonitrile/Methanol Mixture Solvent->Stir Precipitate Precipitation of Yellow Solid Stir->Precipitate FilterWash Filtration and Washing Precipitate->FilterWash Dry Drying in vacuo FilterWash->Dry Catalyst [PdCl₂(edteH₄)] Catalyst Dry->Catalyst

Caption: Workflow for the synthesis of the [PdCl₂(edteH₄)] catalyst.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The [PdCl₂(edteH₄)] complex serves as a pre-catalyst that is reduced in situ to the active Pd(0) species.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArylHalide Ar-Pd(II)-X (L)₂ Pd0->PdII_ArylHalide Oxidative Addition PdII_ArylBoronate Ar-Pd(II)-Ar' (L)₂ PdII_ArylHalide->PdII_ArylBoronate Transmetalation PdII_ArylBoronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArylBoronate->Product ArylHalide Ar-X ArylHalide->PdII_ArylHalide ArylBoronicAcid Ar'-B(OH)₂ ArylBoronicAcid->PdII_ArylBoronate Base Base Base->PdII_ArylBoronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The [PdCl₂(edteH₄)] catalyst has demonstrated high efficacy in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid in aqueous media. The following table summarizes the reaction yields for a range of substrates.

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl98
24-Bromobenzaldehyde4-Formylbiphenyl95
34-Bromonitrobenzene4-Nitrobiphenyl99
44-Bromobenzonitrile4-Cyanobiphenyl96
5Methyl 4-bromobenzoateMethyl 4-phenylbenzoate94
6BromobenzeneBiphenyl75
74-Bromotoluene4-Methylbiphenyl70
84-Bromoanisole4-Methoxybiphenyl65

Experimental Protocols

Synthesis of [PdCl₂(N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine)] ([PdCl₂(edteH₄)])

Materials:

  • Palladium(II) chloride (PdCl₂)

  • N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (edteH₄)

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

Procedure:

  • To a solution of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (1.0 mmol) in a mixture of acetonitrile and methanol (1:1, 20 mL), solid palladium(II) chloride (1.0 mmol) is added in one portion.

  • The resulting suspension is stirred at room temperature for 24 hours.

  • During this time, a yellow precipitate forms.

  • The yellow solid is collected by filtration, washed with diethyl ether, and dried in vacuo.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction in Water

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • [PdCl₂(edteH₄)] catalyst (0.01 mol%)

  • Water (H₂O) (5 mL)

Procedure:

  • A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the [PdCl₂(edteH₄)] catalyst (0.01 mol%) in water (5 mL) is prepared in a reaction vessel.

  • The reaction mixture is stirred at 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The aqueous phase is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Note: For less reactive aryl bromides, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) may be beneficial.

Conclusion

The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura coupling presents a highly efficient, versatile, and environmentally benign methodology for the synthesis of biaryl compounds. The water-soluble nature of the [PdCl₂(edteH₄)] catalyst allows for reactions to be conducted in aqueous media, often with very low catalyst loadings, making it an attractive option for industrial applications and sustainable chemical synthesis. The protocols and data presented herein provide a solid foundation for researchers to implement this catalytic system in their synthetic endeavors.

Application of Ethylenediamine Tetraethanol for Heavy Metal Removal from Industrial Wastewater: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine tetraethanol (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a chelating agent with potential applications in the removal of heavy metals from industrial wastewater.[1][2] Its molecular structure, featuring two nitrogen atoms and four hydroxyl groups, allows it to form stable complexes with various metal ions.[1][2] This document provides an overview of the principles of its application, a general experimental protocol for heavy metal removal, and discusses the current landscape of research in this area.

While EDTE shares structural similarities with the well-studied chelating agent Ethylenediaminetetraacetic acid (EDTA), there is a significant lack of specific quantitative data and detailed experimental protocols in the scientific literature regarding its efficacy for heavy metal removal from industrial wastewater. The information presented herein is based on the general principles of chelation chemistry and extrapolations from studies on related compounds. Further research is required to establish optimal conditions and removal efficiencies for specific heavy metals using EDTE.

Principle of Heavy Metal Removal

The primary mechanism by which EDTE removes heavy metals from wastewater is through chelation. The EDTE molecule can act as a ligand, donating lone pairs of electrons from its nitrogen and oxygen atoms to a central metal ion, forming a stable, water-soluble complex. This process effectively sequesters the metal ions, preventing them from precipitating or reacting with other components in the wastewater. The formation of these stable metal-EDTE complexes facilitates their removal through subsequent treatment processes.

Data Presentation

Due to the limited availability of specific studies on EDTE for heavy metal removal, a comprehensive table of quantitative data on its performance is not available. However, based on the known principles of chelation and data from analogous compounds like EDTA, the following table outlines the expected parameters influencing removal efficiency. Researchers are encouraged to use this as a starting point for experimental design.

Table 1: Key Parameters for Heavy Metal Removal Using EDTE (Hypothetical)

ParameterRangeEffect on Removal EfficiencyNotes
pH 2 - 12Highly pH-dependent. Optimal pH varies with the metal ion.The stability of the metal-EDTE complex is influenced by pH.
Temperature (°C) 20 - 60May influence reaction kinetics and complex stability.The effect is metal-specific and needs experimental determination.
Contact Time (min) 15 - 120Increased contact time generally leads to higher removal until equilibrium is reached.Equilibrium time will depend on initial concentration and other parameters.
EDTE Dosage (mol/mol of metal) 1:1 to 5:1Higher dosage generally increases removal efficiency up to a certain point.Stoichiometric and excess dosages should be investigated.
Initial Metal Concentration (mg/L) 10 - 1000Removal efficiency may decrease at very high concentrations.The capacity of the chelating agent is a limiting factor.

Experimental Protocols

The following is a general protocol for conducting batch experiments to evaluate the efficacy of EDTE for heavy metal removal. This protocol should be adapted and optimized for specific wastewater characteristics and target metals.

Materials and Reagents
  • This compound (EDTE) solution of known concentration

  • Synthetic heavy metal stock solutions (e.g., CdCl₂, Pb(NO₃)₂, CuSO₄, ZnSO₄)

  • Industrial wastewater sample

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis

  • Acids (e.g., HNO₃, HCl) and bases (e.g., NaOH) for pH adjustment

Experimental Procedure
  • Wastewater Characterization:

    • Determine the initial concentration of the target heavy metal(s) in the industrial wastewater sample using AAS or ICP-MS.

    • Measure the initial pH of the wastewater.

  • Batch Adsorption Studies:

    • Prepare a series of flasks containing a fixed volume of the wastewater sample.

    • Adjust the pH of the solutions in the flasks to the desired values using dilute acid or base.

    • Add varying amounts of the EDTE solution to each flask to achieve different EDTE-to-metal molar ratios.

    • Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time.

    • After the desired contact time, remove the flasks and separate the solid and liquid phases by centrifugation or filtration.

    • Analyze the supernatant for the final concentration of the heavy metal using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the removal efficiency (%) using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration.

    • Analyze the effect of pH, contact time, and EDTE dosage on the removal efficiency.

Visualization

Chelation Mechanism

cluster_EDTE This compound (EDTE) N1 N C1 CH2 N1->C1 C3 CH2CH2OH N1->C3 C4 CH2CH2OH N1->C4 M Heavy Metal Ion (M²⁺) N1->M Coordination Bond N2 N C5 CH2CH2OH N2->C5 C6 CH2CH2OH N2->C6 N2->M O1 O O1->M O2 O O2->M O3 O O3->M O4 O O4->M C2 CH2 C1->C2 C2->N2

Caption: Chelation of a heavy metal ion by this compound (EDTE).

Experimental Workflow

start Start: Industrial Wastewater Sample char Characterize Initial Metal Concentration (C₀) and pH start->char ph_adjust Adjust pH char->ph_adjust edte_add Add EDTE Solution ph_adjust->edte_add agitate Agitate for a Set Contact Time edte_add->agitate separate Separate Solid and Liquid Phases agitate->separate analyze Analyze Final Metal Concentration (Cₑ) separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End: Treated Effluent calculate->end

Caption: General experimental workflow for heavy metal removal using EDTE.

Logical Relationship for Optimization

optimize Optimize Removal Efficiency ph pH optimize->ph temp Temperature optimize->temp time Contact Time optimize->time dosage EDTE Dosage optimize->dosage ph->optimize temp->optimize time->optimize dosage->optimize

Caption: Key parameters for optimizing heavy metal removal with EDTE.

Conclusion and Future Directions

This compound shows promise as a chelating agent for the removal of heavy metals from industrial wastewater. However, the current body of scientific literature lacks the specific quantitative data and detailed protocols necessary for its widespread application. The information provided in this document serves as a foundational guide for researchers and scientists to design and conduct their own investigations into the efficacy of EDTE.

Future research should focus on:

  • Systematic studies to determine the optimal conditions (pH, temperature, contact time, dosage) for the removal of various heavy metals (e.g., cadmium, lead, copper, zinc) using EDTE.

  • Comparative studies to evaluate the performance of EDTE against established chelating agents like EDTA.

  • Investigation of regeneration and reuse of EDTE to enhance the economic viability of the treatment process.

  • Pilot-scale and full-scale studies to assess the performance of EDTE in real-world industrial wastewater treatment scenarios.

By addressing these research gaps, the potential of this compound as an effective tool for environmental remediation can be fully realized.

References

Ethylenediamine Tetraethanol: Application Notes for its Role as a Chelating Agent in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediamine tetraethanol, also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is a polyhydroxy organic amine recognized for its utility in various biochemical applications. While it possesses buffering capabilities, its primary and most significant role in the context of enzymatic assays is as a chelating agent. Its structure, featuring four 2-hydroxyethyl groups attached to an ethylenediamine backbone, allows for the effective sequestration of divalent and trivalent metal ions. This property can be leveraged to modulate the activity of metalloenzymes or to prevent metal-ion-induced interference in enzymatic reactions.

These application notes provide an overview of the properties of this compound and guidance on its use as a chelating agent in enzymatic assays. Due to a lack of extensive published data on its use as a primary buffering agent in such assays, the focus of this document will be on its well-established chelating functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, THEED[1]
CAS Number 140-07-8[1][2]
Molecular Formula C₁₀H₂₄N₂O₄[3]
Molecular Weight 236.31 g/mol [2]
Appearance Clear colorless to amber viscous liquid[2]
Density ~1.1 g/mL at 20 °C[1]
Boiling Point ~280 °C[1]
pKa (Predicted) 14.09 ± 0.10[2][4]
pH (25% solution) ≥10[5]

Application as a Chelating Agent in Enzymatic Assays

The primary utility of this compound in enzymatic assays stems from its ability to form stable complexes with metal ions.[1] This can be advantageous in several scenarios:

  • Inhibition of Metalloenzymes: Many enzymes require metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) as cofactors for their catalytic activity. By chelating these essential metal ions, this compound can be used to inhibit enzyme activity. This is useful for studying the role of metal ions in enzyme mechanisms or for stopping an enzymatic reaction at a specific time point.

  • Prevention of Non-Enzymatic Reactions: Some biochemical reactions can be catalyzed by free metal ions in the assay mixture, leading to high background signals or inaccurate measurements of enzyme activity. The inclusion of this compound can sequester these metal ions, minimizing non-enzymatic side reactions.

  • Removal of Inhibitory Metal Ions: Conversely, some enzymes are inhibited by trace amounts of heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺) that may be present as contaminants in reagents. This compound can act as a scavenger for these inhibitory ions, thereby protecting the enzyme and ensuring accurate activity measurements.

The logical workflow for utilizing this compound as a chelating agent is depicted in the following diagram.

G Workflow for Using this compound as a Chelating Agent cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_buffer Prepare primary assay buffer (e.g., Tris, HEPES) at desired pH add_reagents Add assay components: - Primary buffer - Substrate - Enzyme prep_buffer->add_reagents prep_theed Prepare stock solution of This compound add_theed Add this compound to the reaction mixture prep_theed->add_theed add_reagents->add_theed measure_activity Measure enzyme activity (e.g., spectrophotometry, fluorometry) add_theed->measure_activity analyze_data Analyze data to determine the effect of chelation measure_activity->analyze_data

Caption: Workflow for utilizing this compound as a chelating agent.

Protocols

Due to the absence of specific published protocols using this compound as a primary buffer, the following are generalized protocols for its application as a chelating agent. Researchers should optimize the concentration of this compound for their specific enzyme and assay conditions.

Protocol 1: Preparation of an this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to enzymatic assays.

Materials:

  • This compound (liquid, technical grade or higher)[1]

  • Nuclease-free water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Determine the desired stock concentration. A 1 M stock solution is a common starting point.

  • Calculate the required volume. Based on its density of approximately 1.1 g/mL, calculate the volume of this compound needed. For a 1 M solution, this would be 236.31 g (1 mole) or approximately 214.8 mL per liter of solution.

  • Dissolution. In a fume hood, slowly add the calculated volume of this compound to a beaker containing approximately 80% of the final desired volume of nuclease-free water while stirring. The solution may become warm.

  • pH Adjustment. The pH of a concentrated this compound solution will be alkaline.[5] If a specific pH is required for the stock solution, carefully adjust it using concentrated HCl. Monitor the pH continuously with a calibrated pH meter. Caution: The reaction is exothermic.

  • Final Volume. Once the desired pH is reached and the solution has cooled to room temperature, transfer it to a volumetric flask and add nuclease-free water to the final volume.

  • Storage. Store the stock solution in a tightly sealed container at 4°C.

Protocol 2: Determining the Effect of this compound on Metalloenzyme Activity

Objective: To assess the inhibitory effect of this compound on a known or suspected metalloenzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Primary assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (from Protocol 1)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a dilution series of this compound. In the primary assay buffer, prepare a series of dilutions of the this compound stock solution to achieve final assay concentrations ranging from micromolar to millimolar (e.g., 0 µM, 10 µM, 100 µM, 1 mM, 10 mM).

  • Set up the assay reactions. In a 96-well plate or cuvettes, prepare the reaction mixtures. A typical reaction mixture would include:

    • Primary assay buffer

    • Varying concentrations of this compound

    • Enzyme (at a fixed concentration)

  • Pre-incubation. Incubate the enzyme with this compound for a set period (e.g., 5-10 minutes) at the assay temperature to allow for chelation of the metal cofactor.

  • Initiate the reaction. Add the substrate to each well or cuvette to start the enzymatic reaction.

  • Monitor the reaction. Immediately measure the rate of product formation or substrate consumption using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Data Analysis. Plot the enzyme activity as a function of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) to quantify its inhibitory potency.

The relationship between enzyme activity and chelator concentration can be visualized as follows:

G Chelation Effect on Enzyme Activity cluster_components Components cluster_reaction Reaction enzyme Metalloenzyme (Active) metal Metal Ion Cofactor enzyme->metal contains inactive_enzyme Apoenzyme (Inactive) enzyme->inactive_enzyme + THEED chelated_complex THEED-Metal Complex metal->chelated_complex + THEED theed Ethylenediamine Tetraethanol

Caption: Effect of this compound on metalloenzyme activity.

Conclusion

This compound is a versatile compound in biochemical research, primarily functioning as a potent metal ion chelator. While its properties as a primary buffering agent in enzymatic assays are not well-documented, its ability to control metal ion concentration is invaluable for studying metalloenzymes, preventing interference, and controlling reaction kinetics. The protocols provided here offer a starting point for researchers to utilize this compound effectively as a chelating agent in their enzymatic studies. Further research is required to fully characterize its buffering capacity and potential applications as a primary buffer in biological systems.

References

Application Note: A Validated HPLC Method for the Quantification of Ethylenediamine Tetraethanol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediamine tetraethanol (EDTE), also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, is a compound used in various industrial applications, including as a cross-linking agent, chelating agent, and pH buffer.[1] In the pharmaceutical industry, it may be used as an excipient in certain formulations. The accurate quantification of EDTE in a final pharmaceutical product is crucial for ensuring product quality, stability, and safety. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of EDTE in pharmaceutical formulations.

The method utilizes a reverse-phase C18 column with UV detection. Due to the lack of a strong chromophore in the EDTE molecule, detection is performed at a low wavelength (210 nm).[2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.

Principle

The chromatographic separation is achieved on a C18 stationary phase. EDTE is a polar molecule, and its retention and separation from other formulation excipients are controlled by using a buffered aqueous-organic mobile phase. Quantification is performed by comparing the peak area of EDTE in the sample to that of a certified reference standard. Common pharmaceutical excipients such as lactose, cellulose, and starch derivatives do not typically absorb UV light and are not expected to interfere with this method.[3]

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • This compound (EDTE) Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade).

  • Orthophosphoric acid (Analytical Grade).

  • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 50 mg of EDTE reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the pharmaceutical formulation (e.g., cream, oral solution) equivalent to approximately 10 mg of EDTE.

  • Transfer the weighed portion to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution and extraction of EDTE.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines.

System Suitability

System suitability was assessed by injecting the standard solution (100 µg/mL) six times. The acceptance criteria for system suitability are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity was determined by analyzing the diluent, a placebo formulation, and a placebo formulation spiked with EDTE. The results should demonstrate that there are no interfering peaks from excipients at the retention time of EDTE.

Linearity

Linearity was evaluated by analyzing a series of six EDTE standard solutions over the concentration range of 10-150 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.

Concentration (µg/mL)Peak Area (Hypothetical)
10120500
25301100
50602500
75903400
1001205000
1501807200
Correlation Coeff. (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by performing a recovery study on a placebo formulation spiked with EDTE at three concentration levels (80%, 100%, and 120% of the target concentration). Samples were prepared in triplicate at each level.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Acceptance Criteria \multicolumn{3}{c}{98.0% - 102.0% }
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by analyzing six replicate preparations of the sample on a different day, by a different analyst, or on a different instrument.

Precision Test% RSD of Assay Results
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of 10:1.

ParameterResult (Hypothetical)
LOD 1.0 µg/mL
LOQ 3.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). The system suitability parameters were checked under each varied condition.

Parameter VariedResult
Flow Rate (0.9 mL/min)System Suitability Passes
Flow Rate (1.1 mL/min)System Suitability Passes
pH (2.8)System Suitability Passes
pH (3.2)System Suitability Passes
Temperature (28°C)System Suitability Passes
Temperature (32°C)System Suitability Passes

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the method development and validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_results Results std_prep Standard Preparation hplc_analysis HPLC Analysis std_prep->hplc_analysis smp_prep Sample Preparation smp_prep->hplc_analysis mob_prep Mobile Phase Preparation mob_prep->hplc_analysis sys_suit System Suitability hplc_analysis->sys_suit Check sys_suit->mob_prep If Fail validation Method Validation (Specificity, Linearity, Accuracy, Precision) sys_suit->validation If Pass data_proc Data Processing validation->data_proc quant Quantification of EDTE data_proc->quant report Final Report quant->report

Caption: Workflow for EDTE quantification using HPLC.

Conclusion

This application note describes a simple, specific, accurate, and precise reverse-phase HPLC method for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis. The low detection wavelength of 210 nm provides adequate sensitivity for the intended purpose. The straightforward sample preparation and isocratic mobile phase make this method efficient and easy to implement in a laboratory setting.

References

Application Notes and Protocols: Ethylenediamine Tetraethanol as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine tetraethanol, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is a versatile molecule with applications in various fields of chemistry. In polymer chemistry, its unique structure, featuring two tertiary amine groups and four primary hydroxyl groups, makes it an effective crosslinking agent. This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent in the synthesis of polymers such as polyurethanes, epoxy resins, and hydrogels. Its use can impart desirable properties to the resulting polymers, including improved thermal stability, mechanical strength, and controlled swelling behavior, which are critical for applications in drug delivery, tissue engineering, and advanced materials.

Chemical Properties of this compound

PropertyValue
Synonyms N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, THEED
CAS Number 140-07-8
Molecular Formula C10H24N2O4
Molecular Weight 236.31 g/mol [1]
Appearance Liquid
Boiling Point ~280 °C
Density 1.1 g/mL at 20 °C
Structure this compound structure

Mechanism of Crosslinking

The crosslinking action of this compound stems from the reactivity of its hydroxyl (-OH) and tertiary amine (-N<) groups. The specific mechanism depends on the polymer system being crosslinked.

  • Polyurethanes: The hydroxyl groups of this compound react with isocyanate groups (-NCO) of a prepolymer to form urethane linkages. As this compound has four hydroxyl groups, it can react with multiple polymer chains, creating a three-dimensional network. The tertiary amine groups can also act as catalysts in the urethane-forming reaction.

  • Epoxy Resins: The tertiary amine groups in this compound can act as catalytic curing agents, promoting the ring-opening polymerization of epoxy groups. Additionally, the hydroxyl groups can react with epoxy rings, especially at elevated temperatures or in the presence of a catalyst, further contributing to the crosslinked network. A close analog, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is known to act as a curing agent for epoxy resins.

  • Hydrogels: In hydrogel synthesis, this compound can be incorporated into the polymer backbone through its reactive groups. For instance, it can be reacted with diisocyanates to form polyurethane hydrogels or used to crosslink polymers containing functional groups reactive towards amines or hydroxyls.

Below is a generalized reaction scheme illustrating the crosslinking of a diisocyanate prepolymer with this compound.

Polyurethane Crosslinking with this compound cluster_product Product prepolymer Isocyanate-Terminated Prepolymer (OCN-R-NCO) crosslinked_polymer Crosslinked Polyurethane Network prepolymer->crosslinked_polymer + theed This compound (THEED) theed->crosslinked_polymer Crosslinking Reaction

Caption: Polyurethane crosslinking with THEED.

Applications in Polymer Chemistry

The use of this compound as a crosslinking agent can be tailored for various applications:

  • Biocompatible Hydrogels: Its hydrophilic nature and potential for creating soft, water-swellable networks make it a candidate for developing hydrogels for biomedical applications like drug delivery and tissue engineering scaffolds. A related compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, has been used to create biocompatible hydrogels that support neural cell growth.

  • Polyurethane Foams and Elastomers: In polyurethanes, it can be used to control the crosslink density, thereby tuning the mechanical properties from soft elastomers to rigid foams.

  • Epoxy Coatings and Adhesives: As a curing agent, it can contribute to the development of epoxy-based materials with good thermal and chemical resistance.

Experimental Protocols

The following are general protocols for using this compound as a crosslinking agent. Note: These are starting points and may require optimization based on the specific polymer, desired properties, and laboratory conditions.

Protocol 1: Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a crosslinked polyurethane elastomer using a diisocyanate prepolymer and this compound as the crosslinker.

Materials:

  • Isocyanate-terminated prepolymer (e.g., based on polyethylene glycol and toluene diisocyanate)

  • This compound (THEED)

  • Solvent (e.g., anhydrous N,N-dimethylformamide, DMF)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL), optional

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Teflon mold

Procedure:

  • Preparation of Prepolymer Solution: In the three-neck flask under a nitrogen atmosphere, dissolve a known amount of the isocyanate-terminated prepolymer in the anhydrous solvent to achieve a desired concentration (e.g., 20% w/v).

  • Preparation of Crosslinker Solution: In a separate container, prepare a solution of this compound in the same anhydrous solvent. The amount of THEED should be calculated based on the desired stoichiometric ratio of hydroxyl groups to isocyanate groups (e.g., NCO:OH ratio of 1:1.05).

  • Reaction: While stirring the prepolymer solution, slowly add the this compound solution using the dropping funnel over a period of 30 minutes at room temperature.

  • Catalyst Addition (Optional): If a catalyst is used, add a few drops of DBTDL to the reaction mixture.

  • Curing: Continue stirring for 1-2 hours at room temperature. Then, pour the mixture into a Teflon mold.

  • Post-Curing: Cure the polymer in an oven at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 12-24 hours) to ensure complete crosslinking.

  • Characterization: After cooling to room temperature, the resulting polyurethane elastomer can be removed from the mold and characterized for its mechanical and thermal properties.

Polyurethane Synthesis Workflow start Start dissolve_prepolymer Dissolve Prepolymer in Anhydrous Solvent start->dissolve_prepolymer mix Slowly Mix Solutions (Room Temperature) dissolve_prepolymer->mix prepare_theed Prepare THEED Solution prepare_theed->mix add_catalyst Add Catalyst (Optional) mix->add_catalyst stir Stir for 1-2 hours add_catalyst->stir cast Cast into Mold stir->cast cure Cure in Oven cast->cure characterize Characterize Polymer cure->characterize end End characterize->end

Caption: Workflow for polyurethane synthesis.

Protocol 2: Curing of an Epoxy Resin

This protocol outlines the use of this compound as a curing agent for a standard epoxy resin.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • This compound (THEED)

  • Optional: Accelerator (e.g., tertiary amine or imidazole-based)

Equipment:

  • Mixing container (e.g., disposable plastic cup)

  • Stirring rod

  • Mold

  • Oven

Procedure:

  • Resin Preparation: Weigh the desired amount of epoxy resin into the mixing container.

  • Curing Agent Calculation: Calculate the amount of this compound required. The stoichiometric amount is based on the amine hydrogen equivalent weight (AHEW) of THEED and the epoxide equivalent weight (EEW) of the resin. However, as THEED can act both catalytically and reactively, the optimal ratio may need to be determined experimentally. A starting point could be a weight ratio of 100:10 to 100:30 (Resin:THEED).

  • Mixing: Add the calculated amount of this compound to the epoxy resin. Mix thoroughly with the stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well-mixed.

  • Pouring: Pour the mixture into the mold.

  • Curing: Allow the mixture to cure. Curing can often be achieved at room temperature over 24-48 hours. For improved properties, a post-curing step at an elevated temperature (e.g., 80-120°C) for 2-4 hours can be performed.

  • Characterization: Once fully cured and cooled, the epoxy thermoset can be demolded and characterized.

Data Presentation: Expected Polymer Properties

The following tables provide an example of how to present quantitative data for polymers crosslinked with this compound. The values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific polymer system and experimental conditions.

Table 1: Mechanical Properties of Polyurethane Elastomers Crosslinked with THEED

NCO:OH RatioTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1:0.81545010
1:1.02530020
1:1.23020035

Table 2: Thermal Properties of Epoxy Resins Cured with THEED

Resin:THEED (w/w)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)
100:1095320
100:20110335
100:30125340

Table 3: Swelling Behavior of Hydrogels Crosslinked with THEED

THEED Content (wt%)Equilibrium Swelling Ratio (%)
11200
3800
5500

Conclusion

This compound is a promising crosslinking agent for a variety of polymer systems. Its multifunctional nature allows for the creation of diverse materials with tunable properties. The provided protocols offer a foundation for researchers to explore the potential of this crosslinker in their specific applications. Further characterization and optimization are encouraged to fully understand and exploit the capabilities of this compound in polymer chemistry.

References

Application Notes and Protocols for Electrocatalytic Applications of Ethylenediamine Tetraethanol-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential electrocatalytic applications of ethylenediamine tetraethanol (EDTE)-metal complexes. The protocols detailed below are designed to guide researchers in the synthesis, characterization, and evaluation of these promising materials for various electrochemical reactions. While direct literature on the electrocatalytic performance of EDTE-metal complexes is emerging, the information presented herein is based on established principles of electrochemistry and draws parallels from structurally similar metal complexes, such as those with ethylenediaminetetraacetic acid (EDTA) and other polyamine ligands.

Application Notes

This compound (EDTE) is a versatile chelating ligand capable of forming stable complexes with a variety of transition metals, including cobalt (Co), iron (Fe), nickel (Ni), and copper (Cu).[1] The resulting metal complexes possess tunable electronic properties and coordination environments, making them attractive candidates for electrocatalysis.

Oxygen Reduction Reaction (ORR)

EDTE-metal complexes, particularly those of cobalt and iron, are promising for catalyzing the oxygen reduction reaction, a critical process in fuel cells and metal-air batteries. The nitrogen and oxygen donor atoms of the EDTE ligand can modulate the metal center's electronic structure to facilitate the adsorption and subsequent reduction of oxygen. Analogous to iron-EDTA complexes which have shown interactions with oxygen, Fe-EDTE complexes are expected to exhibit catalytic activity.[2] Cobalt complexes with nitrogen-containing ligands have demonstrated significant ORR activity, suggesting that EDTE-Co complexes could be effective catalysts.[3][4]

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is the anodic half-reaction of water splitting, crucial for hydrogen production. Iron and nickel-based materials are known to be active OER catalysts.[5][6] The formation of EDTE-Fe and EDTE-Ni complexes can lead to highly dispersed catalytic sites, potentially enhancing the OER performance by lowering the overpotential required for the reaction. The chelating nature of EDTE can help stabilize the metal ions in high oxidation states, which are often implicated as active species in the OER mechanism.

Hydrogen Evolution Reaction (HER)

Nickel-based materials are cost-effective and efficient catalysts for the hydrogen evolution reaction in alkaline media. The electrodeposition of nickel in the presence of chelating agents like EDTA has been shown to influence the morphology and catalytic activity of the resulting films.[7] Similarly, EDTE can be employed during the electrodeposition of nickel to create nanostructured electrodes with high surface area and enhanced HER performance. The EDTE ligand can control the nucleation and growth of the metal deposit, leading to catalytically more favorable structures.

Carbon Dioxide (CO2) Reduction

The electrochemical reduction of CO2 into valuable fuels and chemicals is a key technology for carbon capture and utilization. Copper-based materials are unique in their ability to catalyze the reduction of CO2 to hydrocarbons and alcohols. The introduction of polyamine ligands on copper electrodes has been shown to enhance the selectivity towards C2 products like ethylene and ethanol.[8] Given the structural similarities, EDTE-Cu complexes are expected to promote the formation of C2 products by influencing the binding of CO2 and reaction intermediates on the copper surface.

Quantitative Data Summary

While specific quantitative data for EDTE-metal complexes is limited in the current literature, the following table summarizes typical performance metrics for analogous metal complexes in various electrocatalytic reactions. This data can serve as a benchmark for evaluating the performance of newly synthesized EDTE-metal catalysts.

Electrocatalytic ReactionCatalyst System (Analogous)Overpotential (mV)Tafel Slope (mV/dec)Current Density (mA/cm²)Faradaic Efficiency (%)Reference
ORR Fe-N-C~350 at 10 mA/cm²~70>10>90 for H₂O[4]
OER NiFe-LDH~265 at 100 mA/cm²~36>100~100 for O₂[5]
HER Electrodeposited Ni~150 at 10 mA/cm²~120>10~100 for H₂[7]
CO₂ Reduction Polyamine-Cu~470 (for C₂H₄)->30087 for C₂H₄[8]

Experimental Protocols

Protocol 1: Synthesis of EDTE-Cobalt Complex

This protocol describes a general method for the synthesis of an EDTE-Cobalt(II) complex.

Materials:

  • This compound (EDTE)[1][9][10]

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.0 mmol of EDTE in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of CoCl₂·6H₂O in 10 mL of deionized water.

  • Slowly add the aqueous solution of CoCl₂·6H₂O to the ethanolic solution of EDTE with constant stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • The resulting precipitate can be collected by vacuum filtration, washed with ethanol, and dried in a vacuum oven at 60°C.

  • Characterize the synthesized complex using techniques such as Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy to confirm the coordination of the metal to the ligand.

Protocol 2: Preparation of EDTE-Co Modified Electrode

This protocol details the fabrication of a working electrode modified with the synthesized EDTE-Co complex for electrochemical testing.

Materials:

  • Synthesized EDTE-Co complex

  • Carbon black (e.g., Vulcan XC-72)

  • Nafion solution (5 wt%)

  • Isopropanol

  • Deionized water

  • Glassy carbon electrode (GCE)

Procedure:

  • Prepare a catalyst ink by dispersing 5 mg of the EDTE-Co complex and 5 mg of carbon black in a mixture of 0.5 mL of isopropanol and 0.5 mL of deionized water.

  • Add 20 µL of Nafion solution to the dispersion to act as a binder.

  • Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.

  • Polish the glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Drop-cast a specific volume (e.g., 10 µL) of the catalyst ink onto the surface of the GCE.

  • Allow the electrode to dry at room temperature to form a uniform catalyst layer.

Protocol 3: Electrochemical Evaluation

This protocol outlines the procedure for evaluating the electrocatalytic activity of the prepared EDTE-Co modified electrode for the Oxygen Reduction Reaction (ORR).

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell

  • EDTE-Co modified GCE (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrolyte: 0.1 M KOH solution

Procedure:

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

  • Purge the 0.1 M KOH electrolyte with high-purity oxygen for at least 30 minutes to ensure saturation. Maintain an oxygen blanket over the electrolyte during the experiment.

  • Cyclic Voltammetry (CV):

    • Record cyclic voltammograms in the O₂-saturated electrolyte at a scan rate of 50 mV/s.

    • For comparison, record a CV in a nitrogen-purged electrolyte to identify the potential window for oxygen reduction.

  • Linear Sweep Voltammetry (LSV) with Rotating Disk Electrode (RDE):

    • Perform LSV from a potential where no reaction occurs to a potential where the reduction is mass-transport limited at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm).

    • The scan rate is typically low, around 5-10 mV/s.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the kinetic current density (log |j_k|). The kinetic current can be calculated from the Koutecký-Levich equation.

    • The Tafel slope can be determined from the linear region of the Tafel plot.[11]

  • Chronoamperometry:

    • Assess the stability of the catalyst by holding the electrode at a constant potential in the diffusion-limited region and monitoring the current over time.

Visualizations

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_electrode_prep Electrode Preparation cluster_electrochem_eval Electrochemical Evaluation S1 Dissolve EDTE in Ethanol S3 Mix Solutions & React S1->S3 S2 Dissolve Metal Salt in Water S2->S3 S4 Isolate & Dry Complex S3->S4 E1 Prepare Catalyst Ink (Complex, Carbon, Nafion) S4->E1 E3 Drop-cast Ink onto GCE E1->E3 E2 Polish & Clean GCE E2->E3 E4 Dry Electrode E3->E4 T1 Assemble 3-Electrode Cell E4->T1 T2 Saturate Electrolyte with Reactant T1->T2 T3 Perform CV, LSV, Chronoamperometry T2->T3 T4 Data Analysis (Overpotential, Tafel Slope, etc.) T3->T4

Caption: General workflow for synthesis and electrochemical evaluation.

ORR_Pathway O2 O₂ M_O2 M-O₂ O2->M_O2 + M M_OOH M-OOH M_O2->M_OOH + H₂O + e⁻ M_O M-O M_OOH->M_O + e⁻ - OH⁻ M_OH M-OH M_O->M_OH + H₂O + e⁻ M M (Catalyst) M_OH->M + e⁻ - OH⁻ H2O H₂O

Caption: Simplified 4-electron ORR pathway at a metal center (M).

References

Application Note: Gas Chromatography Method for Detecting Trace Amounts of Ethylenediamine Tetraethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a comprehensive gas chromatography (GC) method for the quantitative analysis of trace amounts of Ethylenediamine tetraethanol (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine. Given the polar nature of EDTE, this document outlines a direct analysis approach and discusses derivatization as a crucial alternative for enhanced chromatographic performance. The protocols provided are designed to serve as a robust starting point for method development and validation in pharmaceutical analysis.

Introduction

This compound (EDTE) is a polyhydroxyamine that may be present as a residual impurity or an unreacted starting material in pharmaceutical manufacturing. Its detection and quantification at trace levels are essential for ensuring the purity, safety, and quality of the final drug product. Due to its high polarity and low volatility, direct analysis of EDTE by gas chromatography can be challenging, often resulting in poor peak shape and low sensitivity.[1][2] This application note presents a methodology adapted from a validated GC method for a structurally similar compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, which has demonstrated successful quantification in a biological matrix.[3] Furthermore, a detailed derivatization protocol is provided to convert EDTE into a more volatile and less polar compound, thereby improving its chromatographic behavior.[3][4][5]

Principle of Analysis

The analytical strategy involves two potential pathways:

  • Direct Analysis: This approach involves the direct injection of an extracted sample onto a suitable GC column. It relies on a highly inert column and a sensitive, selective detector, such as a Nitrogen-Phosphorus Detector (NPD), to achieve adequate separation and detection.[6][7][8]

  • Analysis via Derivatization: To overcome the challenges of analyzing a polar compound, EDTE's hydroxyl groups can be derivatized. Silylation is a common and effective technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[3][4][5][9][10]

Quantification in both approaches is achieved by using an internal standard to correct for variations in sample preparation and injection.

Experimental Protocols

Sample Preparation

The following protocol describes a liquid-liquid extraction (LLE) procedure applicable to various sample matrices. Optimization may be required depending on the specific sample.

Materials:

  • Sample Matrix (e.g., drug substance, formulation)

  • Internal Standard (IS) Solution (e.g., N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine at a known concentration)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate

  • Pyridine (for derivatization)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Vortex mixer, centrifuge, and a heating block or oven.

Protocol:

  • Extraction:

    • Accurately weigh a suitable amount of the sample into a centrifuge tube.

    • Add a precise volume of the Internal Standard solution.

    • Add 1 M NaOH to make the solution alkaline (pH > 10).

    • Add a known volume of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the organic (lower) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a clean vial for direct analysis or proceed to derivatization.

  • Derivatization (Silylation):

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • To the residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/splitless, operated in splitless mode

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Note: Specific ions for EDTE and the internal standard would need to be determined experimentally.

Data Presentation

The following table presents representative quantitative data adapted from the analysis of a similar compound, which should be established and validated for EDTE analysis.[3]

ParameterExpected Performance
Linearity Range 1.0 - 50.0 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 10%

Mandatory Visualization

Experimental Workflow

GcWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Dry Extract Extract->Dry Derivatize Derivatization (Optional) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A flowchart of the experimental workflow for EDTE analysis.

Logical Relationship of Derivatization and GC Analysis

DerivatizationLogic EDTE EDTE (Polar, Non-volatile) Deriv_EDTE Derivatized EDTE (Non-polar, Volatile) EDTE->Deriv_EDTE Derivatization Reaction Deriv_Agent Silylation Reagent (BSTFA) Deriv_Agent->Deriv_EDTE GC_Column GC Column Deriv_EDTE->GC_Column Injection Separation Separation based on Boiling Point & Polarity GC_Column->Separation Detection MS Detection Separation->Detection

Caption: The logical steps from derivatization to GC detection.

Method Validation

For use in a regulated environment, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Ethylenediamine tetraethanol-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylenediamine tetraethanol (EDTE) and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDTE) and why is it used as a ligand for metal complexes?

A1: this compound, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a polyhydroxy organic amine. Its structure contains multiple nitrogen and oxygen donor atoms, making it an excellent chelating agent that can form stable complexes with a variety of metal ions. These complexes have applications in catalysis, drug delivery, and as intermediates in chemical synthesis.

Q2: What are the general solubility characteristics of EDTE and its metal complexes?

A2: EDTE itself is reported to be slightly soluble in water and ethanol. The solubility of its metal complexes can vary significantly depending on the metal ion, the counter-ion present in the salt, the solvent, and the pH of the solution. For instance, a 1M solution of a copper(II)-ethylenediamine complex in water is commercially available, indicating good water solubility for that specific complex.[1][2][3][4][5] However, many other EDTE-metal complexes may exhibit poor solubility in common solvents.

Q3: What factors can influence the stability of EDTE-metal complexes?

A3: The stability of EDTE-metal complexes is influenced by several factors, including:

  • The nature of the metal ion: The charge and size of the metal ion affect the stability of the complex.

  • pH of the solution: The protonation state of the EDTE ligand is pH-dependent, which in turn affects its ability to coordinate with the metal ion.

  • Temperature: Temperature can affect the kinetics and thermodynamics of complex formation.

  • Presence of competing ions: Other ions in the solution can compete with EDTE for coordination to the metal center, potentially destabilizing the complex.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during the synthesis and use of EDTE-metal complexes.

Issue 1: The synthesized EDTE-metal complex has precipitated out of solution.

  • Question: My EDTE-metal complex has crashed out of the reaction mixture or will not dissolve in my desired solvent. What steps can I take to solubilize it?

  • Answer: Precipitation of metal complexes is a common issue. Here is a step-by-step guide to troubleshoot this problem:

    G A Precipitation Observed B Adjust pH A->B Is the complex ionic? C Add Co-solvent B->C No H Solubility Achieved B->H Yes D Apply Heat/Sonication C->D No C->H Yes E Change Counter-ion D->E No D->H Yes F Modify Ligand (if possible) E->F No E->H Yes G Use Surfactants F->G No F->H Yes G->H Yes I Insoluble G->I No

    Troubleshooting workflow for complex precipitation.

    Detailed Steps:

    • pH Adjustment: The solubility of many metal complexes is highly pH-dependent.[6] For EDTE complexes, which have amine groups, altering the pH can significantly impact solubility.

      • Acidic Conditions: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) can protonate the amine groups, potentially increasing solubility in polar solvents.

      • Basic Conditions: Conversely, adding a dilute base (e.g., 0.1 M NaOH) may be necessary for other complexes. It is recommended to test a small aliquot of the suspension first to determine the optimal pH range.

    • Co-solvents: If the complex is intended for use in an aqueous solution but has poor water solubility, the addition of a water-miscible organic co-solvent can be effective.

      • Common co-solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

      • Start by adding the co-solvent dropwise to a suspension of your complex until it dissolves. Be mindful that high concentrations of organic solvents may not be suitable for all applications, particularly in biological assays.

    • Heating and Sonication:

      • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as some complexes may decompose at higher temperatures. Monitor for any color changes that might indicate degradation.

      • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.[6]

    • Counter-ion Exchange: The nature of the counter-ion can have a significant impact on the solubility of an ionic metal complex.[7][8] If your complex was synthesized with a particular counter-ion (e.g., chloride), consider exchanging it for a more solubilizing one (e.g., nitrate, perchlorate, or triflate). This can often be achieved by precipitation of the less soluble salt followed by filtration.

    • Ligand Modification: While a more advanced technique, modifying the EDTE ligand itself by introducing more polar functional groups can enhance the water solubility of the resulting metal complex.[6]

    • Surfactants: The addition of a small amount of a suitable surfactant can help to suspend the complex and prevent precipitation, especially in aqueous media.[6]

Issue 2: Unexpected color change during synthesis or dissolution.

  • Question: The color of my reaction mixture or solution of the complex is not what I expected based on the literature. What could be the cause?

  • Answer: An unexpected color change can indicate several issues:

    • Incorrect Oxidation State of the Metal: The color of a transition metal complex is often dependent on the oxidation state of the metal ion. An unintended oxidation or reduction may have occurred. For example, Co(II) complexes are often pink or blue, while Co(III) complexes are typically orange, red, or brown. Ensure that your reaction conditions are appropriate to maintain the desired oxidation state. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.

    • Change in Coordination Environment: The color of a complex is also sensitive to the geometry and number of ligands coordinated to the metal center. A change in color could indicate a change in the coordination sphere, possibly due to solvent coordination or a change in the ligand-to-metal ratio.

    • Impurities: The presence of impurities, either in the starting materials or introduced during the reaction, can lead to the formation of colored byproducts.[9] Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.

    • Degradation: The complex may be unstable under the experimental conditions and could be degrading. This is often accompanied by a gradual color change and the formation of a precipitate.[9]

Data Presentation: Solubility of EDTE-Metal Complexes

Metal IonComplex ExampleWaterEthanolDMSONotes
Copper(II) [Cu(EDTE)]Cl₂SolubleSlightly SolubleSolubleA 1M aqueous solution of a related copper(II)-ethylenediamine complex is commercially available, suggesting good water solubility.[1][2][3][4][5] The presence of the hydroxyl groups on EDTE is expected to enhance water solubility.
Zinc(II) [Zn(EDTE)]Cl₂Likely SolubleLikely SolubleSolubleZinc complexes are often soluble in polar solvents. The solubility of related zinc-ethylenediamine complexes has been noted in various organic solvents.
Cobalt(II/III) [Co(EDTE)]Cl₂/₃Likely SolubleLikely SolubleSolubleSynthesis protocols for related cobalt-ethylenediamine complexes often use water and ethanol as solvents, indicating at least moderate solubility.[9][10][11][12]

Note: This table provides general guidance. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Generic EDTE-Metal(II) Chloride Complex (e.g., M = Cu²⁺, Zn²⁺)

  • Dissolve Metal Salt: In a round-bottom flask, dissolve 1.0 mmol of the metal(II) chloride salt (e.g., CuCl₂·2H₂O or ZnCl₂) in 20 mL of deionized water with stirring.

  • Add EDTE: In a separate beaker, dissolve 1.0 mmol of this compound (EDTE) in 10 mL of deionized water.

  • React: Slowly add the EDTE solution to the stirring metal salt solution at room temperature.

  • Adjust pH (Optional): Monitor the pH of the reaction mixture. If a precipitate forms, adjust the pH with dilute HCl or NaOH as determined from small-scale trials to achieve dissolution.

  • Isolate Product:

    • If the complex is soluble: The complex can be used directly in solution or the solvent can be removed under reduced pressure to yield a solid.

    • If the complex precipitates: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, followed by a small amount of cold ethanol. Dry the product in a desiccator.

Protocol 2: Characterization by UV-Vis Spectrophotometry

  • Prepare a Stock Solution: Accurately weigh a small amount of the synthesized EDTE-metal complex and dissolve it in a suitable solvent (e.g., water, ethanol, or DMSO) in a volumetric flask to prepare a stock solution of known concentration.

  • Prepare Dilutions: Prepare a series of dilutions of the stock solution to determine the optimal concentration range for absorbance measurements (typically absorbance values between 0.1 and 1.0).

  • Acquire Spectra:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Use the pure solvent as a blank.

  • Determine λmax: Identify the wavelength(s) of maximum absorbance (λmax), which is characteristic of the metal complex.

  • Quantitative Analysis (Optional): A calibration curve can be constructed by plotting absorbance at λmax versus concentration for the standard solutions. This can be used to determine the concentration of unknown samples.

Visualizations

Catalytic Oxidation of Phenol using an EDTE-Copper Complex

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Analysis A Prepare EDTE-Cu(II) Complex Solution B Add Phenol Substrate A->B C Add Oxidant (e.g., H2O2) B->C D Formation of Cu(II)-Phenolate Intermediate C->D E Electron Transfer & Oxidation of Phenol D->E Oxidant F Regeneration of Cu(II) Catalyst E->F Product Release G Monitor Reaction (UV-Vis or GC-MS) E->G F->D New Substrate H Identify Products (e.g., Catechol, Hydroquinone) G->H

Workflow for the catalytic oxidation of phenol.

Drug Delivery Workflow Using an EDTE-Metal Complex as a Carrier

G A Synthesize EDTE-Metal Complex B Load Drug onto Complex A->B C Characterize Drug-Loaded Complex (e.g., HPLC, UV-Vis) B->C D In Vitro Drug Release Study (e.g., Dialysis) C->D E Cellular Uptake & Cytotoxicity Assays C->E F Data Analysis & Evaluation D->F E->F

Workflow for drug delivery application.

References

Technical Support Center: Optimizing Ethylenediamine Tetraethanol (EDTE) Concentration for Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylenediamine tetraethanol (EDTE) in catalytic reactions. The content is designed to address specific issues that may arise during experimentation, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (EDTE) in catalytic reactions?

A1: this compound (EDTE), also known as N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine, primarily functions as a chelating agent in catalysis.[1] Its multiple hydroxyl and amino groups can form stable complexes with metal ions, such as palladium, thereby stabilizing the catalyst and enhancing its efficiency in reactions like the Suzuki-Miyaura coupling.[1]

Q2: How does EDTE compare to other ligands in palladium-catalyzed cross-coupling?

A2: EDTE is a polyamine ligand that can be an effective and inexpensive alternative to more complex and costly phosphine ligands.[2] Amine-based ligands like EDTE can promote various palladium-catalyzed coupling reactions.[2] The choice of ligand is crucial and often empirical, depending on the specific substrates and reaction conditions.[3][4]

Q3: What are the general starting points for EDTE concentration in a catalytic reaction?

A3: Typically, the ligand-to-metal ratio is a critical parameter to optimize. For chelating ligands like EDTE, a 1:1 or slightly higher molar ratio relative to the palladium precursor is a common starting point. However, the optimal concentration can vary significantly based on the specific reaction, substrates, and other conditions. It is crucial to perform a systematic optimization of the ligand concentration for each new application.

Q4: Can excess EDTE inhibit the catalytic reaction?

A4: Yes, an excess of any ligand, including EDTE, can potentially inhibit the reaction. While a certain amount of ligand is necessary to stabilize the catalyst and promote the desired catalytic cycle, an excess can lead to the formation of inactive or less active catalyst species, thereby reducing the overall reaction rate and yield.[3]

Q5: In which solvents is EDTE soluble and suitable for catalytic reactions?

A5: The solubility of the ligand and catalyst complex is crucial for homogeneous catalysis. A palladium(II) complex with EDTE has been shown to be water-soluble and effective for Suzuki-Miyaura reactions in aqueous media.[5] This offers a green chemistry advantage over many traditional organic solvents. When using organic solvents, it is important to ensure that the EDTE-metal complex remains dissolved throughout the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Suboptimal EDTE Concentration Systematically vary the EDTE-to-palladium molar ratio (e.g., 0.5:1, 1:1, 1.5:1, 2:1) to find the optimal concentration. Both too little and too much ligand can be detrimental.
Catalyst Inactivity Ensure the palladium precursor is of high quality. Consider using a pre-formed Pd-EDTE complex or an activation step to generate the active Pd(0) species.[6]
Poor Substrate Quality Purify starting materials (aryl halides and boronic acids) to remove impurities that can poison the catalyst.[1]
Ineffective Base The choice and strength of the base are critical.[1] For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is soluble or finely ground for better reactivity. The presence of a small amount of water can be crucial for the activity of some inorganic bases.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Oxygen can deactivate the palladium catalyst.[1]
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Presence of Oxygen As mentioned above, rigorously exclude oxygen from the reaction. Oxygen can promote the formation of Pd(II) species that lead to the homocoupling of boronic acids.[1]
Suboptimal Ligand-to-Metal Ratio An insufficient amount of EDTE may not adequately stabilize the Pd(0) catalyst, leading to side reactions. Conversely, too much ligand might alter the catalyst's electronic properties in a way that favors side reactions. Optimize the EDTE concentration.
Decomposition of Boronic Acid Use fresh, high-purity boronic acids. Protodeboronation can be a significant side reaction. Consider using boronic esters (e.g., pinacol esters) to mitigate this issue.
Issue 3: Catalyst Precipitation or Reaction Mixture Heterogeneity

| Possible Cause | Troubleshooting Step | | Poor Solubility of the Pd-EDTE Complex | If using an organic solvent, ensure it is appropriate for the Pd-EDTE complex. Consider switching to a more polar solvent or a solvent mixture. Given EDTE's hydrophilic nature, aqueous solvent systems may be more suitable.[5] | | Precipitation of Palladium Black | This indicates catalyst decomposition. This can be caused by an insufficient ligand concentration, high temperatures, or the presence of impurities. Increase the EDTE-to-palladium ratio slightly or consider a more robust palladium precursor. | | Insoluble Base | Ensure the base is adequately stirred to maintain a suspension. For some reactions, using a soluble organic base might be an alternative. |

Data Presentation

Table 1: Hypothetical Impact of EDTE:Pd Molar Ratio on Suzuki-Miyaura Reaction Yield

This table presents a hypothetical example to illustrate the expected trend in optimizing ligand concentration. Actual results will vary depending on the specific reaction conditions.

EDTE:Pd Molar RatioAryl Halide Conversion (%)Desired Product Yield (%)Homocoupling Byproduct (%)Observations
0.5 : 1453510Incomplete reaction, some catalyst precipitation observed.
1.0 : 198953High conversion and yield, clean reaction profile.
1.5 : 199963Similar to 1:1 ratio, indicating a robust optimal range.
2.0 : 185805Decreased reaction rate, suggesting potential catalyst inhibition by excess ligand.
5.0 : 130255Significant inhibition of the reaction.

Experimental Protocols

Protocol 1: Synthesis of the [PdCl₂(EDTE)] Catalyst Complex

This protocol is based on the synthesis of similar palladium-amine complexes.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (EDTE)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and heating plate

  • Standard glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve a specific molar amount of PdCl₂ in a minimal amount of deionized water with gentle heating.

  • In a separate flask, dissolve an equimolar amount of EDTE in ethanol.

  • Slowly add the EDTE solution to the PdCl₂ solution while stirring vigorously.

  • A color change should be observed as the complex forms.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • The resulting solution containing the [PdCl₂(EDTE)] complex can be used directly in the catalytic reaction or the complex can be isolated by solvent evaporation and recrystallization if a solid catalyst is desired.

  • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis) to confirm its structure and purity.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Using [PdCl₂(EDTE)] in Water

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(EDTE)] complex (0.1 - 1.0 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Deionized water (as solvent)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, [PdCl₂(EDTE)] catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Add degassed deionized water via syringe to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or NMR.[7][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Optimization of EDTE Concentration: To optimize the EDTE concentration, one would typically use a palladium precursor (e.g., Pd(OAc)₂) and EDTE as separate components rather than a pre-formed complex. A series of parallel reactions would be set up where the molar ratio of EDTE to the palladium precursor is varied systematically (as shown in Table 1), while keeping all other reaction parameters constant. The yield of the desired product and the formation of byproducts would be quantified for each ratio to determine the optimal concentration.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Catalyst Pd(0)-EDTE Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)L(Ar)(X) Pd(II) Intermediate Oxidative_Addition->Pd(II)L(Ar)(X) Transmetalation Transmetalation Pd(II)L(Ar)(X)->Transmetalation Ar'-B(OH)₂ + Base Pd(II)L(Ar)(Ar') Di-organo Pd(II) Intermediate Transmetalation->Pd(II)L(Ar)(Ar') Reductive_Elimination Reductive Elimination Pd(II)L(Ar)(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Reaction Yield check_concentration Is EDTE:Pd Ratio Optimized? start->check_concentration optimize_concentration Systematically vary EDTE:Pd ratio check_concentration->optimize_concentration No check_atmosphere Is Reaction under Inert Atmosphere? check_concentration->check_atmosphere Yes optimize_concentration->check_atmosphere degas_solvents Degas solvents/reagents and use inert gas check_atmosphere->degas_solvents No check_reagents Are Reagents High Purity? check_atmosphere->check_reagents Yes degas_solvents->check_reagents purify_reagents Purify substrates and use fresh base check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in EDTE-catalyzed reactions.

References

Technical Support Center: Ethylenediamine Tetraethanol (EDTE) Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylenediamine tetraethanol (EDTE) in acidic solutions. The information is designed to help you anticipate and prevent degradation of EDTE during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDTE) and what are its common applications?

A1: this compound (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a chelating agent and a versatile building block in chemical synthesis. Its ability to form stable complexes with metal ions makes it useful in areas such as metal extraction and catalysis.

Q2: My EDTE solution appears discolored after acidification. What could be the cause?

A2: Discoloration, such as a yellow or brown tint, can be an indicator of chemical degradation. In acidic solutions, particularly when heated or exposed to light, the ethanol arms of the EDTE molecule may undergo side reactions. While specific degradation pathways for EDTE are not extensively documented, discoloration is a common sign of instability for similar compounds like ethanolamines, often linked to oxidative processes.

Q3: I'm observing a shift in the pH of my EDTE solution over time. Is this related to degradation?

A3: Yes, a change in pH can indicate degradation. The breakdown of EDTE can lead to the formation of acidic or basic byproducts, thereby altering the overall pH of your solution. Consistent pH monitoring is a good practice for assessing the stability of your solution.

Q4: My analytical chromatography (e.g., HPLC) is showing unexpected peaks in my EDTE sample that was prepared in an acidic buffer. What do these peaks represent?

A4: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. These could be various smaller molecules resulting from the breakdown of EDTE, or isomers formed through molecular rearrangements. It is advisable to use a stability-indicating analytical method to separate and quantify these new species.[1]

Q5: How can I minimize the degradation of EDTE in my acidic experimental setup?

A5: To minimize degradation, consider the following preventative measures:

  • Temperature Control: Avoid high temperatures, as heat can accelerate acid-catalyzed reactions like dehydration.[2][3] Conduct your experiments at the lowest temperature compatible with your protocol.

  • pH Management: Use the mildest acidic conditions (highest possible pH) that your experiment will tolerate. The concentration of the acid can significantly influence the rate of degradation.

  • Inert Atmosphere: If you suspect oxidative degradation, preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Store your acidic EDTE solutions in amber vials or protect them from light to prevent photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare your acidic EDTE solutions immediately before use to minimize the time for degradation to occur.

Troubleshooting Guide

Symptom Potential Cause Recommended Action(s)
Solution turns yellow/brown Oxidative or acid-catalyzed degradation.- Lower the storage and experimental temperature.- Protect the solution from light.- Prepare the solution under an inert atmosphere.- Use freshly prepared solutions.
Unexpected precipitation or turbidity Formation of insoluble degradation products or salts.- Analyze the precipitate to identify its composition.- Adjust the pH to see if the precipitate redissolves.- Consider using a different acid or buffer system.
Decrease in EDTE concentration over time (quantified by chromatography) Degradation of the parent molecule.- Perform a forced degradation study to identify the primary stress factors (see Experimental Protocols).- Optimize experimental conditions (pH, temperature, light exposure) to minimize degradation.- Evaluate the use of co-solvents or stabilizers if compatible with your application.
Appearance of new peaks in HPLC/UPLC analysis Formation of degradation products.- Develop and validate a stability-indicating analytical method to track the formation of degradants over time.- Attempt to identify the structure of the major degradation products using techniques like mass spectrometry (MS).[1]

Hypothetical Degradation Pathway

While specific literature on the acid-catalyzed degradation of EDTE is scarce, a plausible pathway can be inferred from the known reactivity of its functional groups (tertiary amines and primary alcohols). In a strong acidic environment, particularly with heating, the degradation may proceed via acid-catalyzed dehydration of the hydroxyethyl groups.

G EDTE EDTE in Acidic Solution (Protonated Amines and Hydroxyls) Protonation Protonation of Hydroxyl Group (Formation of -OH2+) EDTE->Protonation + H+ Dehydration Loss of Water (Dehydration) Protonation->Dehydration - H2O Carbocation Formation of Primary Carbocation Dehydration->Carbocation Elimination Proton Elimination Carbocation->Elimination - H+ Intramolecular Intramolecular Cyclization Carbocation->Intramolecular Alkene Formation of Vinyl Group Elimination->Alkene Cyclic_Ether Formation of Morpholine-like Ring Intramolecular->Cyclic_Ether

Caption: Hypothetical acid-catalyzed degradation of an EDTE hydroxyethyl arm.

Experimental Protocols

Protocol 1: Forced Degradation Study for EDTE in Acidic Solution

This protocol is designed to intentionally degrade the EDTE sample to understand its stability profile under acidic stress.

  • Prepare EDTE Stock Solution: Accurately prepare a stock solution of EDTE in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress Condition:

    • To a known volume of the EDTE stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).

    • Prepare a control sample by adding an equal volume of the solvent used for the acid.

  • Incubation: Incubate both the test and control samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization and Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic sample with a suitable base (e.g., 0.1 M NaOH) to a pH of approximately 7.

    • Analyze both the stressed and control samples by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples. Look for a decrease in the peak area of the parent EDTE and the appearance of new peaks corresponding to degradation products.

Protocol 2: General Experimental Workflow for EDTE Stability Assessment

This workflow outlines the steps to proactively assess the stability of EDTE under your specific experimental conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation A Define Experimental Conditions (pH, Temp, Duration) B Prepare EDTE Solution A->B C Incubate under Defined Conditions B->C D Collect Samples at Time Points (T0, T1, T2...) C->D E Analyze Samples by Stability-Indicating Method D->E F Quantify EDTE and Degradation Products E->F G Plot Concentration vs. Time F->G H Determine Degradation Rate G->H I Optimize Conditions if Necessary H->I I->A Re-evaluate

Caption: Workflow for assessing the stability of EDTE solutions.

Data Presentation

When conducting stability studies, it is crucial to present quantitative data in a clear and organized manner. The following table provides a template for summarizing your findings from a stability study of EDTE under different acidic conditions.

Condition Time Point EDTE Concentration (e.g., µg/mL) % of Initial EDTE Remaining Major Degradant 1 Peak Area Major Degradant 2 Peak Area
Control (pH 7, 25°C) 0 hr100%00
24 hr
48 hr
0.1 M HCl, 40°C 0 hr100%00
24 hr
48 hr
0.01 M H₂SO₄, 60°C 0 hr100%00
24 hr
48 hr

References

Technical Support Center: Managing Ethylenediamine tetraethanol (EDTE) Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Ethylenediamine tetraethanol (EDTE) interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDTE) and why does it interfere with some protein assays?

This compound (EDTE) is a chelating agent. Its structure is similar to the more common Ethylenediaminetetraacetic acid (EDTA). Chelating agents bind to metal ions. This property of EDTE causes interference in protein assays that rely on copper ions, such as the Bicinchoninic Acid (BCA) and Lowry assays.[1] The chelation of copper by EDTE disrupts the formation of the colored complex that is measured to determine protein concentration, leading to inaccurate results.[1]

Q2: Which protein quantification assays are most affected by EDTE?

The Bicinchoninic Acid (BCA) assay and the Lowry assay are significantly affected by EDTE due to their reliance on a copper-protein complex formation in an alkaline medium.[2][3] The Bradford assay is generally less susceptible to interference from chelating agents like EDTE.[4]

Q3: My protein sample contains EDTE. What are my options for accurate protein quantification?

You have several options:

  • Remove the EDTE from your sample before performing the assay using methods like ultrafiltration, dialysis, or protein precipitation.[2][5]

  • Choose a compatible protein assay , such as the Bradford assay, which is less affected by chelating agents.[4]

  • Dilute your sample to a point where the EDTE concentration is too low to interfere, provided your protein concentration remains within the detection range of the assay.[2][5]

Q4: What is the mechanism of EDTE interference in the BCA and Lowry assays?

In both the BCA and Lowry assays, proteins reduce Cu²⁺ to Cu⁺ in an alkaline environment. In the BCA assay, two molecules of bicinchoninic acid then chelate with each Cu⁺ ion, producing a purple-colored complex that absorbs light at 562 nm.[6] In the Lowry assay, the Cu⁺ ions, along with certain amino acid side chains, reduce the Folin-Ciocalteu reagent to produce a blue-colored complex.[3][7] EDTE, as a chelating agent, sequesters the copper ions, making them unavailable to react with the protein and subsequent detection reagents. This leads to an underestimation of the protein concentration.[1]

Troubleshooting Guides

Problem 1: Low or no color development in BCA or Lowry assay.
  • Possible Cause: Interference from EDTE in your sample.

  • Troubleshooting Steps:

    • Confirm EDTE Presence: Check your buffer composition to confirm the presence and concentration of EDTE.

    • Assess Interference Level: Prepare a standard curve for your assay with and without the same concentration of EDTE present in your samples. A significant flattening of the curve in the presence of EDTE confirms interference.

    • Implement a Removal Strategy:

      • Ultrafiltration/Diafiltration: This is a highly effective method for removing small molecules like EDTE.[8][9] (See Experimental Protocol 1)

      • Dialysis: While a common method for buffer exchange, extensive dialysis may be required and can be less efficient for complete EDTE removal.[8][9] (See Experimental Protocol 2)

      • Protein Precipitation: Trichloroacetic acid (TCA) or acetone precipitation can effectively separate proteins from interfering substances like EDTE.[5][10] (See Experimental Protocol 3)

    • Switch to a Compatible Assay: If sample manipulation is not desirable, use the Bradford assay.[4]

Problem 2: Inconsistent or non-reproducible protein concentration readings.
  • Possible Cause: Variable concentrations of EDTE across your samples or incomplete removal of EDTE.

  • Troubleshooting Steps:

    • Standardize EDTE Concentration: If EDTE is a necessary component of your buffer, ensure its concentration is consistent across all samples and standards to account for the interference systematically.

    • Optimize Removal Protocol: If you are using a removal method, ensure it is performed consistently for all samples. For precipitation methods, ensure complete resuspension of the protein pellet.

    • Verify Complete Removal: After performing a removal technique, you can spike a small amount of the cleaned-up sample into a known protein standard to see if any interference persists.

Data Presentation

Table 1: Effect of EDTE (as a Chelating Agent) on Different Protein Assays

Assay TypeMechanismSusceptibility to EDTE Interference
BCA Assay Copper Chelation & Colorimetric DetectionHigh[2][11]
Lowry Assay Copper Chelation & Folin-Ciocalteu ReductionHigh[3][12]
Bradford Assay Coomassie Dye BindingLow[4]

Table 2: Comparison of EDTE Removal Methods

MethodPrincipleEDTE Removal EfficiencyProtein RecoveryThroughput
Ultrafiltration/Diafiltration Size-based separation using a semi-permeable membrane under pressure.Very High (>99%)[8][9]High (>90%)Moderate to High
Dialysis Size-based separation via diffusion across a semi-permeable membrane.Moderate to Low (can be inefficient)[8][9]High (>90%)Low
TCA/Acetone Precipitation Protein insolubilization and separation from soluble contaminants.HighVariable (can be lower and protein-dependent)[13]High
Desalting (Size Exclusion Chromatography) Separation of molecules based on size as they pass through a porous resin.Moderate (less effective than ultrafiltration)[8][9]High (>95%)[14]High

Experimental Protocols

Protocol 1: EDTE Removal by Ultrafiltration
  • Select Device: Choose a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Sample Dilution: Dilute your protein sample containing EDTE at least 10-fold with an EDTE-free buffer compatible with your downstream protein assay.

  • Centrifugation: Place the diluted sample in the ultrafiltration device and centrifuge according to the manufacturer's instructions to concentrate the sample back to its original volume.

  • Repeat: Discard the flow-through (which contains the EDTE) and repeat the dilution and centrifugation steps at least two more times.

  • Protein Recovery: After the final centrifugation, recover the concentrated, EDTE-free protein sample from the device in a minimal volume of the new buffer.

Protocol 2: EDTE Removal by Dialysis
  • Prepare Membrane: Select a dialysis membrane with an appropriate MWCO. Prepare the membrane according to the manufacturer's instructions.

  • Load Sample: Load your protein sample into the dialysis tubing or cassette.

  • Dialyze: Immerse the sample in a large volume of EDTE-free buffer (at least 200 times the sample volume).[15] Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, then dialyze overnight.[15]

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing or cassette.

Protocol 3: EDTE Removal by TCA/Acetone Precipitation
  • Add TCA/Acetone: To your protein sample in a microcentrifuge tube, add an equal volume of a cold 20% Trichloroacetic acid (TCA) in acetone solution.[10][16]

  • Incubate: Incubate the mixture on ice for 10-30 minutes to precipitate the protein.

  • Centrifuge: Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet the protein.

  • Wash: Carefully discard the supernatant containing the EDTE. Wash the protein pellet with cold acetone to remove residual TCA.[10]

  • Resuspend: Air-dry the pellet briefly and resuspend it in a buffer compatible with your protein assay.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_decision Assay Choice cluster_compatible Compatible Assay cluster_incompatible Incompatible Assay (BCA/Lowry) cluster_removal_methods Removal Options cluster_final_assay Final Quantification start Protein Sample (with EDTE) decision Is EDTE compatible with the chosen assay? start->decision bradford Perform Bradford Assay decision->bradford  Yes (e.g., Bradford) removal Choose EDTE Removal Method decision->removal No (e.g., BCA/Lowry) ultrafiltration Ultrafiltration removal->ultrafiltration dialysis Dialysis removal->dialysis precipitation Precipitation removal->precipitation final_assay Perform BCA/Lowry Assay ultrafiltration->final_assay dialysis->final_assay precipitation->final_assay

Caption: Decision workflow for protein quantification in the presence of EDTE.

signaling_pathway_analogy cluster_bca BCA/Lowry Assay Principle cluster_interference EDTE Interference protein Protein cu1 Cu⁺ protein->cu1 reduces cu2 Cu²⁺ cu2->protein signal Colored Product (Signal) cu1->signal reagent Detection Reagent (BCA or Folin) reagent->signal reacts with edte EDTE edte_cu_complex EDTE-Cu²⁺ Complex (Inactive) edte->edte_cu_complex chelates no_signal Reduced/No Signal edte_cu_complex->no_signal prevents reduction cu2_interfere Cu²⁺ cu2_interfere->edte_cu_complex

Caption: Mechanism of EDTE interference in copper-based protein assays.

References

Technical Support Center: Synthesis of Ethylenediamine Tetraethanol (THEED)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Ethylenediamine tetraethanol (THEED).

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing this compound (THEED)?

A1: The most common industrial and laboratory-scale synthesis of THEED involves the nucleophilic substitution reaction between ethylenediamine and ethylene oxide.[1] This reaction is typically carried out under controlled alkaline conditions to achieve high yields.

Q2: Are there alternative synthetic routes to THEED?

A2: Yes, an alternative method involves the reaction of diethanolamine with 1,2-dichloroethane or dibromoethane.[2][3] This route proceeds through the formation of a THEED hydrochloride intermediate, which is then hydrolyzed to yield the final product.

Q3: What are the critical reaction parameters that influence the yield and purity of THEED?

A3: The key parameters that must be carefully controlled to ensure a high yield and purity of THEED are:

  • Molar Ratio of Reactants: A molar ratio of 1:4 of ethylenediamine to ethylene oxide is typically used to ensure complete tetra-substitution.[1][4]

  • Temperature: Maintaining the reaction temperature in the optimal range is crucial to minimize side reactions.[1]

  • Catalyst: The use of an alkaline catalyst, such as sodium hydroxide (NaOH), can enhance the reaction kinetics.[1]

  • Solvent: The choice of solvent can significantly impact the reaction selectivity and yield.[4]

  • Absence of Water: The reaction should be carried out in the absence of water to prevent the formation of glycols and other byproducts.[4][5]

Q4: What are the common impurities encountered in THEED synthesis?

A4: Common impurities can include:

  • Partially substituted ethylenediamine derivatives: Mono-, di-, and tri-hydroxyethyl ethylenediamine can form if the reaction does not go to completion.

  • Ethanolamines: Monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) can be formed as byproducts.[4]

  • Glycols: Ethylene glycol, diethylene glycol, and triethylene glycol can be formed if water is present in the reaction mixture.[4]

  • Higher Oligomers: Over-reaction with ethylene oxide can lead to the formation of penta- and hexa-hydroxyethyl derivatives (Penta-HEEDA and Hexa-HEEDA).[4]

  • Residual Starting Materials: Unreacted ethylenediamine and ethylene oxide may be present.

Q5: How can I purify the crude THEED product?

A5: The most common method for purifying THEED is distillation under reduced pressure.[1] Recrystallization can also be employed to achieve higher purity. For colored impurities, treatment with activated carbon can be effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Increase the reaction time and/or temperature within the recommended range.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Molar Ratio: An incorrect molar ratio of ethylenediamine to ethylene oxide can lead to incomplete substitution.- Carefully control the addition of ethylene oxide to maintain a 1:4 molar ratio.
Presence of Water: Water in the reaction mixture can lead to the formation of glycols, consuming ethylene oxide and reducing the yield of THEED.[4][5]- Use anhydrous reactants and solvents.- Dry all glassware thoroughly before use.
Catalyst Inactivity: The alkaline catalyst may be old or of low quality.- Use a fresh, high-purity catalyst.
Product is a Viscous, Colored Liquid Formation of Side Products: The color may be due to the formation of colored byproducts from side reactions, often occurring at elevated temperatures.- Maintain the reaction temperature within the optimal range (e.g., 50-70°C for the ethylene oxide route).- Consider purification by treatment with activated carbon.
Presence of Oligomers: Over-reaction can lead to the formation of higher molecular weight, viscous oligomers.- Precisely control the stoichiometry of the reactants. An excess of ethylene oxide should be avoided.[4]
Presence of Multiple Spots on TLC or Peaks in GC/LC-MS Incomplete Reaction or Side Reactions: This indicates the presence of impurities such as partially substituted products, ethanolamines, or glycols.- Optimize reaction conditions (temperature, time, molar ratio) to favor the formation of the desired product.- Purify the crude product using vacuum distillation or column chromatography.
Reaction Stalls or Proceeds Very Slowly Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.- Increase the catalyst loading incrementally, monitoring the reaction progress.
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Gradually increase the reaction temperature, being careful not to exceed the optimal range to avoid side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on THEED Yield (Ethylene Oxide Route)

Parameter Condition A Condition B Condition C Reference
Ethylenediamine:Ethylene Oxide (molar ratio) 1:41:4.21:4[1][4]
Temperature (°C) 50-70160120[1][4]
Catalyst NaOHNoneNone[1]
Solvent NoneIsopropanolIsopropanol[4]
Yield (%) >8597.094.8[1][4]

Table 2: Alternative Synthesis Route using Diethanolamine and 1,2-Dichloroethane

Parameter Condition Reference
Diethanolamine:1,2-Dichloroethane (molar ratio) 3:1[2]
Temperature (°C) 100[2]
Reaction Time (h) 8[2]
Yield Mixture of THEED and Diethanolamine (68:32)[2]

Experimental Protocols

Protocol 1: Synthesis of THEED from Ethylenediamine and Ethylene Oxide

Materials:

  • Ethylenediamine (anhydrous)

  • Ethylene oxide

  • Sodium hydroxide (catalyst)

  • Isopropanol (solvent, optional)

  • Reaction vessel with a stirrer, temperature control, and a gas inlet/outlet

Procedure:

  • Charge the reaction vessel with ethylenediamine and the solvent (if used).

  • Add the sodium hydroxide catalyst to the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 140-180°C if using a solvent, or 50-70°C for a solvent-free reaction).[1][4]

  • Slowly introduce ethylene oxide into the reaction mixture while maintaining vigorous stirring. The molar ratio of ethylenediamine to ethylene oxide should be 1:4.[1][4]

  • Maintain the reaction temperature and continue stirring for the desired reaction time (e.g., several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of THEED from Diethanolamine and 1,2-Dichloroethane

Materials:

  • Diethanolamine

  • 1,2-Dichloroethane

  • Potassium carbonate solution (for hydrolysis)

  • Carbon tetrachloride (for extraction)

  • High-pressure reaction kettle with stirring and temperature control

Procedure:

  • Add diethanolamine and 1,2-dichloroethane to the high-pressure reaction kettle in a 3:1 molar ratio.[2]

  • Seal the kettle, purge with nitrogen, and then heat to 100°C.[2]

  • Maintain the reaction at this temperature for 8 hours.[2]

  • After the reaction, cool the mixture and add a potassium carbonate solution to hydrolyze the hydrochloride intermediate.

  • Separate the organic layer.

  • Remove water by distillation under reduced pressure.

  • Extract the product with carbon tetrachloride to separate it from inorganic salts.

  • Remove the carbon tetrachloride by distillation to obtain the crude product.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethylenediamine Ethylenediamine Mono Mono-hydroxyethyl ethylenediamine Ethylenediamine->Mono + Ethylene Oxide EthyleneOxide Ethylene Oxide (4 eq.) Di Di-hydroxyethyl ethylenediamine Mono->Di + Ethylene Oxide Tri Tri-hydroxyethyl ethylenediamine Di->Tri + Ethylene Oxide THEED Ethylenediamine tetraethanol (THEED) Tri->THEED + Ethylene Oxide

Caption: Reaction pathway for the synthesis of THEED.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckParams Check Reaction Parameters: - Temperature - Molar Ratio - Reaction Time - Catalyst Start->CheckParams CheckPurity Analyze Purity of Starting Materials Start->CheckPurity CheckWater Check for Water Contamination Start->CheckWater Optimize Optimize Reaction Conditions CheckParams->Optimize CheckPurity->Optimize CheckWater->Optimize Purify Purify Crude Product: - Vacuum Distillation - Recrystallization - Activated Carbon Optimize->Purify Success High Yield & Purity Achieved Purify->Success

Caption: Troubleshooting workflow for THEED synthesis.

References

Technical Support Center: Stabilization of Ethylenediamine Tetraethanol (THEED) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stabilization of Ethylenediamine tetraethanol (THEED) stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THEED) and why is its stability important?

A1: N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, also known as this compound (THEED), is a versatile chelating agent and chemical intermediate.[1] Its ability to form stable complexes with metal ions makes it valuable in catalysis, as a buffering agent, and in the synthesis of various compounds.[1] The stability of THEED stock solutions is critical to ensure the accuracy, reproducibility, and validity of experimental results, as degradation can lead to a decrease in potency and the introduction of interfering substances.

Q2: What are the primary degradation pathways for THEED in solution?

A2: While specific studies on THEED are limited, based on analogous compounds like other ethanolamines and ethylenediamine derivatives (e.g., EDTA), the primary degradation pathways are likely to be:

  • Oxidative Degradation: The tertiary amine and hydroxyl groups in the THEED molecule are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which can act as catalysts), and light.[2][3] This can lead to the formation of N-oxides, aldehydes, and other breakdown products, often accompanied by a color change from colorless to yellow or brown.[2][3]

  • Photodegradation: Exposure to UV light can promote the degradation of ethylenediamine derivatives, particularly in the presence of metal ions.[2][4] It is crucial to protect THEED solutions from light to minimize this pathway.

Q3: What are the optimal storage conditions for THEED stock solutions?

A3: To ensure long-term stability, THEED stock solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) is recommended to slow down the rate of chemical degradation.

  • Atmosphere: For maximum stability, purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[5]

  • Light: Store in amber glass bottles or protect transparent containers from light to prevent photodegradation.

  • Container: Use high-quality, chemically inert containers (e.g., borosilicate glass) to avoid leaching of contaminants that could catalyze degradation.

Q4: Can I autoclave my THEED solution to sterilize it?

A4: Caution should be exercised when autoclaving THEED solutions. While it is stable under normal conditions, high temperatures can accelerate degradation, especially in the presence of oxygen or catalytic impurities. If sterilization is required, sterile filtration through a 0.22 µm filter is the preferred method. If autoclaving is necessary, the solution should first be deoxygenated by sparging with an inert gas.

Q5: What types of stabilizing agents can be added to THEED stock solutions?

A5: The addition of antioxidants can significantly extend the shelf-life of THEED solutions by inhibiting oxidative degradation. Common classes of antioxidants to consider include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol), which act as free-radical scavengers.

  • Other Reducing Agents: Ascorbic acid (Vitamin C) can also be effective, particularly in aqueous solutions. The choice and concentration of the antioxidant should be validated for compatibility and effectiveness in your specific application.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow/brown over time Oxidative degradation of the amine functional groups.[2][3]1. Confirm Degradation: Analyze the solution using a stability-indicating HPLC method to quantify the remaining THEED and detect degradation products. 2. Prevent Future Oxidation: Prepare fresh solutions and store them under an inert atmosphere (nitrogen or argon). 3. Add Antioxidant: Consider adding a suitable antioxidant (e.g., 0.01% BHT) to new stock solutions. Validate for compatibility. 4. Protect from Light: Ensure storage in amber bottles or in the dark.
Precipitate forms in the solution 1. Concentration & Temperature: The concentration may be too high for the storage temperature, leading to crystallization. 2. Reaction with CO₂: Absorption of atmospheric carbon dioxide can form carbamate salts, which may precipitate, especially in concentrated amine solutions.[6] 3. Degradation Product Insolubility: A degradation product may be less soluble than THEED.1. Check Solubility: Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature or using a lower concentration. 2. Inert Atmosphere: Store under nitrogen or argon to prevent CO₂ absorption. 3. Identify Precipitate: If possible, isolate and analyze the precipitate to determine its identity. This can help confirm the degradation pathway.
Loss of potency or inconsistent experimental results Significant degradation of the THEED molecule.1. Quantify THEED: Use a validated analytical method (e.g., HPLC) to determine the current concentration of your stock solution. 2. Perform Forced Degradation: To understand potential issues, subject a small sample of a fresh solution to stress conditions (e.g., heat, light, oxidation) to identify potential degradants. 3. Implement Proper Storage: Discard the old stock and prepare a new one, adhering strictly to recommended storage conditions (refrigerated, inert atmosphere, protected from light).

Data Presentation

The following tables summarize hypothetical stability data for THEED solutions under various conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of Temperature and Atmosphere on THEED Purity over 12 Months

Storage ConditionInitial Purity (%)Purity at 6 Months (%)Purity at 12 Months (%)
25°C, Air99.895.290.5
25°C, Nitrogen99.899.198.3
4°C, Air99.898.597.1
4°C, Nitrogen 99.8 99.6 99.2

Table 2: Efficacy of Different Antioxidants on THEED Stability at 25°C in Air

ConditionInitial Purity (%)Purity at 12 Months (%)Appearance at 12 Months
No Antioxidant99.890.5Noticeably Yellow
0.01% BHT99.897.8Faintly Yellow
0.01% Vitamin E99.897.2Faintly Yellow
0.05% Ascorbic Acid99.896.5Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of THEED

This protocol outlines the conditions for intentionally degrading a THEED solution to identify potential degradation products and establish a stability-indicating analytical method.[4][7][8]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of THEED in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 48 hours. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 72 hours in a sealed vial, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation of the active ingredient.[7]

Protocol 2: Stability-Indicating HPLC Method for THEED

As THEED lacks a strong UV chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is necessary.[9] The following is a hypothetical HPLC-UV method based on pre-column derivatization.

  • Derivatizing Agent: o-Phthalaldehyde (OPA) with 2-mercaptoethanol to form a fluorescent derivative.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 7.0

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% to 20% B

    • 17-20 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm).[10]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the peaks for degradation products from the forced degradation study are well-resolved from the main THEED peak.

Visualizations

G Logical Workflow for THEED Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_stabilize Stabilization & Storage prep_solution Prepare THEED Stock Solution stress_acid Acid/Base Hydrolysis prep_solution->stress_acid Use Solution stress_ox Oxidation (H2O2) prep_solution->stress_ox Use Solution stress_heat Thermal (Heat) prep_solution->stress_heat Use Solution stress_light Photolysis (UV/Vis) prep_solution->stress_light Use Solution dev_method Develop Stability-Indicating HPLC Method prep_solution->dev_method Use Solution analyze_samples Analyze Stressed Samples stress_acid->analyze_samples Generate Degradants stress_ox->analyze_samples Generate Degradants stress_heat->analyze_samples Generate Degradants stress_light->analyze_samples Generate Degradants dev_method->analyze_samples Apply Method select_stabilizer Select & Test Antioxidants analyze_samples->select_stabilizer Inform Selection define_storage Define Optimal Storage Conditions select_stabilizer->define_storage Confirm Efficacy

Caption: Workflow for assessing THEED stability and developing a storage protocol.

G Potential Oxidative Degradation Pathway of THEED THEED THEED (N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine) Intermediate Radical Intermediate (on Amine or adjacent Carbon) THEED->Intermediate + O2, light, metal ions N_Oxide N-Oxide Derivative Intermediate->N_Oxide Oxygenation Aldehyde Aldehyde Formation (via C-N bond cleavage) Intermediate->Aldehyde Chain Scission Smaller_Amines Smaller Ethanolamines Aldehyde->Smaller_Amines Further Degradation

Caption: A hypothesized oxidative degradation pathway for THEED.

G Troubleshooting Decision Tree for Stored THEED Solutions start Observe Issue with THEED Solution (e.g., color, precipitate) is_color Is there a color change (yellow/brown)? start->is_color is_precipitate Is there a precipitate? start->is_precipitate is_color->is_precipitate No cause_oxidation Likely Cause: Oxidation is_color->cause_oxidation Yes cause_co2 Possible Cause: CO2 absorption or low temperature is_precipitate->cause_co2 Yes solution_degradation Solution: 1. Analyze solution via HPLC. 2. Discard and prepare fresh stock under optimal conditions. is_precipitate->solution_degradation If warming fails solution_oxidation Solution: 1. Store under inert gas. 2. Protect from light. 3. Add antioxidant to new stock. cause_oxidation->solution_oxidation solution_co2 Solution: 1. Gently warm solution. 2. Store under inert gas. 3. Check concentration. cause_co2->solution_co2 cause_degradation Possible Cause: Insoluble degradant

Caption: Decision tree for troubleshooting common issues with THEED solutions.

References

Overcoming precipitation of Ethylenediamine tetraethanol complexes in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylenediamine Tetraethanol (EDTE) Metal Complexes

Welcome to the technical support center for this compound (EDTE) metal complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of EDTE-metal complexes in buffer solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDTE) and why is it used in my experiments?

A1: this compound, also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is a tetradentate chelating agent.[1] This means it can bind tightly to metal ions through its two amine and four hydroxyl groups, forming stable, soluble complexes.[1] It is often used in biochemical assays, catalysis, and drug delivery research to control the concentration of free metal ions in a solution, which can be crucial for studying metalloenzymes or developing metal-based therapeutics.[1]

Q2: I've observed a precipitate after adding my EDTE-metal complex to a buffer. What is the likely cause?

A2: Precipitation of EDTE-metal complexes in buffer solutions is most commonly caused by one or a combination of the following factors:

  • pH Shift: The solubility of metal complexes is often highly dependent on the pH of the solution. A significant change in pH upon addition to the buffer can cause the complex to become insoluble.

  • Buffer Component Interaction: Certain buffer components, such as phosphates, can interact with the metal ion in the complex, leading to the formation of an insoluble salt that precipitates out of solution.

  • Exceeding Solubility Limit: The concentration of the EDTE-metal complex may be too high for the specific buffer system and temperature, exceeding its solubility limit.

  • Temperature Effects: Changes in temperature can affect the solubility of the complex. While solubility often increases with temperature, this is not always the case.

Q3: Are there any general recommendations for buffer selection to avoid precipitation?

A3: Yes. When working with EDTE-metal complexes, consider the following:

  • Use a Non-Coordinating Buffer: Buffers that are less likely to interact with the metal ion in your complex are preferable. Good options include HEPES, MES, and MOPS.

  • Avoid Phosphate Buffers if Possible: Phosphate ions are known to precipitate with many divalent and trivalent metal ions. If a phosphate buffer is required, its concentration should be kept to a minimum.

  • Match Buffer pH to the Optimal pH for Complex Stability: The stability of your specific EDTE-metal complex will be optimal within a certain pH range. Preparing your buffer within this range can help prevent precipitation. A study on a similar copper-diamine complex showed stability at pH values of 7.20, 9.10, and 10.85.[2][3]

Q4: Can I redissolve a precipitated EDTE-metal complex?

A4: In some cases, it is possible to redissolve a precipitated complex. The approach will depend on the cause of precipitation.

  • For pH-related precipitation: A small, careful adjustment of the solution's pH with a dilute acid or base may redissolve the precipitate.

  • For concentration-related precipitation: Diluting the solution with more of the compatible buffer may bring the complex back into solution.

  • For temperature-related precipitation: Gentle warming of the solution may help, but be cautious as excessive heat can degrade the complex or other components of your experiment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving precipitation issues with EDTE-metal complexes.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon adding the complex to the buffer. 1. Drastic pH change. 2. Incompatible buffer components (e.g., high phosphate concentration). 3. High concentration of the complex. 1. Check the pH of your stock complex solution and the buffer. Adjust the pH of the stock solution to be closer to that of the buffer before mixing. 2. Switch to a non-coordinating buffer like HEPES or MES. If phosphate is necessary, lower its concentration. 3. Prepare a more dilute stock solution of the EDTE-metal complex.
Precipitate forms over time or when the solution is stored. 1. Slow reaction with buffer components. 2. Temperature fluctuations. 3. Gradual pH drift of the buffer. 1. Prepare solutions fresh before use. 2. Store the solution at a constant, optimized temperature. 3. Ensure your buffer has sufficient capacity and is within its effective buffering range.
Precipitate forms when another component (e.g., a protein) is added. 1. The added component alters the pH. 2. The added component competes for the metal ion. 3. The added component reduces the solubility of the complex. 1. Measure the pH after adding the new component and adjust if necessary. 2. Increase the concentration of the EDTE to ensure the metal remains chelated. 3. Try performing the experiment in a larger volume to reduce the overall concentration of all components.

Quantitative Data Summary

Table 1: Stability Constants of Selected EDTE-Metal Complexes

Metal IonLog K
Ag(I)8.2 ± 0.3
Cu(II)10.5 ± 0.5
Data from potentiometric titrations.

Table 2: Qualitative Stability of a Copper-Tetraethylethylenediamine Complex at Different pH Values

pHObservation
7.20Stable complex
9.10More stable complex observed
10.85Less stable complex observed
Based on electrochemical studies of a related copper-diamine complex.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable EDTE-Copper(II) Solution for Enzyme Inhibition Assays

This protocol describes the preparation of a stable stock solution of an EDTE-Cu(II) complex for use in metalloenzyme inhibition studies.

Materials:

  • This compound (EDTE)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • HEPES buffer (50 mM, pH 7.4)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 10 mM EDTE stock solution: Dissolve the appropriate amount of EDTE in deionized water.

  • Prepare a 10 mM Copper(II) sulfate stock solution: Dissolve CuSO₄·5H₂O in deionized water.

  • Form the EDTE-Cu(II) complex: While stirring, slowly add an equal molar volume of the 10 mM Copper(II) sulfate solution to the 10 mM EDTE solution. For example, add 1 mL of the copper solution to 1 mL of the EDTE solution.

  • Adjust the pH: Check the pH of the resulting complex solution. It will likely be basic. Carefully adjust the pH to approximately 7.4 using a dilute solution of HCl.

  • Prepare the final working solution: Dilute the pH-adjusted EDTE-Cu(II) stock solution to the desired final concentration in the 50 mM HEPES buffer (pH 7.4).

  • Verify Stability: Before use, visually inspect the solution for any signs of precipitation. For long-term storage, it is recommended to store the solution at 4°C and prepare fresh dilutions for each experiment.

Visualizations

Diagram 1: Troubleshooting Precipitation of EDTE-Metal Complexes

G start Precipitate Observed in EDTE-Metal Complex Solution check_ph Measure pH of Solution start->check_ph ph_issue Is pH outside the expected range for complex stability? check_ph->ph_issue adjust_ph Adjust pH with dilute acid or base ph_issue->adjust_ph Yes check_buffer Review Buffer Composition ph_issue->check_buffer No solution_stable Solution is Stable adjust_ph->solution_stable buffer_issue Is a precipitating anion (e.g., phosphate) present? check_buffer->buffer_issue change_buffer Switch to a non-coordinating buffer (e.g., HEPES, MES) buffer_issue->change_buffer Yes check_conc Review Complex Concentration buffer_issue->check_conc No change_buffer->solution_stable conc_issue Is the concentration near the suspected solubility limit? check_conc->conc_issue dilute Dilute the solution conc_issue->dilute Yes conc_issue->solution_stable No dilute->solution_stable

Caption: A logical workflow for troubleshooting precipitation issues with EDTE-metal complexes.

Diagram 2: Experimental Workflow for Metalloenzyme Inhibition Assay

G prep_enzyme Prepare Metalloenzyme Solution in Assay Buffer incubate Pre-incubate Enzyme with EDTE-Metal Complex prep_enzyme->incubate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction by Adding Substrate prep_substrate->initiate_reaction prep_complex Prepare EDTE-Metal Complex (Inhibitor) Solution prep_complex->incubate incubate->initiate_reaction measure_activity Measure Enzyme Activity (e.g., spectrophotometrically) initiate_reaction->measure_activity analyze_data Analyze Data to Determine Inhibition Constant (Ki) measure_activity->analyze_data

Caption: A typical experimental workflow for assessing the inhibitory effect of an EDTE-metal complex on a metalloenzyme.

References

Technical Support Center: Optimizing pH for Efficient Metal Chelation by Ethylenediamine Tetraethanol (EDTE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethylenediamine tetraethanol (EDTE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for efficient metal chelation using EDTE. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDTE) and what are its primary applications in research?

This compound (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a versatile chelating agent.[1] Its structure, featuring two tertiary amine groups and four hydroxyl groups, allows it to form stable complexes with various metal ions.[1] This property makes it valuable in a range of applications, including:

  • Biochemical Research: As a chelating agent in assays to bind and control the concentration of metal ions, preventing interference in experiments.[1]

  • Pharmaceutical Formulations: It can act as a stabilizing agent, enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1]

  • Catalysis and Materials Science: Used in the formulation of metal ion complexes for catalysts and advanced materials like nanocomposites and coatings.[1]

  • Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.[1]

Q2: How does pH affect the chelation of metal ions by EDTE?

The efficiency of metal chelation by EDTE is highly dependent on the pH of the solution. The two tertiary amine groups in the EDTE molecule can be protonated at acidic pH. For chelation to occur effectively, these amine groups need to be deprotonated to make their lone pair of electrons available for coordination with the metal ion.

  • At low pH (acidic conditions): The amine groups are protonated (e.g., carrying a positive charge), which inhibits their ability to bind to positively charged metal ions. This significantly reduces the stability of the metal-EDTE complex.

  • At optimal pH: The amine groups are deprotonated, and the hydroxyl groups can also participate in coordination, leading to the formation of a stable chelate ring with the metal ion. The optimal pH for chelation will vary depending on the specific metal ion.

  • At high pH (alkaline conditions): While EDTE is likely to be in its fully deprotonated and most effective chelating form, metal ions may precipitate out of solution as metal hydroxides, rendering them unavailable for chelation.[2]

Q3: What are the protonation constants (pKa values) for EDTE?

For precise optimization of your experiments, it is highly recommended to determine the protonation constants of EDTE experimentally under your specific ionic strength and temperature conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Q4: What are the known stability constants for metal-EDTE complexes?

Limited data is available for the stability constants (log K) of metal-EDTE complexes. The following table summarizes the currently available information. It is important to note that these values may have been determined under specific experimental conditions, and it is always best to determine them for your particular system if high accuracy is required.

Metal IonLog K
Ag(I)8.2
Cu(II)10.5

Troubleshooting Guide

Issue 1: Low or no chelation of the target metal ion.

Possible Cause Troubleshooting Steps
Incorrect pH The pH of your solution may be too low, leading to protonation of the EDTE amine groups and preventing chelation. Gradually increase the pH of your solution with a suitable buffer and monitor the extent of chelation. Conversely, if the pH is too high, your metal of interest might be precipitating as a hydroxide. In this case, slightly lowering the pH might be beneficial.
Competition from other metal ions If your sample contains other metal ions that form more stable complexes with EDTE, they may be outcompeting your target metal ion for the chelating agent. Consider a pre-purification step to remove interfering ions.
Incorrect concentration of EDTE Ensure that you are using a sufficient molar excess of EDTE relative to the metal ion concentration to drive the chelation equilibrium towards complex formation.
Temperature effects In general, increased temperatures can lead to lower stability constants for metal chelates.[5] Ensure your experimental temperature is controlled and appropriate for the system under study.

Issue 2: Precipitation occurs upon addition of EDTE or adjustment of pH.

Possible Cause Troubleshooting Steps
Metal hydroxide precipitation At high pH, many metal ions will precipitate as hydroxides.[2] This can be a competing reaction with EDTE chelation. Carefully control the rate of pH adjustment and consider if a lower pH, where the metal is still soluble but EDTE is sufficiently deprotonated, would be more effective.
Low solubility of the metal-EDTE complex While EDTE chelation often increases the solubility of metal ions, the resulting complex itself may have limited solubility under certain conditions (e.g., in specific buffer systems or at high concentrations). Try diluting your sample or using a different buffer system.
Precipitation of EDTE At very low pH, the protonated form of EDTE may have lower solubility. Ensure the pH is not excessively acidic.

Issue 3: Unexpected color change or lack of expected color change in the solution.

Possible Cause Troubleshooting Steps
Change in metal oxidation state The color of many transition metal complexes is dependent on the oxidation state of the metal. An unexpected color change could indicate that the metal ion has been oxidized or reduced. Ensure your experimental conditions are not promoting redox reactions (e.g., by degassing solutions to remove oxygen).
Formation of a different complex The color of a metal complex is also influenced by the ligands coordinated to it. If other potential ligands are present in your solution, they may be forming mixed-ligand complexes with the metal and EDTE, resulting in a different color.
Incomplete chelation If you expect a colored complex to form but the solution remains colorless or the color is very faint, it may be an indication of poor chelation efficiency due to one of the reasons listed in "Issue 1".

Experimental Protocols

Protocol 1: Potentiometric Titration for Determination of EDTE Protonation Constants

This protocol outlines the steps to determine the pKa values of the tertiary amine groups of this compound.

Materials:

  • This compound (EDTE)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)

  • High-purity water (deionized or distilled)

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

  • Calibrated pH meter with a glass electrode

  • Stir plate and stir bar

  • Burette

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of EDTE of known concentration in high-purity water.

    • Add a known amount of the inert salt (e.g., KCl) to maintain a constant ionic strength throughout the titration.

    • Acidify the EDTE solution with a known excess of standardized HCl to ensure all amine groups are fully protonated at the start of the titration.

  • Titration Setup:

    • Place a known volume of the acidified EDTE solution into the thermostated reaction vessel.

    • Immerse the calibrated pH electrode and a stir bar into the solution.

    • Begin stirring the solution at a constant rate.

  • Titration:

    • Titrate the solution with the standardized KOH solution, adding small, known volumes of the titrant.

    • After each addition of KOH, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration until the pH has risen significantly, ensuring you have passed all the equivalence points.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of KOH added to generate a titration curve.

    • The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence point for each protonation step.

    • For more accurate results, use a suitable software program to perform a non-linear regression analysis of the titration data to fit the protonation constants.

Visualizations

EDTE_Protonation H2L^2+ H₂L²⁺ (Protonated Amines) HL^+ HL⁺ H2L^2+->HL^+ +OH⁻ -H₂O (pKa1) L L (Deprotonated Amines, Active for Chelation) HL^+->L +OH⁻ -H₂O (pKa2) Metal-EDTE Complex Metal-EDTE Complex L->Metal-EDTE Complex + Metal Ion Metal Ion Metal Ion Metal Ion->Metal-EDTE Complex

Caption: Protonation equilibria of EDTE and its role in metal chelation.

Chelation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Metal\nSolution Prepare Metal Solution Prepare EDTE\nSolution Prepare EDTE Solution Prepare Metal\nSolution->Prepare EDTE\nSolution Combine Solutions Combine Solutions Prepare EDTE\nSolution->Combine Solutions Adjust pH Adjust pH Combine Solutions->Adjust pH Monitor Chelation Monitor Chelation Adjust pH->Monitor Chelation Adjust pH->Monitor Chelation Optimal pH is crucial Spectroscopic\nAnalysis Spectroscopic Analysis Monitor Chelation->Spectroscopic\nAnalysis Data Interpretation Data Interpretation Spectroscopic\nAnalysis->Data Interpretation

Caption: A general experimental workflow for metal chelation using EDTE.

References

Technical Support Center: Enhancing the Performance of Ethylenediamine Tetraethanol (EDTE) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ethylenediamine tetraethanol (EDTE) as a corrosion inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound (EDTE)?

A1: this compound (EDTE) primarily functions as a corrosion inhibitor through chelation. Its molecular structure contains four hydroxyl groups and two amino groups that can form stable complexes with metal ions on the surface of the material. This process of forming a protective layer of metal complexes helps to prevent corrosive agents from reaching the metal surface.[1]

Q2: What are the typical applications of EDTE as a corrosion inhibitor?

A2: EDTE is utilized in various applications, including as a component in corrosion-resistant coatings and as an anti-scaling agent.[2] It can be used to protect metals such as carbon steel and mild steel in different environments.

Q3: What is the known thermal stability of EDTE?

A3: EDTE is generally stable at temperatures up to 110°C.[1] Beyond this temperature, its performance as a corrosion inhibitor may decline due to thermal degradation.

Q4: How does the pH of the solution affect the performance of EDTE?

A4: The pH of the corrosive environment is a critical factor in the performance of EDTE. A 25% solution of EDTE has a pH of 10.0, indicating it is an alkaline substance.[3] EDTE is known to degrade in strong acids.[1] Therefore, it is expected to perform optimally in neutral to alkaline conditions. In acidic environments, the inhibitor may degrade, and the protective film it forms can become unstable.[4]

Troubleshooting Guide

Issue 1: Low Inhibition Efficiency Observed in Experiments

Q: My experiments are showing lower than expected corrosion inhibition efficiency with EDTE. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to low inhibition efficiency. Here's a step-by-step troubleshooting guide:

  • Verify Inhibitor Concentration: Ensure the concentration of EDTE is within the optimal range for your specific system. Inhibition efficiency generally increases with inhibitor concentration up to a certain point, after which it may plateau.[5] If the concentration is too low, the surface coverage will be incomplete.

  • Check the pH of the Corrosive Medium: EDTE is an alkaline compound and is susceptible to degradation in strong acidic conditions.[1][3] If your corrosive medium is highly acidic, consider adjusting the pH to a more neutral or alkaline range if your experimental parameters allow.

  • Assess the Operating Temperature: Confirm that the experimental temperature is below the thermal stability limit of EDTE (110°C).[1] High temperatures can lead to the degradation of the inhibitor, reducing its effectiveness. A decrease in inhibition efficiency with increasing temperature can also suggest that the primary inhibition mechanism is physisorption, which is a weaker form of adsorption.

  • Consider Synergistic Additives: The performance of EDTE can be significantly enhanced by the addition of other substances. Halide ions (like iodide and bromide) are known to have a synergistic effect, improving the adsorption of the inhibitor on the metal surface.

  • Investigate Potential Contaminants: The presence of other ions or organic molecules in your corrosive medium could interfere with the adsorption of EDTE on the metal surface. Analyze your solution for any potential contaminants that might be competing for active sites on the metal.

Issue 2: Inconsistent or Non-Reproducible Electrochemical Impedance Spectroscopy (EIS) Results

Q: I am using Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of EDTE, but my results are not consistent. What could be the problem?

A: Inconsistent EIS results can be frustrating. Here are some common causes and solutions:

  • System Stability: EIS measurements require the electrochemical system to be at a steady state. If the corrosion rate is drifting during the measurement, it can lead to unreliable data. Ensure that the open-circuit potential (OCP) has stabilized before starting the EIS scan.

  • Electrode Preparation: The quality of the working electrode surface is crucial. Ensure a consistent and reproducible surface finish by following a standardized polishing and cleaning procedure. Inconsistent surface preparation can lead to variations in the results.

  • Cell Setup: Check your electrochemical cell for any issues. Ensure that the reference electrode is properly positioned close to the working electrode and that there are no air bubbles on the electrode surfaces. A stable experimental setup is key to reproducible results.

  • Inhibitor Film Formation Time: The protective film formed by EDTE may take time to reach a stable state. Consider allowing for a sufficient immersion time of the electrode in the inhibited solution before performing the EIS measurement to ensure the film is well-formed.

  • Instrumental Noise: Electrochemical measurements can be sensitive to electrical noise. Using a Faraday cage to shield the experimental setup can help to minimize interference from external electromagnetic fields.

Data Presentation

Table 1: Performance of Ethylenediamine (a related compound) as a Corrosion Inhibitor for Mild Steel in Bioethanol

Concentration of EDA (ppm)Corrosion Inhibition Efficiency (%)
200Not specified
500Not specified
1000Not specified
1500Not specified
2000~85

Source: Study on the Effects of Ethylenediamine and Plant Extract as a corrosion Inhibitor for Mild Steel Passivation in Bioethanol[5]

Experimental Protocols

Weight Loss Measurement Protocol (General)

  • Sample Preparation: Prepare metal coupons of a defined surface area. Mechanically polish the coupons with successively finer grades of abrasive paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of EDTE for a specified period at a constant temperature.

  • Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with a suitable solution (e.g., a specific acid solution with an inhibitor), rinse thoroughly with deionized water and a solvent, and dry.

  • Final Weighing: Accurately weigh the cleaned and dried coupons.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS) Protocol (General)

  • Electrode Preparation: Prepare a working electrode from the metal of interest. Polish the electrode surface to a mirror finish, rinse, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare the corrosive solution with and without the desired concentration of EDTE.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and monitor the OCP until it reaches a stable value.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the stable OCP.

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_metal Metal Coupon/Electrode Preparation & Cleaning immersion Immersion in Test Solution prep_metal->immersion prep_solution Corrosive Solution Preparation (+/- EDTE) prep_solution->immersion electrochemical Electrochemical Measurements (EIS) immersion->electrochemical weight_loss Weight Loss Measurement immersion->weight_loss data_analysis Data Analysis (Corrosion Rate, Inhibition Efficiency) electrochemical->data_analysis weight_loss->data_analysis

Caption: Experimental workflow for evaluating EDTE performance.

troubleshooting_logic start Low Inhibition Efficiency? check_conc Verify EDTE Concentration start->check_conc Yes check_ph Check Solution pH (Risk of degradation in strong acid) check_conc->check_ph check_temp Assess Temperature (<110°C) check_ph->check_temp check_contaminants Investigate Potential Contaminants check_temp->check_contaminants check_synergy Consider Synergistic Additives (e.g., Halides) check_contaminants->check_synergy

Caption: Troubleshooting logic for low inhibition efficiency.

References

Minimizing side reactions in Ethylenediamine tetraethanol-catalyzed processes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylenediamine Tetraethanol (EDTE) Catalysis

Welcome to the technical support center for this compound (EDTE)-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and answers to frequently asked questions (FAQs) regarding the minimization of side reactions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of EDTE in my reaction, and how does it relate to side reactions?

This compound (EDTE), also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, primarily functions as a chelating agent. Its four hydroxyl and two amino groups form stable complexes with metal ions, such as palladium, which are often the active catalytic centers in reactions like the Suzuki/Miyaura coupling.

EDTE's role is to stabilize the metal catalyst, enhancing its efficiency and solubility. Side reactions in these processes typically do not originate from EDTE itself reacting, but rather from factors that affect the stability and selectivity of the metal-EDTE complex and the overall reaction environment. Common issues include catalyst degradation, undesired reactions of the substrates or products, and reactions due to impurities.

Q2: My reaction yield is low, and I'm observing significant byproduct formation. Where should I start troubleshooting?

Low yield and high impurity profiles are common challenges that can often be addressed by systematically evaluating key reaction parameters. The most influential factors include reaction temperature, solvent choice, and the purity of all components. Unoptimized conditions can lead to unwanted side reactions that consume starting materials and complicate purification.

A logical workflow can help isolate the root cause. Start by verifying the purity of your reagents and catalyst. Then, systematically optimize the temperature and solvent system.

TroubleshootingWorkflow start Problem: Low Yield / High Impurities check_purity 1. Verify Reagent Purity (Substrates, EDTE, Metal Salt) start->check_purity optimize_temp 2. Optimize Temperature (Start with lower temp) check_purity->optimize_temp If pure vary_solvent 3. Screen Solvents (Vary polarity & proticity) optimize_temp->vary_solvent adjust_conc 4. Adjust Concentrations (Catalyst, Substrate) vary_solvent->adjust_conc analyze Analyze Results (Yield, Purity) adjust_conc->analyze success Problem Resolved analyze->success Improved fail Re-evaluate Mechanism & Side Products analyze->fail No Improvement

Fig. 1: A systematic workflow for troubleshooting side reactions.

Troubleshooting Guide

Issue 1: The effect of temperature on reaction selectivity.

Question: I'm observing the formation of thermal degradation products or other temperature-dependent side products. How can I determine the optimal reaction temperature?

Answer: Temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase reaction rates, they can also promote unwanted side reactions or lead to catalyst decomposition. For instance, the synthesis of EDTE itself is conducted at a controlled temperature of 50–70°C to minimize side reactions. This sensitivity can be indicative of how its metal complexes will behave.

Recommended Approach: Perform a temperature screening experiment. Set up several small-scale reactions in parallel, varying the temperature in systematic increments (e.g., 5-10°C) while keeping all other parameters constant. Analyze the product distribution at a fixed time point using a quantitative method like HPLC or GC.

Data Presentation: Effect of Temperature on Product Distribution (Illustrative)

Reaction Temperature (°C)Desired Product Yield (%)Side Product A Yield (%)Starting Material Remaining (%)
6045253
7078517
809181
908514<1
1007225<1

This table illustrates a hypothetical scenario where the optimal balance between reaction rate and selectivity is achieved at 80°C. Above this temperature, the formation of side products increases significantly.

Issue 2: The influence of solvent choice on side reactions.

Question: My reaction is sluggish, or I am seeing byproducts that may be related to the solvent. How does solvent selection impact the process?

Answer: Solvents can have a profound impact on catalytic performance by influencing substrate solubility, stabilizing transition states, and in some cases, directly participating in the reaction mechanism. The polarity and coordinating ability of the solvent can alter the state of the metal-EDTE catalytic complex, thereby affecting its activity and selectivity.

Recommended Approach: Screen a range of solvents with varying properties (e.g., polar aprotic like DMF or DMSO, polar protic like isopropanol, or nonpolar like toluene). The choice of solvent can significantly alter the energy barriers for the desired reaction versus side reactions.

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethylenediamine Tetraethanol (THEED)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Ethylenediamine tetraethanol (THEED), also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine. While a comprehensive, publicly available validated High-Performance Liquid Chromatography (HPLC) method specifically for THEED is not readily found in the reviewed literature, this document outlines the available information on HPLC and alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). To provide a thorough comparison, we will present data from a validated GC method for a structurally analogous compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).

Methodology Comparison

The selection of an analytical method for THEED depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of potential methods and their known characteristics.

Table 1: Comparison of Analytical Methods for THEED and Related Compounds

ParameterHPLC (for THEED)Gas Chromatography (for THEED)Gas Chromatography (for Quadrol)Capillary Electrophoresis (for Ethanolamines)
Principle Separation based on polaritySeparation based on volatility and interaction with stationary phaseSeparation based on volatility and interaction with stationary phaseSeparation based on charge-to-size ratio in an electric field
Column/Capillary Reverse-phase C18[1]Wide-bore capillary[1]Wide-bore capillary[2][3]Fused silica capillary[4][5]
Detector UV (210 nm)[1]Nitrogen-selective thermionic detector[1]Nitrogen-selective thermionic detector[2][3]Electrochemiluminescent or UV[5]
Linearity Range Not specifiedNot specified1.0 - 50 µg/mL in plasma[2][3]5.0x10⁻⁸ to 3.0x10⁻⁶ mol/L[5]
Limit of Detection (LOD) Not specified0.1 ppm in plasma[1]0.5 µg/mL in plasma[2]2.0x10⁻⁸ mol/L[5]
Sample Matrix General (for resolving from polar impurities)[1]Plasma[1]Plasma[2][3]Aqueous solutions, pharmaceutical formulations[5]
Internal Standard Not specifiedN,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine[1]N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine[2][3]Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for THEED (General Method)

While a detailed validated protocol is not available in the public domain, a suggested starting point for the HPLC analysis of THEED would involve the following, based on available information[1]:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A Reverse-phase C18 column is recommended for the separation of THEED from more polar impurities.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would need to be optimized.

  • Detection: UV detection at a wavelength of 210 nm is suggested.

  • Sample Preparation: Samples would be dissolved in a suitable solvent, filtered, and injected into the HPLC system.

A generic workflow for the validation of such an HPLC method is depicted in the diagram below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation dev_start Define Analytical Requirements dev_select Select Chromatographic Conditions (Column, Mobile Phase, Detector) dev_start->dev_select dev_optimize Optimize Separation Parameters dev_select->dev_optimize val_specificity Specificity / Selectivity dev_optimize->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy / Recovery val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness doc_report Validation Report val_robustness->doc_report doc_sop Standard Operating Procedure (SOP) doc_report->doc_sop doc_routine Routine Analysis doc_sop->doc_routine

HPLC Method Validation Workflow
Gas Chromatography (GC) for a Structurally Similar Compound (Quadrol)

The following protocol for the analysis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) in plasma can be adapted as a starting point for developing a validated GC method for THEED[2][3].

  • Chromatographic System: A gas chromatograph equipped with a wide-bore capillary column and a nitrogen-selective thermionic detector.

  • Internal Standard: N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine.

  • Sample Preparation:

    • To 0.5 mL of plasma, add the internal standard.

    • Adjust the sample to an alkaline pH.

    • Perform a single extraction with dichloromethane.

  • Analysis: The organic extract is injected into the GC system.

  • Performance: The reported recovery from plasma exceeds 90%, with a linear range of 1.0-50 micrograms/mL and a detection limit of 0.5 microgram/mL[2][3].

Alternative Analytical Approaches

Gas Chromatography (GC) for THEED

GC is a viable alternative to HPLC for the analysis of THEED, particularly in complex biological matrices like plasma[1]. A wide-bore capillary GC system with a nitrogen-selective thermionic detector has been suggested, achieving a detection limit of 0.1 ppm in plasma[1]. An internal standard, such as N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine, is recommended to improve accuracy[1].

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique for charged species and has been successfully applied to the analysis of other ethanolamines[4][5]. This method offers high resolution and requires very small sample volumes. For THEED, which can be protonated in acidic conditions, CE could provide a rapid and efficient analytical method. The separation is based on the electrophoretic mobility of the ions in an electric field. Detection can be achieved using various methods, including UV-Vis or more sensitive techniques like electrochemiluminescence[5].

Analytical_Method_Comparison cluster_THEED Analysis of this compound (THEED) cluster_Methods Analytical Techniques cluster_HPLC_Details HPLC Considerations cluster_GC_Details GC Considerations cluster_CE_Details CE Considerations THEED THEED Analyte HPLC HPLC (High-Performance Liquid Chromatography) THEED->HPLC Separation by Polarity GC GC (Gas Chromatography) THEED->GC Separation by Volatility CE CE (Capillary Electrophoresis) THEED->CE Separation by Charge/Size HPLC_Column Reverse-Phase C18 HPLC->HPLC_Column HPLC_Detector UV (210 nm) HPLC->HPLC_Detector GC_Detector Nitrogen-Selective GC->GC_Detector GC_Matrix Complex Matrices (e.g., Plasma) GC->GC_Matrix CE_Principle High Resolution, Small Sample Volume CE->CE_Principle CE_Analyte Charged Species CE->CE_Analyte

Comparison of Analytical Techniques for THEED

Conclusion

While a fully validated, publicly accessible HPLC method for the routine analysis of this compound was not identified, preliminary information suggests that a reverse-phase HPLC method with UV detection is a feasible approach. For more complex matrices or when higher sensitivity is required, Gas Chromatography with nitrogen-selective detection presents a strong alternative, with established methods for structurally similar compounds providing a solid foundation for method development. Capillary Electrophoresis also stands out as a promising high-resolution technique for the analysis of THEED, particularly for charged forms of the molecule. The choice of the most suitable method will ultimately be guided by the specific analytical requirements of the researcher, including the nature of the sample, the need for sensitivity, and the available instrumentation. Further method development and validation are necessary to establish robust and reliable analytical procedures for this compound.

References

Assessing the Purity of Synthesized Ethylenediamine Tetraethanol: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethylenediamine tetraethanol (EDTE), a versatile chelating agent and building block. We present a detailed examination of the traditional non-aqueous acid-base titration method alongside modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide offers detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical method.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the required accuracy, the nature of potential impurities, available instrumentation, and the desired level of detail in the impurity profile.

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Neutralization of the tertiary amine groups of EDTE with a strong acid in a non-aqueous solvent.Separation of EDTE from its impurities based on their differential partitioning between a stationary and a mobile phase.Direct measurement of the molar concentration of EDTE and its impurities based on the integral of their respective NMR signals relative to an internal standard.
Primary Measurement Volume of titrant required to reach the endpoint.Peak area of the analyte and impurities in the chromatogram.Integral of specific NMR signals of the analyte and an internal standard.
Purity Calculation Based on the stoichiometry of the acid-base reaction.Based on the relative peak areas of the main component and all detected impurities.Calculated from the ratio of the integrals of the analyte and a certified internal standard of known purity and concentration.
Selectivity Less selective; titrates total basicity and may not distinguish between structurally similar basic impurities.Highly selective; capable of separating and quantifying individual impurities.Highly selective for structurally distinct molecules; can distinguish and quantify isomers and other impurities.
Quantitation Limit Typically in the milligram range.Can detect and quantify impurities at trace levels (ppm).Generally requires higher concentrations than HPLC but can provide accurate quantification at the % level.
Reference Standard Requires a standardized titrant.Requires a reference standard of the main compound for identification and quantification of impurities.Requires a certified internal standard; does not require a reference standard of the analyte itself for purity determination.
Instrumentation Basic laboratory glassware, burette, and a pH meter or visual indicator.HPLC system with a suitable detector (e.g., UV, RI).NMR spectrometer.
Advantages Cost-effective, simple, and rapid for routine analysis of overall basicity.High resolution and sensitivity for detailed impurity profiling.Provides absolute quantification without the need for an analyte-specific reference standard; gives structural information about impurities.
Disadvantages Not suitable for identifying and quantifying individual impurities; less accurate for samples with multiple basic components.Requires method development and validation; can be more time-consuming than titration.Higher instrumentation cost; may not be suitable for detecting non-proton-containing impurities.

Experimental Protocols

Non-Aqueous Acid-Base Titration

This method is based on the principle that the basicity of the tertiary amine groups in EDTE is enhanced in a non-aqueous acidic solvent, allowing for their direct titration with a strong acid.

Reagents and Equipment:

  • Glacial Acetic Acid (AR grade)

  • Perchloric Acid (70%, AR grade)

  • Acetic Anhydride (AR grade)

  • Potassium Hydrogen Phthalate (Primary Standard)

  • Crystal Violet Indicator (0.5% w/v in glacial acetic acid)

  • Analytical balance

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Procedure:

  • Preparation of 0.1 M Perchloric Acid:

    • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

    • Add 30 mL of acetic anhydride to the solution and dilute to 1000 mL with glacial acetic acid.

    • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any water present.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the molarity of the perchloric acid solution.

  • Titration of EDTE:

    • Accurately weigh approximately 0.3 g of the synthesized EDTE into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint.

    • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation of Purity:

The reaction between EDTE and perchloric acid is: (HOCH₂CH₂)₂NCH₂CH₂N(CH₂CH₂OH)₂ + 2 HClO₄ → [(HOCH₂CH₂)₂N(H)CH₂CH₂N(H)(CH₂CH₂OH)₂]²⁺(ClO₄⁻)₂

Each molecule of EDTE reacts with two molecules of perchloric acid.

Purity (%) = (V × M × F × 100) / W

Where:

  • V = Volume of perchloric acid consumed in mL (after blank correction)

  • M = Molarity of the perchloric acid solution

  • F = Molar mass of EDTE (236.31 g/mol ) / 2000 (since 1 mole of EDTE reacts with 2 moles of HClO₄)

  • W = Weight of the EDTE sample in g

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more detailed purity profile by separating EDTE from its potential process-related impurities. The primary impurities in the synthesis of EDTE from ethylenediamine and ethylene oxide are expected to be under-ethoxylated derivatives.

Potential Impurities:

  • Impurity A: N,N',N'-Tris(2-hydroxyethyl)ethylenediamine (Tri-HEEDA)

  • Impurity B: N,N'-Bis(2-hydroxyethyl)ethylenediamine (Di-HEEDA)

  • Impurity C: N-(2-hydroxyethyl)ethylenediamine (Mono-HEEDA)

  • Impurity D: Ethylenediamine (Starting Material)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) and Acetonitrile (B).

    • Gradient: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if impurities have some absorbance.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve approximately 10 mg of the EDTE sample in 10 mL of the mobile phase initial composition.

Purity Calculation:

Purity is determined by the area percentage method.

Purity (%) = (Area of EDTE peak / Total area of all peaks) × 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on a certified internal standard.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Certified Internal Standard (e.g., Maleic acid, with a known purity)

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the EDTE sample (e.g., 20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg of maleic acid) into the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

Data Analysis and Purity Calculation:

  • Identify a well-resolved signal for EDTE (e.g., the methylene protons adjacent to the nitrogen atoms) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

  • Integrate these signals accurately.

Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • W = Weight

  • P = Purity of the standard

Representative Experimental Data

The following tables present hypothetical but realistic data for the analysis of a synthesized batch of EDTE.

Table 1: Non-Aqueous Titration Data

ParameterValue
Sample Weight (W)0.3052 g
Molarity of HClO₄ (M)0.1015 M
Volume of HClO₄ (V)25.20 mL
Blank Volume0.05 mL
Calculated Purity 97.8%

Table 2: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak AreaArea %
Impurity D (Ethylenediamine)3.215,2300.4%
Impurity C (Mono-HEEDA)5.825,8900.7%
Impurity B (Di-HEEDA)8.134,1500.9%
Impurity A (Tri-HEEDA)10.541,7801.1%
EDTE 14.2 3,682,950 96.9%
Total 3,800,000 100.0%

Table 3: qNMR Purity Analysis Data

ParameterEDTEInternal Standard (Maleic Acid)
Signal (ppm)2.7 (t)6.3 (s)
Number of Protons (N)82
Integral (I)5.422.50
Weight (W)20.15 mg10.05 mg
Molecular Weight (MW)236.31 g/mol 116.07 g/mol
Purity of Standard (P_std)-99.9%
Calculated Purity 97.2%

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Titrant_Prep Prepare & Standardize 0.1 M HClO4 Titrate Titrate to Endpoint (Violet to Blue-Green) Titrant_Prep->Titrate Sample_Prep Weigh & Dissolve EDTE Sample Add_Indicator Add Crystal Violet Indicator Sample_Prep->Add_Indicator Add_Indicator->Titrate Record_Volume Record Titrant Volume Titrate->Record_Volume Calculate_Purity Calculate Purity Record_Volume->Calculate_Purity

Caption: Workflow for Purity Assessment by Non-Aqueous Titration.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Prepare EDTE Sample Solution Inject_Sample Inject Sample into HPLC Sample_Prep->Inject_Sample HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) HPLC_Setup->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity

Caption: Workflow for Purity Assessment by HPLC.

qNMR_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample_Prep Accurately Weigh EDTE & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum Dissolve->Acquire_Spectrum Integrate_Signals Integrate Analyte & Standard Signals Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity

Caption: Workflow for Purity Assessment by qNMR.

Conclusion

The assessment of this compound purity can be effectively performed using several analytical techniques. Non-aqueous acid-base titration offers a rapid and cost-effective method for determining the total basicity and is suitable for routine quality control where a detailed impurity profile is not required. For a comprehensive understanding of the impurity profile, HPLC is the method of choice, providing excellent separation and quantification of individual process-related impurities. Quantitative NMR stands out as a powerful tool for obtaining an absolute purity value without the need for an EDTE-specific reference standard, while also offering structural insights into any impurities present. The selection of the most appropriate method will be guided by the specific analytical needs, available resources, and the stage of research or development.

Performance comparison of Ethylenediamine tetraethanol and triethanolamine as ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in catalysis and drug development, the choice of ligand is paramount to tailoring the properties of metal complexes. This guide provides a detailed comparison of two commonly used polydentate ligands: Ethylenediamine tetraethanol (EDTE) and Triethanolamine (TEA). We will delve into their coordination behavior, the stability of their metal complexes, and their performance in catalytic applications, supported by experimental data and detailed protocols.

At a Glance: EDTE vs. TEA

FeatureThis compound (EDTE)Triethanolamine (TEA)
Structure A flexible linear molecule with two tertiary amine nitrogens and four hydroxyl groups.A tertiary amine with three hydroxyl groups.
Typical Denticity Tetradentate (coordinating via two nitrogen and two oxygen atoms) or higher.[1]Tridentate (coordinating via the nitrogen and two deprotonated hydroxyl oxygens) or Tetradentate (coordinating via nitrogen and three hydroxyl oxygens).[2]
Chelation Forms multiple stable five-membered chelate rings.Forms stable five-membered chelate rings.
Primary Applications Chelating agent, catalysis, metal extraction.[3]Buffer, emulsifier, corrosion inhibitor, catalysis.

Performance Comparison: Stability of Metal Complexes

The stability of a metal-ligand complex is a critical factor in its application. It is quantified by the stability constant (logK), where a higher value indicates a more stable complex.

Metal IonThis compound (EDTE)Triethanolamine (TEA)
Ag(I)8.2 ± 0.3[1]Data not available in searched literature
Cu(II)10.5 ± 0.5[1]Data not available in searched literature
Ni(II)Data not available in searched literatureForms a stable complex; logK not found

Note: The available data for direct comparison of stability constants for the same metal ions is limited. The higher stability constant of the Cu(II)-EDTE complex suggests a strong binding affinity, likely due to the chelate effect and the higher denticity of EDTE.

Catalytic Activity

Both EDTE and TEA are employed as ligands in various catalytic reactions. Their performance is often attributed to their ability to stabilize the metal center and influence its reactivity.

This compound (EDTE): Studies have shown that EDTE can significantly enhance the yield and selectivity of palladium-catalyzed reactions, such as the Suzuki/Miyaura coupling. The stable palladium-EDTE complex is believed to facilitate more efficient catalysis under milder conditions.[1]

Triethanolamine (TEA): TEA and its complexes have been utilized in various catalytic processes. For instance, Ni(II)-TEA complexes have been investigated as precursors for the synthesis of metal oxides for catalytic applications.[2] While specific quantitative data on catalytic turnover or yield for direct comparison with EDTE in similar reactions were not readily available in the searched literature, its versatility as a ligand in catalysis is well-documented.

Experimental Protocols

I. Synthesis of a Ni(II)-Triethanolamine Complex

This protocol is adapted from the synthesis of bis(triethanolamine)nickel(II) dinitrate.[2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Triethanolamine (TEA)

  • Ethanol

Procedure:

  • Prepare an ethanolic solution of Ni(NO₃)₂·6H₂O by dissolving 60 mmol of the salt in 30 mL of ethanol.

  • Separately, dissolve 120 mmol of TEA in 30 mL of ethanol.

  • Slowly add the TEA solution to the Ni(NO₃)₂·6H₂O solution while stirring continuously at room temperature.

  • Reflux the resulting mixture at 85 °C for one hour.

  • Allow the solution to cool to room temperature naturally.

  • Leave the reaction mixture undisturbed overnight to allow for the crystallization of the Ni-TEA complex.

  • The product will appear as blue, needle-shaped crystals.

II. Synthesis of a Ni(II)-Ethylenediamine Complex (as a proxy for EDTE)

This protocol describes the synthesis of a tris(ethylenediamine)nickel(II) complex, which can be adapted for EDTE with stoichiometric adjustments.[4]

Materials:

  • Hexaaquanickel(II) tetrafluoroborate (--INVALID-LINK--₂)

  • Ethylenediamine (en)

  • Water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 30 mmol of --INVALID-LINK--₂ in 40 mL of water.

  • With vigorous stirring, add 100 mmol of ethylenediamine to the solution.

  • Continue stirring for several minutes after the addition is complete.

  • Gravity filter the solution to remove any solid impurities.

  • Evaporate the filtrate until crystallization begins.

  • Cool the solution in an ice bath for 15 minutes to complete the crystallization process.

  • Collect the violet product by suction filtration.

  • Wash the product with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether.

  • Allow the product to air dry.

III. Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constants of metal-ligand complexes in solution. The following is a general outline of the procedure.

Principle: The formation of a metal-ligand complex in solution often involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH). By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the stability constant can be calculated.

General Procedure:

  • Calibrate a pH meter with standard buffer solutions.

  • Prepare a solution containing a known concentration of the ligand and a strong acid in a constant ionic strength medium (e.g., using KNO₃ or KCl).

  • Titrate this solution with a standardized solution of a strong base (e.g., NaOH or KOH), recording the pH after each addition of the titrant. This allows for the determination of the ligand's protonation constants.

  • Prepare a second solution containing the same concentrations of the ligand and strong acid, plus a known concentration of the metal salt.

  • Titrate this second solution with the same standardized strong base, again recording the pH at regular intervals.

  • The difference between the two titration curves is used to calculate the concentration of the complexed ligand at each pH value.

  • From this data, the stability constants (logK) of the metal-ligand complexes can be determined using appropriate software for equilibrium calculations.

Visualizing the Chemistry

To better understand the structural and functional differences between EDTE and TEA, the following diagrams are provided.

Ligand_Structures cluster_EDTE This compound (EDTE) cluster_TEA Triethanolamine (TEA) EDTE N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine TEA N,N,N-tris(2-hydroxyethyl)amine

Caption: Chemical structures of this compound and Triethanolamine.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation S1 Prepare Metal Salt Solution S3 Mix and React S1->S3 S2 Prepare Ligand Solution (EDTE or TEA) S2->S3 S4 Isolate and Purify Complex S3->S4 C1 Spectroscopy (FTIR, UV-Vis) S4->C1 C2 X-ray Crystallography S4->C2 C3 Elemental Analysis S4->C3 P1 Potentiometric Titration for Stability Constant S4->P1 P2 Catalytic Activity Assay S4->P2

Caption: General experimental workflow for comparing ligand performance.

Catalytic_Cycle M_L M(Ligand) M_L_A M(Ligand)(A) M_L->M_L_A + Reactant A M_L_A_B M(Ligand)(A)(B) M_L_A->M_L_A_B + Reactant B M_L_A_B->M_L Reductive Elimination Product Product M_L_A_B->Product

References

A Comparative Guide to Analytical Methods for the Determination of Ethylenediamine Tetraethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Ethylenediamine tetraethanol (EDTE), a crucial component in various pharmaceutical and chemical applications. The selection of an appropriate analytical technique is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-Aqueous Titration as potential methods for EDTE analysis, providing available experimental data and detailed procedural outlines based on methodologies for structurally similar compounds.

Executive Summary

The analysis of this compound (EDTE) can be approached through several analytical techniques, each with its own set of advantages and limitations. Gas Chromatography offers high sensitivity and resolving power, particularly for volatile and semi-volatile impurities. High-Performance Liquid Chromatography, likely requiring a derivatization step for enhanced detection, provides versatility for quantifying EDTE and its non-volatile impurities. Non-aqueous titration presents a straightforward and cost-effective method for assaying the bulk substance. The choice of method will depend on the specific analytical requirements, such as the need for impurity profiling versus bulk assay, and the available instrumentation.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the discussed analytical methods. It is important to note that the data presented for Gas Chromatography and Non-Aqueous Titration are based on a closely related compound, N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), and would require validation for EDTE. Similarly, the HPLC data is extrapolated from methods for ethylenediamine (EDA) and other amines, as a complete validated method for EDTE was not available in the public domain.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Non-Aqueous Titration
Principle Separation based on volatility and interaction with a stationary phase, with detection by a nitrogen-selective detector (NPD) or mass spectrometry (MS).Separation based on polarity using a reverse-phase column, with UV detection following pre-column derivatization.Titration of the basic nitrogen atoms of EDTE with a standardized acid in a non-aqueous solvent.
Linearity 1.0 - 50 µg/mL (for Quadrol)[1]Expected to be linear over a defined concentration range (e.g., 0.025 - 0.750 mcg/mL for derivatized EDA)[2]Not applicable
Accuracy Recovery > 90% (for Quadrol in plasma)[1]Expected to be within 98-102%≥98.5 to ≤101.5% (for Quadrol)[3]
Precision (RSD) < 10%< 6% (for EDA)[4]Not specified
Limit of Detection (LOD) 0.5 µg/mL (for Quadrol)[1]0.015 mcg/mL (for derivatized EDA)[2]Not applicable
Limit of Quantitation (LOQ) 1.0 µg/mL (estimated)0.025 mcg/mL (for derivatized EDA)[2]Not applicable
Specificity High, capable of separating EDTE from structurally similar impurities. Specificity can be confirmed by performing forced degradation studies.High, with appropriate method development to separate EDTE-derivative from potential impurities and degradation products.Moderate, as it will titrate all basic substances in the sample. Specificity is dependent on the purity of the sample.
Robustness Method performance should be evaluated against small variations in flow rate, temperature, and sample preparation.Method performance should be assessed by varying parameters such as mobile phase composition, pH, and column temperature.Method is generally robust, but sensitive to moisture.

Experimental Protocols

Gas Chromatography (GC) Method (Based on a method for Quadrol)

This method is adapted from a validated procedure for the analysis of N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) and would require validation for EDTE.[1]

Instrumentation:

  • Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Capillary column: Wide-bore capillary column (e.g., DB-5ms, 30 m x 0.32 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • Nitrogen (make-up gas for NPD)

  • Hydrogen and Air (for NPD)

  • EDTE reference standard

  • Internal standard (e.g., N,N,N′,N′-tetrakis(2-hydroxybutyl)ethylenediamine)

  • Dichloromethane (extraction solvent)

  • Sodium hydroxide solution (for sample pH adjustment)

Procedure:

  • Standard Preparation: Prepare a stock solution of EDTE and the internal standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: To 0.5 mL of the sample matrix (e.g., plasma), add the internal standard. Adjust the pH to alkaline with sodium hydroxide solution. Extract the sample with dichloromethane. Evaporate the organic layer to dryness and reconstitute in a suitable solvent.

  • Chromatographic Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.5 mL/min

    • Detector temperature (NPD): 300 °C

  • Analysis: Inject the prepared standards and samples into the GC system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of EDTE to the internal standard against the concentration of the calibration standards. Determine the concentration of EDTE in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization (Conceptual Method)

As EDTE lacks a strong chromophore, a pre-column derivatization step is likely necessary for sensitive UV detection. This conceptual method is based on established procedures for other amines like ethylenediamine.[2][4]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing reagent (e.g., 1-naphthyl isothiocyanate)

  • Ortho-phosphoric acid and triethylamine (for mobile phase buffer)

  • EDTE reference standard

Procedure:

  • Derivatization: React a known amount of the sample and standards with the derivatizing reagent in a suitable buffer and solvent. The reaction conditions (temperature, time) need to be optimized.

  • Standard Preparation: Prepare a stock solution of the EDTE-derivative. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample in the same manner as the standards, including the derivatization step.

  • Chromatographic Conditions:

    • Mobile phase: A gradient elution with a buffer (e.g., pH 3 ortho-phosphoric acid and triethylamine) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow rate: 1.0 mL/min

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Determined by the UV spectrum of the EDTE-derivative (e.g., 220 nm for 1-naphthyl isothiocyanate derivative).[2]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the EDTE-derivative against the concentration of the calibration standards. Determine the concentration of EDTE in the samples from the calibration curve.

Non-Aqueous Titration (Based on a method for Quadrol)

This method is adapted from a procedure for the assay of N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine and would require validation for EDTE.[3]

Instrumentation:

  • Potentiometer with a suitable electrode system or visual endpoint detection with an indicator.

  • Burette (10 mL or 25 mL).

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized.

  • Glacial acetic acid.

  • Crystal violet indicator solution.

  • EDTE sample.

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh a suitable amount of the EDTE sample and dissolve it in glacial acetic acid.

  • Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 N perchloric acid to the endpoint, which is indicated by a color change from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

  • Calculation: Calculate the percentage of EDTE in the sample based on the volume of titrant consumed and the stoichiometry of the reaction.

Mandatory Visualizations

Cross_Validation_Workflow cluster_methods Analytical Methods for EDTE cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Assessment GC Gas Chromatography (GC) Specificity Specificity / Selectivity GC->Specificity Linearity Linearity & Range GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision (Repeatability & Intermediate) GC->Precision LOD Limit of Detection (LOD) GC->LOD LOQ Limit of Quantitation (LOQ) GC->LOQ Robustness Robustness GC->Robustness HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ HPLC->Robustness Titration Non-Aqueous Titration Titration->Specificity Titration->Accuracy Titration->Precision Performance Performance Comparison Table Specificity->Performance Linearity->Performance Accuracy->Performance Precision->Performance LOD->Performance LOQ->Performance Robustness->Performance Decision Method Selection Performance->Decision

Caption: Cross-validation workflow for EDTE analytical methods.

Experimental_Workflow cluster_sample Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample EDTE Sample Preparation Preparation (Dilution, Extraction, Derivatization) Sample->Preparation Titration Titration Sample->Titration Directly for Titration Standard EDTE Reference Standard Standard->Preparation GC GC Analysis Preparation->GC HPLC HPLC Analysis Preparation->HPLC Data Data Acquisition & Integration GC->Data HPLC->Data Titration->Data Calculation Calculation & Statistical Analysis Data->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for EDTE determination.

Specificity and Potential Impurities

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For EDTE, potential impurities may include starting materials, by-products of the synthesis, and degradation products. Common impurities in related ethanolamines include diethanolamine and triethanolamine.[5][6]

Forced degradation studies are crucial to demonstrate the specificity of a method. These studies involve exposing the EDTE to various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[7][8] The analytical method should then be able to separate the intact EDTE from these degradation products, demonstrating its stability-indicating nature.

Conclusion

The selection of an analytical method for the determination of this compound should be based on a thorough evaluation of the specific requirements of the analysis.

  • Gas Chromatography is a powerful technique for the separation and quantification of EDTE and its volatile impurities, offering high sensitivity.

  • High-Performance Liquid Chromatography , likely requiring derivatization, provides a versatile platform for the analysis of EDTE and a broader range of non-volatile impurities.

  • Non-Aqueous Titration is a simple and economical method suitable for the routine assay of bulk EDTE, provided the sample matrix is not complex.

It is critical to note that while this guide provides a comparative framework based on available data for EDTE and structurally related compounds, a full method validation according to ICH guidelines must be performed for any chosen method to ensure its suitability for its intended purpose.

References

Comparative Efficacy of Chelating Agents in Heavy Metal Extraction from Soil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the limited experimental data on the efficacy of Ethylenediamine tetraethanol (THEED) for heavy metal extraction from soil. While THEED is recognized as a chelating agent, its application in soil remediation has not been extensively studied or compared with more established agents. This guide, therefore, provides a comparative analysis of commonly used chelating agents—EDTA, EDDS, NTA, and Citric Acid—for which a substantial body of experimental data exists.

The selection of an appropriate chelating agent is a critical step in the process of soil washing, a widely employed remediation technique for soils contaminated with heavy metals. The efficiency of a chelating agent is dependent on various factors, including the type and concentration of the heavy metal, soil properties such as pH and organic matter content, and the operational parameters of the extraction process. This guide offers a comprehensive comparison of the performance of four key chelating agents in heavy metal extraction from soil, supported by experimental data to inform researchers, scientists, and drug development professionals in their work.

Comparative Performance of Chelating Agents

The efficiency of different chelating agents in extracting heavy metals from contaminated soil varies significantly. Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely studied chelating agent that forms stable complexes with a broad range of heavy metals.[1][2] However, its low biodegradability raises environmental concerns.[2] As a result, biodegradable alternatives such as [S,S]-ethylenediaminedisuccinic acid (EDDS), nitrilotriacetic acid (NTA), and citric acid have garnered considerable attention.[1][3]

EDDS has shown comparable or even superior extraction efficiency to EDTA for certain metals like copper and zinc, with the added benefit of being readily biodegradable.[1] NTA is another biodegradable option that has demonstrated good efficiency for zinc extraction.[2] Citric acid, a naturally occurring organic acid, is also effective, particularly for lead, nickel, and zinc, and is an environmentally benign choice.[3]

The following table summarizes the heavy metal extraction efficiencies of these chelating agents based on various experimental studies.

Chelating AgentHeavy MetalExtraction Efficiency (%)Experimental ConditionsReference
EDTA Lead (Pb)85.25 - 1000.1 M EDTA, pH 4.5, Sandy-loam soil[4][5]
Cadmium (Cd)83.20.1 M EDTA, Sandy-loam soil[4]
Zinc (Zn)69.7 - 84.70.1 M EDTA, Sandy-loam soil[4][5]
Copper (Cu)950.05 M EDTA[6]
EDDS Copper (Cu)53 - 80 (Batch), 18 - 26 (Column)-[7]
Zinc (Zn)16 - 50 (Batch), 20 - 64 (Column)-[7]
Lead (Pb)25 - 52 (Batch), 18 - 91 (Column)-[7]
NTA Lead (Pb)21.80.1 M NTA, Sandy-loam soil[4]
Cadmium (Cd)83.560.1 M NTA, Sandy-loam soil[4]
Zinc (Zn)24.490.1 M NTA, Sandy-loam soil[4]
Citric Acid Lead (Pb)60 - 1001 M Citric Acid / pH 3[3][8]
Zinc (Zn)71 - 801 M Citric Acid / pH 3[3][8]
Cadmium (Cd)551 M Citric Acid[8]
Nickel (Ni)41 - 701 M Citric Acid / pH 3[3][8]
Copper (Cu)391 M Citric Acid[8]
Chromium (Cr)100pH 2.33[3]

Experimental Protocols

The following is a generalized experimental protocol for heavy metal extraction from soil using a chelating agent, based on methodologies reported in the literature.[9][10][11]

Soil Sample Preparation
  • Collection: Collect soil samples from the contaminated site.

  • Pre-treatment: Air-dry the soil samples, and then pass them through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, and initial heavy metal concentrations.

Batch Washing Experiment
  • Soil-to-Solution Ratio: Weigh a specific amount of the prepared soil (e.g., 2 grams) and place it in a conical flask or centrifuge tube. Add a defined volume of the chelating agent solution (e.g., 10 mL) to achieve a specific soil-to-solution ratio (e.g., 1:5).[11]

  • Chelating Agent Solution: Prepare the desired concentration of the chelating agent (e.g., 0.01 M, 0.1 M) in deionized water. Adjust the pH of the solution to the desired level using acids or bases (e.g., HNO₃, NaOH).[11]

  • Agitation: Seal the flasks and place them on an orbital shaker. Agitate the mixture at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 6 hours, 24 hours).[11]

  • Separation: After agitation, centrifuge the suspension at a specific speed (e.g., 3000 rpm) for a set time (e.g., 10-15 minutes) to separate the soil particles from the liquid phase.[11]

  • Analysis: Filter the supernatant through a 0.45 µm filter. Analyze the filtrate for heavy metal concentrations using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.

Soil_Washing_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Process cluster_analysis Analysis Soil_Collection Soil Collection Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Initial Characterization (pH, Metals) Sieving->Characterization Mixing Mixing Soil and Chelating Agent Solution Characterization->Mixing Agitation Agitation (e.g., 24h) Mixing->Agitation Centrifugation Centrifugation Agitation->Centrifugation Filtration Filtration (0.45µm) Centrifugation->Filtration Analysis Heavy Metal Analysis (AAS/ICP-OES) Filtration->Analysis

Caption: Experimental workflow for heavy metal extraction from soil.

Chelation_Mechanism Soil Soil Particle HM Heavy Metal Ion (M+) Soil->HM Adsorbed Complex Soluble Metal-Chelate Complex (ML) HM->Complex Binds to Chelator Chelating Agent (L) Chelator->Complex Forms Aqueous Aqueous Phase Complex->Aqueous Enters

Caption: Conceptual diagram of heavy metal chelation in soil washing.

References

Ethylenediamine Tetraethanol: A Greener Horizon for Chelation Therapy and Industrial Applications?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for greener alternatives in chemical applications has led to a re-evaluation of widely used chelating agents. Traditional chelators, such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Nitrilotriacetic acid (NTA), are staples in industries ranging from pharmaceuticals to water treatment. Their efficacy in sequestering metal ions is undisputed; however, their persistence in the environment and potential for metal mobilization have raised significant concerns. This guide provides a comparative evaluation of Ethylenediamine tetraethanol (EDTE), a hydroxyethyl-substituted chelator, as a potentially greener alternative to these traditional aminopolycarboxylic acid-based agents.

Performance and Properties: A Comparative Overview

A direct quantitative comparison of EDTE with traditional chelators is challenging due to the limited publicly available data on its biodegradability, comprehensive toxicity, and metal chelation efficiency. However, by examining the well-documented properties of traditional chelators and the available information on EDTE and related ethanolamines, we can construct a preliminary assessment.

Data Presentation: Physicochemical and Ecotoxicological Properties of Chelating Agents

PropertyThis compound (EDTE)Ethylenediaminetetraacetic acid (EDTA)Diethylenetriaminepentaacetic acid (DTPA)Nitrilotriacetic acid (NTA)
Chemical Structure (HOCH₂CH₂)₂NCH₂CH₂N(CH₂CH₂OH)₂(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)CH₂CH₂N(CH₂COOH)₂N(CH₂COOH)₃
Molecular Weight ( g/mol ) 236.31[1]292.24393.35191.14
Biodegradability No data available. Ethanolamines are generally considered biodegradable[2][3][4][5][6].Poorly biodegradable; persistent in the environment[7][8][9][10].More biodegradable than EDTA, but can still persist[9][10].Readily biodegradable.
Acute Oral Toxicity (LD₅₀, rat) Data not available. Classified as harmful if swallowed[1].2.0 - 2.2 g/kg[7]Data not available1.1 - 1.6 g/kg
Aquatic Toxicity No data available[11].Harmful to aquatic life with long-lasting effects. LC₅₀ (Bluegill sunfish): 41 mg/L.Can contribute to aquatic toxicity[9][10].Data not available in these search results.
Metal Chelation Efficiency (log K₁ for Fe³⁺) Data not available.25.1[12]27.415.9
Metal Chelation Efficiency (log K₁ for Ca²⁺) Data not available.10.65[12]10.86.4

Note: The biodegradability of ethanolamines can vary based on their structure and environmental conditions.

In-Depth Analysis

Toxicity: EDTA exhibits low acute toxicity but has been noted to cause reproductive and developmental effects in oral exposure studies.[7] It is also classified as harmful to aquatic life with long-lasting effects. EDTE is classified as harmful if swallowed and causes skin and serious eye irritation.[1] However, detailed ecotoxicity data, such as LC50 values for aquatic organisms, are not available in the provided search results, which is a critical data gap for a comprehensive environmental risk assessment.[11]

Metal Chelation Efficiency: The chelating strength of a compound is quantified by its stability constants (log K) with various metal ions. EDTA is known to form highly stable complexes with a wide range of metal ions.[12][13][14][15][16] For example, the log K for the Fe³⁺-EDTA complex is 25.1.[12] There is a lack of publicly available data on the stability constants of EDTE with different metal ions. While it is used as a chelating agent in various applications, its efficiency relative to traditional aminocarboxylic acid-based chelators has not been quantitatively documented in the searched literature.[17][18][19]

Experimental Protocols

To facilitate the direct comparison of EDTE with traditional chelators, the following standard experimental protocols are recommended.

Ready Biodegradability Testing (OECD 301F - Manometric Respirometry Test)

This method evaluates the biodegradability of a chemical substance by measuring oxygen consumption.

Methodology:

  • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and aerated.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from activated sludge.

  • Test Flasks: The test substance (EDTE) and a reference compound (e.g., sodium benzoate) are added to separate flasks containing the mineral medium and inoculum. A blank control with only inoculum and mineral medium is also prepared.

  • Incubation: The flasks are sealed and incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

  • Calculation: The percentage of biodegradation is calculated based on the ratio of the biological oxygen demand to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.

experimental_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium C Test Flasks: EDTE + Medium + Inoculum A->C D Reference Flasks: Sodium Benzoate + Medium + Inoculum A->D E Blank Flasks: Medium + Inoculum A->E B Collect Inoculum (e.g., Activated Sludge) B->C B->D B->E F Incubate at 20-24°C for 28 days C->F D->F E->F G Measure O₂ Consumption (Respirometer) F->G H Calculate % Biodegradation vs. ThOD G->H I Evaluate against >60% in 10-day window H->I

Figure 1. Experimental workflow for OECD 301F biodegradability test.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Culture: Plate cells (e.g., human fibroblasts) in a 96-well plate and incubate to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the chelating agents (EDTE and traditional chelators) for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control.

Determination of Metal Chelation Efficiency (Spectrophotometric Titration)

This method determines the stability constant of a metal-chelator complex.

Methodology:

  • Preparation of Solutions: Prepare solutions of the chelating agent (EDTE), a metal salt (e.g., FeCl₃), and a pH buffer.

  • Spectrophotometric Measurement: In a cuvette, mix the metal salt solution and the buffer. Measure the initial absorbance at a wavelength where the metal-chelator complex absorbs.

  • Titration: Incrementally add the chelating agent solution to the cuvette.

  • Data Recording: Record the absorbance after each addition until the absorbance value stabilizes, indicating the completion of the complexation reaction.

  • Calculation: Use the collected data to plot a titration curve and calculate the stability constant (log K) of the metal-chelator complex using appropriate software and binding models.

Conclusion

This compound presents an interesting profile as a potential greener alternative to traditional chelators, primarily due to the expected biodegradability of its ethanolamine functional groups. However, the current lack of comprehensive and comparative data on its biodegradability, toxicity, and metal chelation efficiency is a significant barrier to its widespread adoption as a "green" chelator.

For researchers, scientists, and drug development professionals, this guide highlights the critical need for further experimental evaluation of EDTE. The provided standardized protocols offer a framework for generating the necessary data to perform a robust and objective comparison with established chelating agents like EDTA. Only through such rigorous scientific investigation can the true potential of EDTE as a safer and more environmentally benign chelator be fully realized.

References

A Comparative Benchmark of Ethylenediamine Tetraethanol (EDTE) Palladium Complexes in Catalytic Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in pharmaceutical development. The efficiency of this reaction hinges on the catalytic system employed. This guide provides a comparative analysis of the catalytic activity of a palladium(II) complex functionalized with N,N,N′,N′-tetrakis(2-hydroxyethyl)ethylenediamine (a derivative of EDTE, herein referred to as edteH4), benchmarked against other common palladium and nickel catalysts. The data presented is compiled from peer-reviewed studies to ensure an objective comparison of performance.

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

The catalytic efficacy of the water-soluble palladium(II) complex, [PdCl2(edteH4)], was evaluated in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. To provide a clear benchmark, its performance is compared with a related triethanolamine palladium complex, as well as other established palladium and nickel-based catalytic systems under similar reaction conditions. All quantitative data is summarized in the tables below for ease of comparison.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TON
[PdCl2(edteH4)] 0.001 K2CO3 Water 100 2 98 98,000
[Pd(tea)2]0.01K2CO3Water1004959,500
Pd/C1K2CO3Water/Ethanol80129292
Pd(PPh3)41K2CO3Toluene/Water1001>95>95
NiCl2(PCy3)25K3PO42-Me-THF1001285-9517-19
Table 2: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid using [PdCl2(edteH4)]
Aryl BromideCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TON
4-Bromobenzaldehyde0.001K2CO3Water10029696,000
4-Bromotoluene0.1K2CO3Water100694940
4-Bromoanisole0.1K2CO3Water100692920
Bromobenzene1K2CO3Water10089090
4-Bromonitrobenzene0.01K2CO3Water1003959,500

Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst performance evaluation.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)L2-X pd0->pd_intermediate1 Oxidative Addition (Ar-X) pd_intermediate2 Ar-Pd(II)L2-Ar' pd_intermediate1->pd_intermediate2 Transmetalation (Ar'-B(OR)2 + Base) pd_intermediate2->pd0 Reductive Elimination (Ar-Ar') product Biaryl Product (Ar-Ar') pd_intermediate2->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_intermediate1 organoboron Organoboron (Ar'-B(OR)2) organoboron->pd_intermediate2 base Base base->pd_intermediate2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Benchmarking synthesis Synthesis of Catalyst characterization Characterization (NMR, X-ray, etc.) synthesis->characterization setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent, Catalyst characterization->setup reaction Heating and Stirring (Monitor by TLC/GC) setup->reaction workup Reaction Work-up: Quenching, Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis comparison Data Comparison: Yield, TON, TOF analysis->comparison

Figure 2: General experimental workflow for catalyst benchmarking.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the synthesis of the [PdCl2(edteH4)] catalyst and a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of [PdCl2(edteH4)] Catalyst
  • Materials : N,N,N′,N′-tetrakis(2-hydroxyethyl)ethylenediamine (edteH4), Palladium(II) chloride (PdCl2), Methanol.

  • Procedure :

    • A solution of edteH4 (1 mmol) in methanol (10 mL) is prepared.

    • To this solution, a solution of PdCl2 (1 mmol) in methanol (10 mL) is added dropwise with constant stirring.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the [PdCl2(edteH4)] complex.

    • The product is characterized by 1H NMR, 13C NMR, and X-ray crystallography to confirm its structure.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
  • Materials : Aryl bromide (1 mmol), Phenylboronic acid (1.2 mmol), Base (e.g., K2CO3, 2 mmol), Catalyst (as specified in tables), Solvent (e.g., Water, 5 mL).

  • Procedure :

    • A mixture of the aryl bromide, phenylboronic acid, base, and catalyst is prepared in the specified solvent in a reaction vessel equipped with a condenser.

    • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • The combined organic extracts are dried over anhydrous MgSO4 and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

    • The yield of the purified product is determined, and the Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst).

Conclusion

The ethylenediamine tetraethanol-based palladium complex, [PdCl2(edteH4)], demonstrates exceptional catalytic activity in the Suzuki-Miyaura cross-coupling of activated aryl bromides in aqueous media, achieving remarkably high turnover numbers. Its performance surpasses that of the analogous triethanolamine complex and is competitive with, and in some cases superior to, traditional palladium catalysts, especially in terms of catalyst loading. The use of water as a solvent further enhances its appeal from a green chemistry perspective. While nickel-based catalysts offer a lower-cost alternative, they generally require higher catalyst loadings and may not achieve the same level of efficiency for these specific substrates under the reported conditions. The data presented in this guide underscores the potential of EDTE-derived ligands in the development of highly efficient and environmentally benign catalytic systems for cross-coupling reactions.

A Comparative Guide to Inter-Laboratory Validation of Quantitative Assays for Ethylenediamine Tetraethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediamine tetraethanol (EDTE), also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a chelating agent and a building block in the synthesis of various chemical compounds. Its quantification is crucial for quality control and research purposes. This guide provides a model for the inter-laboratory validation of two common analytical techniques for the quantitative determination of EDTE: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the limited availability of published inter-laboratory validation studies for EDTE, this document presents a template based on established validation principles for similar compounds. The experimental data herein is illustrative to guide researchers, scientists, and drug development professionals in setting up and evaluating their own assays.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a model inter-laboratory validation study for two analytical methods for this compound.

Table 1: Comparison of HPLC and GC Method Performance Characteristics

ParameterHPLC-UVGC-NSD
Linearity (r²) 0.99950.9992
Range (µg/mL) 1.0 - 1000.1 - 50
Limit of Detection (LOD) (µg/mL) 0.30.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Intra-day< 2.0%< 2.5%
- Inter-day< 3.0%< 4.0%
Robustness PassedPassed

Table 2: Inter-Laboratory Precision for EDTE Quantification (µg/mL)

LaboratoryMethodSample 1 (10 µg/mL)Sample 2 (50 µg/mL)
Mean ± SD RSD%
Lab A HPLC-UV9.9 ± 0.22.0%
Lab B HPLC-UV10.1 ± 0.33.0%
Lab C HPLC-UV9.8 ± 0.22.0%
Lab A GC-NSD10.2 ± 0.43.9%
Lab B GC-NSD9.7 ± 0.33.1%
Lab C GC-NSD10.0 ± 0.44.0%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of EDTE in bulk material and pharmaceutical preparations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing EDTE in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration within the calibrated range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

3. Calibration:

  • Prepare a series of calibration standards of EDTE in the mobile phase over the concentration range of 1.0 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Quantify EDTE in the samples by comparing the peak area to the calibration curve.

Method 2: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)

This method is highly sensitive and suitable for the determination of trace levels of EDTE, for instance, in biological matrices.

1. Sample Preparation and Derivatization:

  • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form a volatile derivative of EDTE.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Selective Detector (NSD) or a Mass Spectrometer (MS).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

3. Calibration:

  • Prepare calibration standards of derivatized EDTE over the concentration range of 0.1 to 50 µg/mL.

  • Analyze the standards to generate a calibration curve.

4. Data Analysis:

  • Determine the concentration of the EDTE derivative in the samples by comparing the peak response to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing extract Liquid-Liquid Extraction dry Evaporate to Dryness extract->dry derivatize Derivatize with Silylating Agent dry->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate detect Nitrogen-Selective Detection separate->detect integrate Integrate Peak Response detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-NSD.

Comparative analysis of the buffering capacity of Ethylenediamine tetraethanol and other biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In biological and biochemical research, maintaining a stable pH is critical for the success of experiments. The choice of buffering agent can significantly impact experimental outcomes, influencing protein structure, enzyme activity, and cellular processes. This guide provides a comparative analysis of the buffering properties of Ethylenediamine tetraethanol (also known as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine or THEED) and other widely used biological buffers such as Tris, HEPES, and phosphate buffers.

Overview of Buffering Capacity

A buffer's effectiveness is determined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms, and its buffering capacity, which is the ability to resist pH changes upon the addition of an acid or base. The optimal buffering range for a compound is generally considered to be its pKa ± 1 pH unit.

This compound (THEED): A High pH Buffer

This compound is a viscous liquid that is soluble in water. It is often described as a chelating agent and a buffering agent. However, its utility as a primary biological buffer in the physiological pH range is limited due to its strong basicity. A 25% solution of THEED has a pH of 10 or greater, and its predicted pKa is approximately 14.09. This high pKa value indicates that THEED's maximum buffering capacity is in a highly alkaline range, far from the neutral pH required for most biological experiments.

Comparison with Standard Biological Buffers

For most research applications, other buffers are more suitable due to their pKa values being closer to physiological pH. The following table summarizes the key properties of THEED and some of the most common biological buffers.

BufferpKa at 25°CEffective Buffering RangeΔpKa/°CMetal Ion Binding
This compound (THEED) ~14.09 (predicted)High pH rangeNot availableStrong chelating agent
Tris 8.077.1 - 9.1[1]-0.028[2]Moderate
HEPES 7.486.8 - 8.2[3]-0.014[4]Negligible
Phosphate (pKa2) 7.206.2 - 8.2-0.0028Strong, especially with divalent cations

Tris (tris(hydroxymethyl)aminomethane) is a widely used buffer in molecular biology, particularly for electrophoresis.[5] Its pKa is slightly alkaline, making it suitable for a range of biochemical reactions.[1] However, the pKa of Tris is significantly dependent on temperature, which can be a drawback in experiments where temperature fluctuates.[2][6]

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is one of the "Good's buffers," which were developed to have properties ideal for biological research.[7] Its pKa is near physiological pH, and it has a low temperature dependence.[3][4] HEPES has minimal interaction with metal ions, making it a good choice for studies of metalloproteins.[8]

Phosphate buffers are also widely used due to their pKa being close to physiological pH and their presence in biological systems. However, they can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and can inhibit some enzymatic reactions.[9] The pH of phosphate buffers is less sensitive to temperature changes compared to Tris.[10]

Experimental Protocols

For researchers wishing to empirically determine the buffering capacity of any compound, including this compound, a potentiometric titration is the standard method.

Protocol for Determining Buffering Capacity

Objective: To determine the buffering capacity of a solution by titration with a strong acid and a strong base.

Materials:

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • The buffer solution to be tested (e.g., 0.1 M this compound)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Prepare the Buffer Solution: Prepare a solution of the buffer at a known concentration (e.g., 0.1 M) in a volumetric flask.

  • Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration with Strong Acid: a. Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker with a stir bar. b. Place the beaker on a stir plate and immerse the pH electrode in the solution. c. Record the initial pH of the buffer solution. d. Fill a buret with the standardized strong acid (e.g., 0.1 M HCl). e. Add the acid in small increments (e.g., 0.5 mL or 1.0 mL). f. After each addition, allow the pH to stabilize and record the pH and the total volume of acid added. g. Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Titration with Strong Base: a. Repeat the procedure with a fresh 50 mL sample of the buffer solution, this time titrating with the standardized strong base (e.g., 0.1 M NaOH). b. Continue the titration until the pH has risen significantly.

  • Data Analysis: a. Plot the pH of the solution versus the volume of strong acid or strong base added. This will generate a titration curve. b. The buffering capacity (β) can be calculated from the slope of the titration curve. It is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. The formula for buffer capacity is: β = dC / dpH where dC is the molar equivalent of the added strong acid or base and dpH is the change in pH.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of selecting a biological buffer and the experimental workflow for determining buffering capacity.

Buffer_Selection_Pathway cluster_buffers Common Biological Buffers A Define Experimental pH E Select Buffer with pKa ≈ Experimental pH A->E B Consider Temperature Sensitivity (ΔpKa/°C) C Assess Metal Ion Interactions B->C D Evaluate Chemical Compatibility C->D Tris Tris (pKa ~8.1) D->Tris HEPES HEPES (pKa ~7.5) D->HEPES Phosphate Phosphate (pKa ~7.2) D->Phosphate E->B

Caption: Logical pathway for selecting an appropriate biological buffer.

Buffering_Capacity_Workflow A Prepare Buffer Solution (Known Concentration) B Calibrate pH Meter A->B C Titrate with Strong Acid (e.g., 0.1M HCl) B->C D Titrate with Strong Base (e.g., 0.1M NaOH) B->D E Record pH vs. Titrant Volume C->E D->E F Plot Titration Curve E->F G Calculate Buffering Capacity (β) F->G

References

Safety Operating Guide

Proper Disposal of Ethylenediamine Tetraethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of ethylenediamine tetraethanol, tailored for researchers, scientists, and drug development professionals.

This compound, also known as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, requires careful handling and a systematic approach to its disposal.[1] While some classifications do not consider it a hazardous substance, it is crucial to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or mists.[2]

In case of accidental release, sweep up and shovel the material into suitable containers for disposal.[1] Prevent the spill from entering drains, waterways, or soil.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a process of evaluation and adherence to regulatory requirements. The following workflow outlines the necessary steps:

Disposal Workflow for this compound
  • Waste Characterization : The first and most critical step is to determine if the this compound waste is classified as hazardous.[1] This involves consulting the manufacturer's Safety Data Sheet (SDS) and, most importantly, your local, regional, and national hazardous waste regulations.[3][4] These regulations will provide the definitive classification.

  • Segregation and Storage :

    • Containerization : Keep the waste in its original container whenever possible.[5] If not feasible, use a compatible, well-sealed container to prevent leaks.[2]

    • Labeling : Clearly label the waste container with its contents, "this compound Waste," and any other information required by your institution's waste management plan.

    • Segregation : Do not mix this compound waste with other chemical waste.[5] Store it away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Path Determination : Based on the waste characterization, the disposal path will be determined.

    • Hazardous Waste : If classified as hazardous, the waste must be managed and disposed of through your institution's hazardous waste program. This typically involves collection by a licensed hazardous waste disposal company.[5]

    • Non-Hazardous Waste : If regulations explicitly classify it as non-hazardous, follow your institution's procedures for non-hazardous chemical waste. This does not mean it can be poured down the drain.[2][5] It should still be disposed of in a manner that avoids environmental release.[2]

  • Final Disposal :

    • Contact Waste Management : Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to arrange for collection.

    • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance The waste generator is ultimately responsible for proper waste characterization and disposal in accordance with all applicable regulations.[1][3]
Container Management Never reuse empty containers that held this compound without proper decontamination.[2] Handle uncleaned containers as you would the product itself.[5]
Environmental Protection Do not allow the chemical to be released into the environment.[2][5] This includes avoiding disposal down the sanitary sewer or in regular trash.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Ethylenediamine Tetraethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Ethylenediamine tetraethanol (CAS No. 140-07-8) in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Causes serious eye damage.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Immediate precautionary statements include:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5] Wash skin thoroughly after handling.[1][2][3] Use only outdoors or in a well-ventilated area.[2][3] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Response: If on skin, wash with plenty of soap and water.[2][3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[1][2] If inhaled, remove the person to fresh air and keep comfortable for breathing.[2][3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[1][2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2][6][7]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H24N2O4[8]
Molecular Weight 236.31 g/mol [4][8]
Boiling Point 131°C at 9.5 mmHg[1]
Melting Point 72°C[1]
Density 1.1 g/mL at 20°C[1]
Flash Point > 100°C[9]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][9][10]To prevent serious eye damage from splashes or aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][10] Long-sleeved clothing is recommended.[7]To protect against skin irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][11] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][7]To prevent respiratory tract irritation.[2][3]

Standard Operating Procedure for Handling this compound

This section details the step-by-step protocol for the safe handling of this compound in a laboratory environment.

4.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[7][11]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][9][11]

  • Material Preparation: Before handling, allow the container to reach room temperature. Keep the container tightly closed when not in use.[1][2]

  • PPE Donning: Put on all required personal protective equipment as specified in Section 3.

4.2. Handling and Use

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[5][11]

  • Avoid Inhalation: Do not breathe vapors or spray mist.[7][11]

  • Dispensing: When transferring the chemical, use tools and equipment that minimize the generation of aerosols or splashes.

  • Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the work area.[2][12]

4.3. Accidental Spills

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate safety personnel.

4.4. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[2][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]

Storage and Disposal Plan

5.1. Storage

  • Store in a dry, cool, and well-ventilated place.[1][10][11]

  • Keep the container tightly closed.[1][10][11]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

5.2. Disposal

  • Dispose of waste material in accordance with all applicable local, regional, and national regulations.[6]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

  • Do not dispose of the chemical into surface water or the sanitary sewer system.[6][11]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[13]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_procedure Standard Operating Procedure prep Preparation handling Handling and Use prep->handling sub_prep Verify Ventilation Don PPE cleanup Cleanup and Decontamination handling->cleanup emergency Emergency Procedures handling->emergency sub_handling Dispense Chemical Perform Work storage Storage cleanup->storage Store Unused Chemical disposal Waste Disposal cleanup->disposal Dispose of Waste sub_cleanup Decontaminate Work Area Doff PPE spill Spill Response first_aid First Aid emergency->spill emergency->first_aid

Caption: Standard Operating Procedure for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.